Product packaging for Clofoctol(Cat. No.:CAS No. 37693-01-9)

Clofoctol

Cat. No.: B1669212
CAS No.: 37693-01-9
M. Wt: 365.3 g/mol
InChI Key: HQVZOORKDNCGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(2,4-dichlorophenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is a diarylmethane.
Clofoctol is a bacteriostatic antibiotic with activity against Gram-positive bacteria. This compound is used in the treatment of upper and lower respiratory tract infections.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26Cl2O B1669212 Clofoctol CAS No. 37693-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2O/c1-20(2,3)13-21(4,5)16-7-9-19(24)15(11-16)10-14-6-8-17(22)12-18(14)23/h6-9,11-12,24H,10,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVZOORKDNCGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045889
Record name Clofoctol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37693-01-9
Record name Clofoctol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37693-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofoctol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037693019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofoctol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name clofoctol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clofoctol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clofoctol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOFOCTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704083NI0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Clofoctol's Antibacterial Mechanism: A Multifaceted Approach to Combating Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Clofoctol, a bacteriostatic antibiotic primarily used in some European countries for respiratory tract infections, presents a complex and multifaceted mechanism of action that has been the subject of investigation for several decades. Initial studies pointed towards its role as a membrane-acting agent that disrupts bacterial energy metabolism, leading to a secondary inhibition of cell wall synthesis. More recent evidence, however, has highlighted its ability to directly inhibit bacterial protein synthesis. This technical guide synthesizes the current understanding of this compound's antibacterial properties, detailing the experimental evidence for its various proposed mechanisms of action. It provides a comprehensive overview of the quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the involved molecular pathways to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic antibacterial agent with a chemical structure distinct from major antibiotic classes.[1] This distinction is reflected in its unique and complex mechanism of action.[2] Primarily effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, this compound has demonstrated a low propensity for inducing bacterial resistance, a significant advantage in the current landscape of growing antimicrobial resistance.[3][4] This guide delves into the core antibacterial mechanisms of this compound, exploring the evidence for its impact on the bacterial cell membrane, cell wall synthesis, and protein synthesis.

Proposed Mechanisms of Antibacterial Action

The antibacterial activity of this compound is not attributed to a single, definitive mechanism but rather a combination of effects that ultimately lead to the inhibition of bacterial growth. The scientific literature supports three primary, and potentially interconnected, modes of action.

Disruption of Bacterial Cell Membrane and Energy Metabolism

Early research characterized this compound as a "membrane-acting agent."[2][5] This is attributed to its hydrophobic nature, which facilitates its binding to the bacterial cytoplasmic membrane.[3][6] This interaction is rapid and reversible, with a large number of this compound molecules binding per bacterium.[6] The binding is thought to be mediated by hydrophobic links.[6]

The primary consequence of this membrane interaction is the alteration of bacterial energy metabolism.[5] Specifically, this compound has been shown to reduce intracellular levels of adenosine triphosphate (ATP) while increasing adenosine diphosphate (ADP).[5] This disruption of the cellular energy balance is a critical blow to bacterial physiology, as it arrests essential macromolecular synthetic processes.[5]

dot

This compound This compound Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Binds via hydrophobic links Membrane_Permeability Altered Membrane Permeability Bacterial_Membrane->Membrane_Permeability ATP_Synthase ATP Synthase (Putative Target) Bacterial_Membrane->ATP_Synthase Disrupts function ATP_Reduction Reduced Intracellular ATP ATP_Synthase->ATP_Reduction Inhibits Macromolecular_Synthesis_Arrest Arrest of Macromolecular Synthesis ATP_Reduction->Macromolecular_Synthesis_Arrest

Fig. 1: Proposed mechanism of this compound as a membrane-acting agent.
Inhibition of Cell Wall Synthesis

A significant consequence of this compound's effect on the cell membrane and energy metabolism is the inhibition of cell wall synthesis.[2] In vivo studies with Bacillus subtilis demonstrated that this compound treatment leads to the accumulation of the cell wall precursor UDP-N-acetyl-muramyl pentapeptide.[1] This accumulation is a hallmark of disrupted peptidoglycan synthesis.

However, it is crucial to note that in vitro peptidoglycan synthesis using a particulate membrane preparation is not inhibited by this compound.[1] This suggests that this compound does not directly target and inhibit a specific enzyme involved in the cell wall synthesis pathway.[1] Instead, the inhibition of cell wall synthesis is considered a secondary effect resulting from the primary disturbance of the cytoplasmic membrane and the depletion of ATP, which is essential for the energy-intensive process of peptidoglycan production.[1][2]

dot

This compound This compound Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Disrupts ATP_Depletion ATP Depletion Bacterial_Membrane->ATP_Depletion Cell_Wall_Synthesis Cell Wall Synthesis ATP_Depletion->Cell_Wall_Synthesis Inhibits (Indirectly) Peptidoglycan_Synthesis_Enzymes Peptidoglycan Synthesis Enzymes Peptidoglycan_Synthesis_Enzymes->Cell_Wall_Synthesis Catalyzes UDP_MurNAc_accumulation Accumulation of UDP-MurNAc-pentapeptide Cell_Wall_Synthesis->UDP_MurNAc_accumulation Leads to

Fig. 2: Indirect inhibition of cell wall synthesis by this compound.
Inhibition of Protein Synthesis

More recent studies have proposed that this compound also directly inhibits bacterial protein synthesis.[2][7] This mechanism is thought to involve the specific targeting of the 50S subunit of the bacterial ribosome.[7] By binding to the 50S subunit, this compound interferes with the elongation phase of protein synthesis, thereby halting the production of essential proteins necessary for bacterial growth and replication.[7]

This selective targeting of the bacterial ribosome is a key feature, as it minimizes effects on human ribosomes, which have structural differences.[7] The inhibition of protein translation is also suggested to contribute to the low rate of resistance development, as it is a multifactorial process, making it difficult for bacteria to acquire resistance through single-point mutations.[3]

dot

This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to Protein_Elongation Protein Elongation This compound->Protein_Elongation Interferes with Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_50S->Protein_Elongation Mediates Bacterial_Growth_Arrest Bacterial Growth Arrest Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest

Fig. 3: Proposed mechanism of this compound-mediated inhibition of protein synthesis.

Quantitative Data: In Vitro Efficacy

The in vitro activity of this compound has been evaluated against various clinically relevant bacterial pathogens. The minimum inhibitory concentration (MIC) is a key parameter for assessing the susceptibility of bacteria to an antimicrobial agent.

Bacterial SpeciesResistance PhenotypeMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus pneumoniaePenicillin-Susceptible--[8]
Streptococcus pneumoniaePenicillin-Resistant< amoxicillin & erythromycin< amoxicillin & erythromycin[8]
Streptococcus pyogenes---[8]
Staphylococcus aureusMethicillin-Susceptible--[8]
Staphylococcus aureusMethicillin-Resistant--[8]
Haemophilus influenzae---[8]

Note: Specific MIC50 and MIC90 values were not consistently provided in the reviewed literature, but comparative activity was noted.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using standard methods such as agar dilution or broth microdilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

dot

start Start prepare_this compound Prepare serial dilutions of this compound start->prepare_this compound prepare_agar Incorporate dilutions into molten agar prepare_this compound->prepare_agar pour_plates Pour agar plates prepare_agar->pour_plates inoculate_plates Inoculate plates with bacterial suspension pour_plates->inoculate_plates prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate_plates incubate Incubate plates under appropriate conditions inoculate_plates->incubate read_results Observe for visible growth and determine MIC incubate->read_results end End read_results->end

References

Clofoctol's Antiviral Properties: A Technical Deep Dive into its Discovery and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clofoctol, an antibacterial agent developed in the late 1970s for treating bacterial respiratory tract infections, has emerged as a promising candidate for antiviral therapy.[1][2] Its repurposing for viral diseases, particularly against SARS-CoV-2, has been a subject of intensive research. This technical guide provides a comprehensive overview of the discovery of this compound's antiviral properties, detailing the experimental methodologies, quantitative data, and the molecular mechanisms underlying its action. The information presented here is intended for researchers, scientists, and professionals in the field of drug development.

Initial Discovery: High-Throughput Screening

The journey to uncovering this compound's antiviral potential began with a large-scale screening of a drug library. In the search for effective therapeutics against SARS-CoV-2, researchers screened the Apteeus drug library, which contains 1,942 approved drugs.[2][3] This high-content screening was performed on Vero-81 cells, a cell line highly susceptible to SARS-CoV-2 infection.[2] From this extensive library, 21 compounds demonstrated significant antiviral activity.[1][3][4] Among these, this compound was selected for further investigation due to its potent antiviral effects, favorable safety profile, and known pharmacokinetic properties, specifically its ability to accumulate in the lungs.[1][2][5]

Experimental Protocols

High-Content Screening (HCS) of Approved Drug Library

  • Cell Line: Vero-81 cells.

  • Drug Library: Apteeus TEELibrary (1,942 approved drugs).

  • Method: The screening was designed to identify molecules that exhibit antiviral activity against SARS-CoV-2. The specific readouts were based on SARS-CoV-2-induced cytopathic effects (CPE), likely involving measurements of cell viability (e.g., using Hoechst 33342 staining for nuclei count) and cell death (e.g., using propidium iodide (PI) staining).

  • Analysis: Compounds were evaluated based on their robust-Z-score for both the number of nuclei and the percentage of PI-positive nuclei to identify potent antiviral candidates with low cytotoxicity.

Visualizations

HCS_Workflow cluster_screening High-Content Screening cluster_selection Candidate Selection Library Apteeus Drug Library (1,942 Compounds) Treatment Treatment with Library Compounds Library->Treatment Vero_Cells Vero-81 Cells Infection SARS-CoV-2 Infection Vero_Cells->Infection Infection->Treatment Incubation Incubation Treatment->Incubation Imaging High-Content Imaging (Hoechst & PI Staining) Incubation->Imaging Analysis Data Analysis (Robust-Z-score) Imaging->Analysis Hits Identification of 21 Active Compounds Analysis->Hits Clofoctol_Selection Selection of this compound Hits->Clofoctol_Selection Criteria Criteria: - Antiviral Potency - Favorable Pharmacokinetics - Safety Profile Clofoctol_Selection->Criteria

Caption: Workflow of the high-content screening process for identifying antiviral compounds.

In Vitro Antiviral Efficacy

Following its identification, the antiviral activity of this compound was rigorously validated through a series of in vitro experiments. These studies aimed to quantify its efficacy against SARS-CoV-2 in different cell lines and to confirm that its antiviral effect was not a result of cytotoxicity.

Quantitative Data on In Vitro Antiviral Activity

Cell LineAssayEndpointIC50 (μM)Reference
Vero-81RT-qPCRViral Genomic Replication12.41[2]
Vero-81-TMPRSS2RT-qPCRViral Genomic Replication13.51[2]
Vero-81Infectious Virus ProductionProgeny Virions9.3[2]
Vero-81-TMPRSS2Infectious Virus ProductionProgeny Virions11.59[2]
Calu-3Not SpecifiedSARS-CoV-2 Replication8[6]

No cytotoxic effects were observed at concentrations below 40 μM in an MTS viability assay, indicating the specific antiviral nature of this compound.[1][2]

Experimental Protocols

Determination of Viral Genomic Replication (RT-qPCR)

  • Cell Lines: Vero-81 and Vero-81-TMPRSS2 cells.

  • Infection: Cells were infected with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.25.

  • Treatment: Increasing concentrations of this compound were added to the cells.

  • Incubation: The infected cells were incubated for 6 hours.

  • RNA Extraction and Quantification: Total RNA was extracted from the cells. Viral RNA was then quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and normalized to the total amount of RNA.

  • Analysis: The results were expressed as a percentage of the viral load in the control (untreated) cells to determine the IC50 value.[2][7]

Quantification of Infectious Progeny Virions

  • Cell Lines: Vero-81 and Vero-81-TMPRSS2 cells.

  • Infection: Cells were infected with SARS-CoV-2 at an MOI of 0.25 for 1 hour.

  • Treatment: After removing the inoculum and washing the cells with PBS, this compound was added.

  • Incubation: The cells were further incubated for 16 hours.

  • Virus Titration: The supernatants were collected, and the amount of secreted infectious virus was quantified, likely using a TCID50 (50% Tissue Culture Infectious Dose) assay.[1]

Cytotoxicity Assay (MTS Assay)

  • Method: An MTS viability assay was used to determine the potential cytotoxic effect of this compound on the cell lines used in the antiviral assays.

  • Analysis: Cell viability was measured after 24 hours of treatment with various concentrations of this compound.[2]

Mechanism of Action: Inhibition of Viral RNA Translation

A key aspect of understanding this compound's antiviral properties was to determine which stage of the viral life cycle it inhibits. The viral life cycle can be broadly divided into three main stages: entry, translation/replication, and assembly/release.[2]

Time-of-addition experiments revealed that this compound is most effective when added at a post-entry step of the SARS-CoV-2 life cycle.[1][2][3] This distinguishes its mechanism from drugs like chloroquine, which blocks viral entry.[6] Further studies indicated that the primary target of this compound is the translation of viral RNA.[1][2][6] It specifically inhibits the translation of messenger RNA (mRNA) that contains the untranslated regions (UTRs) of the virus, thereby blocking the production of both genomic and subgenomic transcripts.[6][7] Importantly, this inhibition appears to be selective for viral protein translation, as it did not inhibit cellular protein synthesis.[6]

The precise molecular mechanism by which this compound inhibits viral translation is thought to be linked to the induction of endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR) pathways.[6][8][9] this compound has been shown to activate all three UPR pathways: inositol requiring enzyme 1 (IRE1), the double-stranded RNA-activated PK-like ER kinase (PERK), and the activating transcription factor 6 (ATF6).[8][9] Activation of these pathways can lead to a general inhibition of protein translation, a cellular defense mechanism that viruses are particularly sensitive to.

Experimental Protocols

Time-of-Addition Experiment

  • Cell Line: Vero-81 cells.

  • Infection: Cells were infected with SARS-CoV-2 at an MOI of 0.25.

  • Treatment: this compound (15 μM) was added at different stages: before infection, during virus entry, post-inoculation, or throughout all steps. Remdesivir and chloroquine were used as controls for post-entry and entry inhibitors, respectively.

  • Incubation: Cells were incubated for 16 hours post-infection.

  • Analysis: The proportion of infected cells was determined after fixing and processing the cells for viral antigen detection.[2]

Reporter Gene Assay for Translation Inhibition

  • Method: To confirm the specific inhibition of viral RNA translation, in vitro-transcribed capped RNAs of reporter constructs were used. One construct contained the SARS-CoV-2 UTRs flanking a luciferase reporter gene, while a control bicistronic construct was also used.

  • Transfection: These RNAs were transfected into Vero-81 or Huh-7 cells via electroporation to bypass any effects on transcription.

  • Treatment and Analysis: After 8 hours of this compound treatment, luciferase activity was measured. A dose-dependent inhibition of luciferase activity was observed only with the SARS-CoV-2 UTRs-based construct, indicating specific inhibition of translation mediated by the viral UTRs.[7]

Visualizations

Mechanism_of_Action cluster_virus SARS-CoV-2 Life Cycle cluster_this compound This compound Action Entry Viral Entry Translation Viral RNA Translation Entry->Translation Replication Replication Translation->Replication Assembly Assembly & Release Replication->Assembly This compound This compound ER_Stress Induces ER Stress This compound->ER_Stress UPR Activates UPR Pathways (IRE1, PERK, ATF6) ER_Stress->UPR Inhibition Inhibition of Viral Protein Synthesis UPR->Inhibition Inhibition:s->Translation:n

Caption: Proposed mechanism of this compound's antiviral action via inhibition of viral RNA translation.

Time_of_Addition cluster_experiment Time-of-Addition Experiment cluster_drugs Drug Efficacy Pre Pre-Infection Entry During Entry Post Post-Inoculation All Throughout Chloroquine Chloroquine (Entry Inhibitor) Chloroquine->Entry Effective This compound This compound This compound->Entry Mild Effect This compound->Post Mainly Effective Remdesivir Remdesivir (Post-Entry Inhibitor) Remdesivir->Post Effective

Caption: Logical representation of the time-of-addition experiment to determine the stage of viral inhibition.

In Vivo Efficacy in a Mouse Model

To assess the therapeutic potential of this compound in a living organism, studies were conducted in a mouse model of COVID-19. Transgenic mice expressing the human ACE2 receptor were used for these experiments.[5][8]

Key In Vivo Findings

ParameterOutcomeReference
Viral Load in LungsDecreased by over 1 log on day 2 post-infection.[6]
Inflammatory Gene ExpressionReduced transcription of IL-6, IL12p40, TNFα, IFNβ, IFNγ, and ISGs (Mx1, Ifi44, ISG15).[6]
Pulmonary PathologyLowered.[1][2][5]
Epithelial Barrier FunctionModulated the reduction in associated gene markers.[6]

Treatment with this compound was administered 1 and 8 hours post-infection for two days. While effective in reducing viral load and inflammation, the mice did exhibit weight loss.[6]

Experimental Protocols

In Vivo Mouse Model Study

  • Animal Model: Transgenic C57BL/6 mice expressing the human angiotensin-converting enzyme 2 (hACE2) receptor.

  • Drug Administration: Mice were treated intraperitoneally (i.p.) with this compound (e.g., a dose of 62.5mg/kg). Treatment was administered twice daily for two days, starting 1 hour and 8 hours after infection.

  • Endpoints:

    • Viral Load: Quantification of infectious SARS-CoV-2 in the lungs at different time points post-infection.

    • Gene Expression: Measurement of inflammatory gene transcription in lung tissue.

    • Pathology: Histological analysis of lung tissue to assess pulmonary pathology.

    • Clinical Signs: Monitoring of weight loss and other clinical symptoms.[6]

Pharmacokinetics

An important factor supporting the potential of this compound as an antiviral for respiratory infections is its favorable pharmacokinetic profile. Studies have shown that the peak concentration of this compound that can be achieved in human lungs is more than 20 times higher than its IC50 measured against SARS-CoV-2 in human pulmonary cells.[1][2][3][7][10] In mice, a high concentration of this compound was also observed in the lungs, being seven-fold higher than in plasma.[6]

The discovery of this compound's antiviral properties is a prime example of successful drug repurposing. Identified through a large-scale screening of existing drugs, this compound has demonstrated potent in vitro activity against SARS-CoV-2. Mechanistic studies have pinpointed its action to the inhibition of viral RNA translation, a critical step in the viral life cycle. Furthermore, in vivo studies in a mouse model have confirmed its efficacy in reducing viral load and mitigating lung pathology. The combination of its antiviral and anti-inflammatory properties, along with a well-established safety profile and favorable lung pharmacokinetics, positions this compound as a strong and affordable therapeutic candidate for the treatment of COVID-19 and potentially other viral respiratory infections.[1][2][5][6][11] Further clinical evaluation is warranted to translate these promising preclinical findings into a viable treatment for patients.

References

Clofoctol's Anticancer Activity: A Technical Whitepaper on Initial Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofoctol, an antibiotic traditionally used for respiratory tract infections, has emerged as a promising candidate for drug repurposing in oncology.[1][2] Initial research has unveiled its potent anticancer activities, primarily centered around the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR), leading to inhibition of protein translation and cell cycle arrest.[3][4] This technical guide provides an in-depth overview of the core initial findings, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Induction of ER Stress and UPR Activation

The primary anticancer mechanism of this compound identified in initial studies is its ability to induce massive vacuolization characteristic of endoplasmic reticulum (ER) stress.[3][5] This disruption of ER homeostasis triggers all three branches of the Unfolded Protein Response (UPR) pathway:

  • IRE1 (Inositol-requiring enzyme 1): A key sensor of misfolded proteins in the ER.

  • PERK (PKR-like ER kinase): Another crucial sensor that phosphorylates eIF2α, leading to a general inhibition of protein synthesis.

  • ATF6 (Activating transcription factor 6): A transcription factor that, upon ER stress, translocates to the nucleus to activate genes involved in ER-associated degradation and protein folding.

The sustained activation of these UPR pathways by this compound leads to a cascade of downstream effects culminating in anticancer activity.[3][6]

Signaling Pathway Diagram

Clofoctol_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR_Sensors UPR Sensors cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound ER_Stress ER Stress (Accumulation of misfolded proteins) This compound->ER_Stress induces IRE1 IRE1 ER_Stress->IRE1 activates PERK PERK ER_Stress->PERK activates ATF6 ATF6 ER_Stress->ATF6 activates XBP1s XBP1s IRE1->XBP1s splices XBP1 mRNA eIF2a eIF2α PERK->eIF2a phosphorylates ATF6f ATF6 (active fragment) ATF6->ATF6f cleavage p_eIF2a p-eIF2α eIF2a->p_eIF2a Protein_Translation_Inhibition Inhibition of Protein Translation p_eIF2a->Protein_Translation_Inhibition ATF4 ATF4 p_eIF2a->ATF4 preferential translation G1_Arrest G1 Cell Cycle Arrest Protein_Translation_Inhibition->G1_Arrest leads to CHOP CHOP ATF4->CHOP upregulates GADD34 GADD34 ATF4->GADD34 upregulates UPR_Target_Genes UPR Target Genes XBP1s->UPR_Target_Genes activates transcription ATF6f->UPR_Target_Genes activates transcription Anticancer_Effect Anticancer Effect G1_Arrest->Anticancer_Effect

Caption: this compound-induced UPR signaling cascade.

Quantitative Data on Anticancer Activity

Initial studies have quantified the anticancer effects of this compound across various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer10 - 15[3]
GSC (Four cell lines)Glioma Stem CellsSelectively inhibits GSCs over normal human cells[7]
Table 2: In Vivo Efficacy of this compound
Cancer ModelTreatment RegimenOutcomeReference
PC-3 Xenograft (mice)Intraperitoneal injection for 37 days60% reduction in tumor weight[3]
Glioma Xenograft (mice)10 mg/kg, i.v. for 10 daysSignificant reduction in tumor growth[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial findings on this compound's anticancer activity.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., PC-3) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Drug Treatment: Cells are treated with varying concentrations of this compound (or vehicle control) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.

Western Blot Analysis for UPR Markers
  • Cell Lysis: Cells treated with this compound or vehicle are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against UPR markers (e.g., p-PERK, ATF4, CHOP, p-IRE1, XBP1s) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 PC-3 cells) in a mixture of medium and Matrigel.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

  • Treatment Administration: Mice are randomly assigned to treatment and control groups. This compound (or vehicle) is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_Assays Assays cluster_InVivo In Vivo Studies cluster_Data_Analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Lines (e.g., PC-3, GSCs) Clofoctol_Treatment This compound Treatment (Dose-response) Cell_Culture->Clofoctol_Treatment MTT_Assay MTT Assay Clofoctol_Treatment->MTT_Assay Western_Blot Western Blot Clofoctol_Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis Clofoctol_Treatment->Cell_Cycle_Analysis IC50_Determination IC50 Determination MTT_Assay->IC50_Determination UPR_Marker_Quantification UPR Marker Quantification Western_Blot->UPR_Marker_Quantification Xenograft_Model Xenograft Mouse Model Clofoctol_Admin This compound Administration Xenograft_Model->Clofoctol_Admin Tumor_Measurement Tumor Volume & Weight Measurement Clofoctol_Admin->Tumor_Measurement Tumor_Growth_Inhibition Tumor Growth Inhibition Analysis Tumor_Measurement->Tumor_Growth_Inhibition Mechanism_Elucidation Mechanism of Action Elucidation IC50_Determination->Mechanism_Elucidation UPR_Marker_Quantification->Mechanism_Elucidation Tumor_Growth_Inhibition->Mechanism_Elucidation

Caption: General experimental workflow for this compound anticancer evaluation.

Other Investigated Anticancer Mechanisms

While ER stress is a central theme, other mechanisms of this compound's anticancer activity have been proposed:

  • Targeting Cdc7/Dbf4 Kinase Complex: This complex is crucial for the initiation of DNA replication, and its inhibition could contribute to cell cycle arrest.[8]

  • Modulation of CSDE1 (UNR): this compound has been found to bind to the mRNA-binding protein Cold Shock Domain Containing E1 (CSDE1), also known as Upstream of N-Ras (UNR).[7][8] This interaction can upregulate the tumor suppressor gene Krüppel-like factor 13 (KLF13).[7]

Conclusion and Future Directions

The initial findings on this compound's anticancer activity are compelling, highlighting its potential as a repurposed therapeutic.[4] Its unique mechanism of inducing ER stress and inhibiting protein translation presents a novel approach to cancer therapy.[3] The well-established safety profile of this compound from its use as an antibiotic accelerates its potential for clinical evaluation in oncology.[3][4]

Future research should focus on:

  • Elucidating the precise molecular target of this compound that initiates the ER stress response.

  • Investigating its efficacy in a broader range of cancer types, particularly those known to be sensitive to ER stress modulators.

  • Exploring combination therapies, as suggested by studies combining this compound with sorafenib, which showed synergistic effects in prostate cancer models.[6][9]

  • Initiating clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

References

Clofoctol: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofoctol, a bacteriostatic antibiotic, has been utilized for the treatment of respiratory tract infections caused by Gram-positive bacteria.[1] This technical guide provides an in-depth overview of the synthesis, chemical properties, and multifaceted mechanism of action of this compound. Beyond its established antibacterial activity, recent research has unveiled its potential as an anticancer and antiviral agent, attributed to its ability to induce endoplasmic reticulum stress and modulate specific signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to serve as a comprehensive resource for the scientific community.

Chemical Properties and Data

This compound, with the chemical name 2-[(2,4-Dichlorophenyl)methyl]-4-(1,1,3,3-tetramethylbutyl)phenol, is a synthetic antibacterial agent.[2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 37693-01-9[2]
Molecular Formula C21H26Cl2O[2]
Molecular Weight 365.34 g/mol [2]
Melting Point 78°C[2]
Appearance Crystals from petroleum ether[2]
LD50 (oral, male rats) >4 g/kg[2]

Synthesis of this compound

A generalized synthetic scheme is presented below. This process would typically involve the alkylation of the phenol derivative with the benzyl halide under appropriate basic conditions to facilitate the formation of the carbon-carbon bond at the ortho position of the hydroxyl group.

G Starting_Material_1 4-(1,1,3,3-tetramethylbutyl)phenol Reaction Alkylation (e.g., Friedel-Crafts alkylation) Starting_Material_1->Reaction Starting_Material_2 2,4-dichlorobenzyl chloride Starting_Material_2->Reaction Product This compound Reaction->Product G cluster_bacterium Bacterial Cell Clofoctol_entry This compound enters the bacterium Binding This compound binds to the 50S subunit Clofoctol_entry->Binding Ribosome 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Growth_Arrest Bacteriostatic Effect (Growth Arrest) Inhibition->Growth_Arrest G This compound This compound UNR_KLF13_Complex UNR-KLF13 mRNA Complex This compound->UNR_KLF13_Complex UNR UNR (RNA-binding protein) UNR->UNR_KLF13_Complex KLF13_mRNA KLF13 mRNA KLF13_mRNA->UNR_KLF13_Complex KLF13_Stability Increased KLF13 mRNA Stability UNR_KLF13_Complex->KLF13_Stability KLF13_Protein Increased KLF13 Protein KLF13_Stability->KLF13_Protein Cancer_Inhibition Inhibition of Cancer Cell Proliferation KLF13_Protein->Cancer_Inhibition G Start Prepare serial dilutions of this compound in broth Inoculation Inoculate each dilution with a standardized bacterial suspension Start->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for visible bacterial growth (turbidity) Incubation->Observation MIC MIC is the lowest concentration with no visible growth Observation->MIC G Start Treat cancer cells with this compound for a specified time Harvest Harvest and fix cells (e.g., with 70% ethanol) Start->Harvest Stain Stain cells with Propidium Iodide (PI) and RNase A Harvest->Stain Analysis Analyze DNA content by flow cytometry Stain->Analysis Result Determine the percentage of cells in G1, S, and G2/M phases Analysis->Result G Start Treat cells with this compound Lysis Lyse cells and collect protein extracts Start->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blotting Probe with antibodies against ER stress markers (e.g., p-eIF2α, CHOP) Transfer->Blotting Detection Detect protein bands and quantify expression levels Blotting->Detection

References

Clofoctol bacteriostatic vs bactericidal effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Bacteriostatic and Bactericidal Effects of Clofoctol

Introduction

This compound is a synthetic antibacterial agent historically used in some European countries for the treatment of respiratory tract infections.[1][2] Amid the growing challenge of antibiotic resistance, there is renewed interest in re-examining established molecules with unique mechanisms of action.[3] this compound presents a complex case study in antimicrobial activity, with evidence pointing towards both bacteriostatic and bactericidal effects, contingent on the bacterial species and concentration. This guide provides a detailed examination of this compound's mechanisms, quantitative activity, and the experimental protocols used to elucidate its effects, intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

The antibacterial effect of this compound is not attributed to a single pathway but rather a multifactorial mechanism, making the development of resistance less likely.[3][4] Its primary modes of action involve the disruption of the bacterial cell membrane, inhibition of protein synthesis, and interference with cell wall synthesis.

Disruption of Bacterial Membrane Integrity

This compound is considered a "membrane-acting agent".[3][4] Due to its hydrophobic nature, it binds to the bacterial cytoplasmic membrane, leading to a disturbance in membrane integrity and permeabilization.[5][6] This primary disruption is believed to trigger secondary downstream effects, including the inhibition of cell wall synthesis and a reduction in intracellular ATP.[3][7]

cluster_membrane Bacterial Cytoplasmic Membrane Membrane_Integrity Membrane Integrity Permeability Increased Permeability Membrane_Integrity->Permeability ATP_Production Reduced ATP Production Membrane_Integrity->ATP_Production Cell_Lysis Bactericidal Effect (Cell Lysis) Permeability->Cell_Lysis This compound This compound This compound->Membrane_Integrity Binds to & Disrupts

Caption: this compound's disruption of the bacterial cell membrane.

Inhibition of Protein Synthesis

This compound has been shown to inhibit bacterial protein synthesis.[1][8] It specifically targets the 50S subunit of the bacterial ribosome.[1] By binding to this subunit, this compound interferes with the elongation phase of translation, halting the growth of polypeptide chains and preventing the formation of essential functional proteins.[1] This selective targeting of the bacterial 70S ribosome, which is structurally different from the human 80S ribosome, contributes to its safety profile.[1]

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Elongation Peptide Elongation 50S_Subunit->Elongation Participates in 30S_Subunit 30S Subunit 30S_Subunit->Elongation Participates in Essential_Proteins No Functional Proteins Elongation->Essential_Proteins Produces This compound This compound This compound->50S_Subunit Binds to This compound->Elongation Inhibits Inhibition Bacteriostatic Effect (Growth Arrest) Essential_Proteins->Inhibition Leads to

Caption: this compound's inhibition of bacterial protein synthesis.

Inhibition of Cell Wall Synthesis

The inhibition of cell wall synthesis by this compound is considered a secondary effect resulting from the disruption of the cytoplasmic membrane.[7] Studies have shown that this compound treatment leads to the accumulation of UDP-N-acetyl-muramyl pentapeptide, a precursor in peptidoglycan synthesis.[7] However, it does not directly inhibit the enzymes involved in this process in vitro, suggesting the effect is an indirect consequence of membrane destabilization.[7]

Quantitative Analysis: Bacteriostatic vs. Bactericidal Activity

The distinction between bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) activity is crucial for effective antimicrobial therapy.[9][10] This classification is determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a 99.9% (or 3-log) reduction in the initial bacterial inoculum density.[12][13]

An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the MBC/MIC ratio is > 4.[14]

This compound Activity Spectrum

This compound is primarily active against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.[1][5] While some sources classify it as bacteriostatic[5][8], its MIC is reported to be very close to its MBC, suggesting a narrow margin between inhibiting growth and actively killing the bacteria.[4]

Parameter Value (µg/mL) Affected Microorganisms
MIC Range1 - 6Gram-positive microorganisms (Staphylococci, Streptococci)[4]
General MIC/MBC Range0.3 - 10General antibacterial activity[4]

This table summarizes available data. Specific MIC/MBC values are highly dependent on the bacterial strain and testing conditions.

The close proximity of this compound's MIC and MBC values indicates that at concentrations slightly above those needed to inhibit growth, the drug exerts a lethal effect. This dual-action potential, where membrane permeabilization leads to bactericidal activity and protein synthesis inhibition contributes to a bacteriostatic effect, complicates a simple classification.[5]

Experimental Protocols

Standardized laboratory procedures are essential for determining the bacteriostatic and bactericidal properties of compounds like this compound. The broth microdilution method is a cornerstone for these assessments.[15][16]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits bacterial growth.

Methodology:

  • Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16][17]

  • Inoculum Preparation: Culture the target bacterium on an agar plate. Transfer a single colony to fresh broth and incubate until it reaches a specific optical density (e.g., 0.1 at OD600), corresponding to a standardized cell concentration.[15] Dilute this culture to the final required inoculum density, typically ~5×10^5 CFU/mL.[16]

  • Inoculation: Add a defined volume of the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no drug) and a negative control (no bacteria).[18]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[11][16]

A Prepare 2-fold serial dilutions of this compound in 96-well plate C Inoculate all wells (except negative control) with bacteria A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate plate at 37°C for 18-24h C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental workflow for MIC determination via broth microdilution.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed after the MIC is determined to find the concentration that kills the bacteria.

Methodology:

  • Sample Selection: Following MIC determination, select the wells corresponding to the MIC value and all wells with higher concentrations (no visible growth).[17]

  • Subculturing: Aliquot a small, defined volume (e.g., 10-100 µL) from each selected well and plate it onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).[12]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13] This is often practically observed as the plate with no, or very few, colonies.

A Perform MIC Assay and identify MIC well B Select wells at MIC and higher concentrations (no visible growth) A->B C Plate a defined volume from selected wells onto antibiotic-free agar B->C D Incubate agar plates at 37°C for 18-24h C->D E Count colonies (CFU) on each plate D->E F Determine MBC: Lowest concentration that kills ≥99.9% of bacteria E->F

Caption: Experimental workflow for MBC determination following an MIC assay.

Protocol: Time-Kill Curve Assay

This dynamic assay provides more detailed information on the rate of bactericidal activity over time.[19]

Methodology:

  • Setup: In flasks or tubes containing broth, add a standardized bacterial inoculum. Add this compound at various concentrations, often multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC), and include a drug-free growth control.[19][20]

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specific time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[21]

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate them onto agar to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[22] The curve illustrates the rate and extent of bacterial killing.

Conclusion and Implications

This compound exhibits a complex antibacterial profile that defies simple classification as purely bacteriostatic or bactericidal. Its primary mechanism as a membrane-acting agent can induce bactericidal effects through cell lysis, while its concurrent inhibition of the 50S ribosomal subunit is characteristic of a bacteriostatic agent.[1][5] The observation that its MIC is close to its MBC further supports this dual nature, suggesting a concentration-dependent transition from growth inhibition to bacterial killing.[4]

For researchers and drug developers, this multifaceted mechanism is advantageous, as it may lower the probability of resistance development compared to single-target antibiotics.[3] Understanding the precise conditions under which this compound exerts bacteriostatic versus bactericidal effects is critical for optimizing its therapeutic potential and exploring its use in combination therapies, particularly against drug-resistant Gram-positive pathogens. Further investigation using detailed time-kill curve analyses and modern proteomic or metabolomic approaches could provide deeper insights into its nuanced activity.

References

Clofoctol: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofoctol is a bacteriostatic antibiotic primarily effective against Gram-positive bacteria. It has been used in the treatment of respiratory and ear, nose, and throat infections. This technical guide provides an in-depth overview of the current scientific understanding of the pharmacokinetics and bioavailability of this compound, drawing from available human and animal studies. While significant data exists on its absorption and distribution, detailed information on its metabolism and excretion pathways remains less characterized in publicly available literature.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been investigated in humans and animal models, primarily focusing on plasma and lung tissue concentrations. The primary routes of administration studied are rectal and oral.

Human Pharmacokinetics

In humans, this compound has been shown to be well-absorbed following rectal administration. Studies in both adults and neonates have demonstrated rapid absorption, with peak plasma concentrations reached within 30 minutes. Notably, the area under the curve (AUC), a measure of total drug exposure, was found to be approximately five times higher in newborns, suggesting a lower degree of hepatic metabolic activity in this population.[1]

A key characteristic of this compound is its significant penetration into lung tissue, where concentrations can be substantially higher than in plasma.[2] This high tissue tropism is a critical factor in its efficacy for respiratory infections.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Rectal Administration)

PopulationDoseCmax (plasma)Tmax (plasma)AUC (plasma)Cmax (lung tissue)Tmax (lung tissue)AUC (lung tissue)Reference
Adults1.5 gNot explicitly stated30 min80.91 µg/mL/hHigher than plasma90 min229.65 µg/mL/h[2]
NeonatesNot specifiedSignificantly higher than adults30 min~5x higher than adultsNot specifiedNot specifiedNot specified[1]
AdultsNot specifiedMaximal peak lower than neonates30 minNot specifiedNot specifiedNot specifiedNot specified[1]
Animal Pharmacokinetics

Studies in rats have compared the oral and rectal administration of this compound. Both routes resulted in good absorption, with rectal administration leading to more rapid absorption and elimination.[3] Similar to humans, tissue concentrations in rats were found to be significantly higher than plasma concentrations.[3]

In a murine pneumonia infection model, the pharmacokinetic/pharmacodynamic (PK/PD) parameter that best correlated with the in vivo efficacy of this compound was the ratio of the area under the curve to the minimum inhibitory concentration (AUC/MIC). An AUC/MIC ratio of 75.5 was required to achieve the maximum therapeutic effect.[4]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDoseCmax (plasma)Tmax (plasma)T½ (plasma)Reference
Oral300 mg/kg2.12 ± 0.92 µg/mL90 min121.45 ± 23.41 min[3]
Rectal300 mg/kg1.97 ± 0.61 µg/mL20 min41.07 ± 12.30 min[3]

Bioavailability and Metabolism

This compound is primarily metabolized by the liver.[5] However, specific metabolic pathways and the identity of its metabolites have not been extensively detailed in the available literature. It is suggested that drugs that induce or inhibit cytochrome P450 enzymes could potentially alter the pharmacokinetics of this compound, leading to changes in efficacy or toxicity.[5] The higher plasma levels observed in neonates are thought to be a result of their lower hepatic metabolic activity.[1]

Experimental Protocols

Detailed experimental protocols for the quantification of this compound are not fully described in the cited literature. However, the key methodologies employed are outlined below.

Microbiological Assay

A microbiological assay has been utilized to determine this compound concentrations in human plasma and lung tissue.[2]

  • Sample Preparation: this compound was extracted from plasma and tissue samples using ethanol.[2]

  • Assay Method: The concentration of the drug in the extracts was determined by the broth macrodilution method.[2]

  • Reference Microorganisms: Staphylococcus aureus ATCC 29213 and Bacillus cereus NCIB 8122 were used as reference microorganisms.[2] The minimum inhibitory concentrations (MICs) for these strains were 0.537 µg/mL and 1.074 µg/mL, respectively.[2]

  • Limit of Detection: The assay was capable of detecting this compound concentrations as low as 5.5 µg/mL.[2]

G cluster_sample_prep Sample Preparation cluster_assay Microbiological Assay Plasma Plasma Sample Extraction Ethanol Extraction Plasma->Extraction LungTissue Lung Tissue Sample LungTissue->Extraction Extract This compound Extract Extraction->Extract Broth Broth Macrodilution Extract->Broth Incubation Incubation Broth->Incubation Microorganisms Reference Microorganisms (S. aureus, B. cereus) Microorganisms->Broth Measurement Measurement of Inhibition Incubation->Measurement Concentration This compound Concentration Measurement->Concentration

Workflow for the Microbiological Assay of this compound.
High-Performance Liquid Chromatography (HPLC)

An HPLC technique was developed for the pharmacokinetic study of this compound in healthy neonates and adults.[1] While the specific parameters of the method used in this study are not detailed, a general reverse-phase HPLC method for this compound analysis has been described.

  • Principle: Reverse-phase chromatography separates molecules based on their hydrophobicity.

  • Stationary Phase: A Newcrom R1 HPLC column is suitable for this analysis.

  • Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for Mass-Spec compatibility) is used.

G cluster_hplc HPLC Analysis of this compound Sample Plasma Sample Extract Injection Injection Sample->Injection Column Reverse-Phase HPLC Column (e.g., Newcrom R1) Injection->Column Separation Separation Column->Separation MobilePhase Mobile Phase (Acetonitrile, Water, Acid) MobilePhase->Column Detector UV or MS Detector Separation->Detector Data Chromatogram Data Detector->Data Quantification Quantification Data->Quantification

General Workflow for HPLC Analysis of this compound.

Signaling Pathways and Logical Relationships

The available literature does not describe specific signaling pathways that directly govern the pharmacokinetics of this compound. However, a logical relationship between hepatic function and this compound plasma levels can be inferred from the observation of higher concentrations in neonates, who have immature liver function.

G cluster_relationship Inferred Pharmacokinetic Relationship HepaticMetabolism Hepatic Metabolic Activity ClofoctolClearance This compound Clearance HepaticMetabolism->ClofoctolClearance determines PlasmaConcentration Plasma this compound Concentration ClofoctolClearance->PlasmaConcentration inversely affects Age Age (e.g., Neonate vs. Adult) Age->HepaticMetabolism influences

Relationship between Hepatic Metabolism and this compound Plasma Levels.

Conclusion

This compound demonstrates favorable pharmacokinetic properties for the treatment of respiratory infections, characterized by rapid absorption and significant accumulation in lung tissue. While quantitative data on its absorption and distribution are available, a comprehensive understanding of its metabolic and excretory pathways is limited in the current scientific literature. Further research is warranted to fully elucidate the biotransformation of this compound and to develop and validate detailed analytical methods for its quantification in biological matrices. Such studies would provide a more complete picture of its pharmacokinetic profile and could support further drug development and optimization efforts.

References

Clofoctol's Assault on Gram-Positive Bacteria: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofoctol, a bacteriostatic antibiotic, has demonstrated efficacy against a range of Gram-positive bacteria. This technical guide provides an in-depth exploration of the molecular targets and mechanisms of action of this compound. The primary mode of action is the disruption of the bacterial cytoplasmic membrane, which precipitates a cascade of secondary effects, including the inhibition of cell wall synthesis, depletion of intracellular ATP, and a subsequent halt in macromolecular synthesis. While direct inhibition of protein synthesis has been proposed, the preponderance of evidence points to a membrane-centric mechanism. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the proposed pathways to facilitate a comprehensive understanding of this compound's antibacterial activity.

Primary Target: The Cytoplasmic Membrane

The initial and primary target of this compound in Gram-positive bacteria is the cytoplasmic membrane. This compound's interaction with the membrane is rapid and is thought to be driven by hydrophobic interactions.[1] This disruption of the membrane's integrity is the lynchpin of its antibacterial effect, leading to a loss of membrane potential and a cascade of downstream consequences.

Secondary Effects: A Cascade of Cellular Disruption

The destabilization of the cytoplasmic membrane by this compound triggers several critical secondary effects that collectively contribute to its bacteriostatic action.

Inhibition of Cell Wall Synthesis

A hallmark of this compound's activity is the inhibition of cell wall synthesis.[2] This is evidenced by the intracellular accumulation of the peptidoglycan precursor UDP-N-acetyl-muramyl pentapeptide.[2] However, studies have shown that this compound does not inhibit peptidoglycan synthesis in in vitro systems using particulate membrane preparations.[2] This crucial finding indicates that this compound does not directly target the enzymes involved in the polymerization of peptidoglycan. Instead, the inhibition of cell wall synthesis is a downstream consequence of membrane disruption.

Depletion of Intracellular ATP

This compound treatment leads to a significant reduction in intracellular ATP levels.[3] This ATP depletion is likely a direct result of the compromised integrity of the cytoplasmic membrane, which would disrupt the proton motive force necessary for ATP synthesis. The reduction in available ATP has far-reaching consequences for cellular metabolism, effectively starving the bacterium of the energy required for essential processes.

Inhibition of Macromolecular Synthesis

The depletion of ATP and the general disruption of cellular homeostasis lead to a broad-spectrum inhibition of macromolecular synthesis, including protein synthesis.[3] While some reports have suggested that this compound may directly bind to the 50S ribosomal subunit to inhibit protein synthesis, this mechanism is less well-established than the effects stemming from membrane disruption and ATP depletion.[4]

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound and the effects of membrane-disrupting and cell wall synthesis-inhibiting antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusClinical Isolates1 - 4[5]
Streptococcus pneumoniaeClinical Isolates0.5 - 2[6]
Bacillus subtilisATCC 66331[1]

Table 2: Effects of Membrane-Active Agents and Cell Wall Synthesis Inhibitors

ParameterAgentOrganismEffectReference
Membrane Potential AmoxicillinStaphylococcus aureusIrreversible decrease[5]
TetracyclineStaphylococcus aureusDose- and time-dependent decrease[5]
ErythromycinStaphylococcus aureusSmaller, dose- and time-dependent decrease[5]
Intracellular ATP NorfloxacinMycobacterium smegmatisTime- and dose-dependent increase[7]
StreptomycinMycobacterium smegmatisTime- and dose-dependent increase[7]
Precursor Accumulation VancomycinBacillus cereusAccumulation of UDP-MurNAc-pentapeptide[8]
TunicamycinEnterococci & StaphylococciSharp increase in UDP-MurNAc-pentapeptide pool[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

In Vitro Peptidoglycan Synthesis Assay

This assay assesses the direct effect of a compound on peptidoglycan synthesis.

  • Preparation of Membrane Fraction: Grow the test bacterium (e.g., Staphylococcus aureus) to mid-log phase. Harvest the cells by centrifugation and wash with buffer. Lyse the cells using a French press or sonication. Centrifuge the lysate at low speed to remove unbroken cells. Collect the membrane fraction by ultracentrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing the isolated membrane fraction, the peptidoglycan precursor UDP-N-acetylglucosamine (UDP-GlcNAc), and radiolabeled UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide.

  • Incubation: Add this compound at various concentrations to the reaction mixtures. Include a positive control (an antibiotic known to inhibit peptidoglycan synthesis, e.g., penicillin) and a negative control (no antibiotic). Incubate the reactions at 37°C.

  • Analysis: Stop the reaction and separate the radiolabeled peptidoglycan from the unreacted precursors using filtration or chromatography. Quantify the amount of incorporated radioactivity using a scintillation counter. A lack of reduction in radioactivity in the presence of this compound indicates no direct inhibition of peptidoglycan synthesis.

Bacterial Membrane Potential Assay

This assay measures changes in bacterial membrane potential using a fluorescent dye.

  • Preparation of Bacterial Suspension: Grow the test bacterium to mid-log phase. Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., PBS) to a defined optical density.

  • Staining with Fluorescent Dye: Add a membrane potential-sensitive fluorescent dye, such as DiOC₂(3) (3,3'-diethyloxacarbocyanine iodide), to the bacterial suspension. This dye exhibits green fluorescence in all bacterial cells, which shifts to red as it accumulates in cells with a higher membrane potential.

  • Treatment with this compound: Add this compound at various concentrations to the stained bacterial suspension. Include a positive control for depolarization (e.g., the proton ionophore CCCP) and a negative control (no treatment).

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer with excitation at 488 nm. Collect fluorescence emission in both the green and red channels. A decrease in the red/green fluorescence ratio indicates membrane depolarization.

Intracellular ATP Measurement Assay

This assay quantifies the intracellular ATP concentration.

  • Bacterial Culture and Treatment: Grow the test bacterium to a specific growth phase. Expose the culture to different concentrations of this compound for a defined period.

  • ATP Extraction: Rapidly harvest the bacterial cells and lyse them using a method that preserves ATP (e.g., boiling in buffer or using a commercial ATP-releasing reagent).

  • Luciferase-Based Assay: Use a commercial ATP determination kit based on the firefly luciferase reaction. In this reaction, luciferase catalyzes the oxidation of luciferin in the presence of ATP to produce light.

  • Luminometry: Measure the light output using a luminometer. The amount of light produced is directly proportional to the ATP concentration. Generate a standard curve with known ATP concentrations to quantify the ATP in the bacterial samples.

Visualizations of this compound's Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to this compound's mechanism of action.

Clofoctol_Mechanism Proposed Mechanism of Action of this compound This compound This compound Membrane Bacterial Cytoplasmic Membrane This compound->Membrane Binds to Disruption Membrane Disruption & Depolarization Membrane->Disruption Leads to ATP_Depletion Intracellular ATP Depletion Disruption->ATP_Depletion Causes CellWall_Inhibition Inhibition of Cell Wall Synthesis ATP_Depletion->CellWall_Inhibition Protein_Inhibition Inhibition of Protein Synthesis ATP_Depletion->Protein_Inhibition Precursor_Accumulation Accumulation of UDP-MurNAc-pentapeptide CellWall_Inhibition->Precursor_Accumulation

Caption: Proposed cascade of events following this compound treatment.

Experimental_Workflow Experimental Workflow for Elucidating this compound's Mechanism cluster_initial_screening Initial Screening cluster_mechanism_investigation Mechanism of Action Investigation MIC_Test MIC Determination Membrane_Assay Membrane Potential Assay MIC_Test->Membrane_Assay Investigate Primary Target ATP_Assay Intracellular ATP Measurement Membrane_Assay->ATP_Assay Investigate Downstream Effects CellWall_Assay In Vitro Peptidoglycan Synthesis Assay ATP_Assay->CellWall_Assay Precursor_Analysis Analysis of Precursor Accumulation ATP_Assay->Precursor_Analysis

Caption: Logical workflow for investigating this compound's antibacterial mechanism.

Conclusion

The antibacterial agent this compound exerts its effect on Gram-positive bacteria through a multi-faceted mechanism initiated by the disruption of the cytoplasmic membrane. This primary action leads to a cascade of secondary effects, including the inhibition of cell wall synthesis and the depletion of intracellular ATP, which culminates in the cessation of macromolecular synthesis and bacterial growth. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the antibacterial properties of this compound. Further research to identify the specific molecular binding partner of this compound within the bacterial membrane could provide valuable insights for the development of new and improved antibacterial agents.

References

A Technical Guide to the Unfolded Protein Response (UPR) Activation by Clofoctol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that has emerged as a viable target for therapeutic intervention, particularly in oncology. Clofoctol, an antibiotic drug developed in the 1970s, has been repurposed as a novel activator of the UPR, demonstrating significant anti-proliferative effects in cancer models. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its ability to induce endoplasmic reticulum (ER) stress and activate all three canonical branches of the UPR: IRE1, PERK, and ATF6. We present a synthesis of quantitative data, detailed experimental protocols derived from key studies, and visual diagrams of the signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction: The Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is the primary cellular organelle for the synthesis, folding, and modification of secretory and transmembrane proteins.[1][2] Perturbations in the ER environment that disrupt protein folding lead to an accumulation of misfolded or unfolded proteins, a condition known as ER stress.[2][3] To cope with this stress and restore homeostasis, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][4][5]

The UPR is initiated by three ER-resident transmembrane sensors:[4][5]

  • Inositol-requiring enzyme 1 (IRE1): An endonuclease that, upon activation, unconventionally splices X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1s is a potent transcription factor for UPR target genes.[6][7]

  • PKR-like ER kinase (PERK): A kinase that phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4).[1][7][8]

  • Activating transcription factor 6 (ATF6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus for proteolytic cleavage, releasing a cytosolic fragment that moves to the nucleus to activate UPR gene expression.[2][4]

While initially a pro-survival mechanism, prolonged or overwhelming ER stress can shift the UPR towards inducing apoptosis, making it a strategic target for cancer therapy.[4][9]

This compound: A Novel UPR Activator

This compound, a bacteriostatic antibiotic, has been identified as a potent inhibitor of cancer cell proliferation.[4][10] Its anticancer activity is not due to direct translational inhibition but rather stems from its ability to induce massive ER stress, leading to the activation of all three UPR pathways.[4][11] This activation results in the downstream inhibition of protein translation and cell cycle arrest, primarily at the G1 phase.[4][10]

Signaling Pathway of this compound-Induced UPR Activation

This compound treatment causes significant morphological changes in cells, including massive vacuolization, which is characteristic of ER stress.[4][10] This stress triggers the dissociation of the chaperone BiP (also known as GRP78) from the UPR sensors, initiating the signaling cascade.

G cluster_ER ER Lumen cluster_Cytosol ER_Stress ER Stress (Accumulation of Unfolded Proteins) BiP BiP/GRP78 ER_Stress->BiP Sequesters IRE1_inactive IRE1α ER_Stress->IRE1_inactive Activates PERK_inactive PERK ER_Stress->PERK_inactive Activates ATF6_inactive ATF6 ER_Stress->ATF6_inactive Activates BiP->IRE1_inactive Inhibits BiP->PERK_inactive Inhibits BiP->ATF6_inactive Inhibits IRE1_active IRE1α (active) IRE1_inactive->IRE1_active Dimerization & Autophosphorylation PERK_active PERK (active) PERK_inactive->PERK_active Dimerization & Autophosphorylation ATF6_cleaved Cleaved ATF6 ATF6_inactive->ATF6_cleaved Translocation to Golgi & Cleavage XBP1u XBP1u mRNA IRE1_active->XBP1u Splices eIF2a eIF2α PERK_active->eIF2a Phosphorylates UPR_Genes UPR Target Genes (Chaperones, ERAD) ATF6_cleaved->UPR_Genes Activates Transcription XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein Translation XBP1s_protein->UPR_Genes Activates Transcription p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 Preferentially allows Translation_Inhibition Global Translation Inhibition p_eIF2a->Translation_Inhibition Causes CHOP CHOP Expression ATF4->CHOP Induces G1_Arrest G1 Cell Cycle Arrest Translation_Inhibition->G1_Arrest Leads to CHOP->G1_Arrest Contributes to This compound This compound This compound->ER_Stress Induces

Caption: this compound-induced UPR signaling pathway.

Quantitative Data on this compound's Activity

Studies have quantified the effects of this compound on cancer cell lines, providing valuable data on its potency and impact on UPR markers.

Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines

Cell Line IC50 Value (µM) Description Source
PC-3 10 - 15 Human prostate cancer, androgen-independent [4]

| LNCaP | 10 - 15 | Human prostate cancer, androgen-sensitive |[4] |

Table 2: Molecular Effects of this compound on UPR Markers in PC-3 Cells

Marker This compound Conc. Time Observation Method Source
IRE1 Pathway
XBP-1 mRNA Splicing 10-20 µM 24h Dose-dependent increase in spliced form (XBP-1s) RT-PCR [4]
Phospho-c-Jun 10-20 µM 24h Dose-dependent increase Western Blot [4]
PERK Pathway
Phospho-eIF2α 10-20 µM 24h Dose-dependent increase Western Blot [4]
ATF4 mRNA 10 µM + Sorafenib - Increased expression RT-PCR [12]
CHOP Expression 10 µM + Sorafenib - Increased protein and mRNA expression Western Blot, RT-PCR [12]
GADD34 Expression 10 µM + Sorafenib - Increased protein and mRNA expression Western Blot, RT-PCR [12]
ATF6 Pathway
BiP/GRP78 Expression 10-20 µM 24h Dose-dependent increase Western Blot [4]
ATF6 Nuclear Translocation 20 µM - Observed nuclear translocation of ATF6 fragment Immunofluorescence [4]
General Effects
Global Protein Synthesis 10-20 µM 4-8h Dose- and time-dependent inhibition [³⁵S]-methionine labeling [4]

| Cyclin D1 & Cyclin A | 10-20 µM | 24h | Dose-dependent decrease in protein levels | Western Blot |[4] |

Experimental Protocols

The following protocols are generalized from methodologies reported in studies investigating this compound's effect on the UPR.[4][12][13][14]

Cell Culture and Treatment
  • Cell Lines: PC-3 human prostate cancer cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing this compound at the desired concentrations (e.g., 0-20 µM) or DMSO as a vehicle control. Thapsigargin (e.g., 1 µM) can be used as a positive control for UPR induction.[4]

Western Blot Analysis for UPR Proteins

This method is used to detect changes in the expression levels of key UPR-related proteins.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-eIF2α, total eIF2α, BiP/GRP78, CHOP, ATF4, Cyclin D1, Actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Actin or tubulin is used as a loading control to ensure equal protein loading.

RT-PCR for XBP-1 mRNA Splicing

This assay is a hallmark for the activation of the IRE1 pathway.[2][4]

  • RNA Extraction: Total RNA is isolated from treated cells using an RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: The cDNA is used as a template for PCR with primers that flank the 26-nucleotide intron in the XBP-1 mRNA. This allows for the amplification of both the unspliced (XBP-1u) and spliced (XBP-1s) forms.

  • Gel Electrophoresis: The PCR products are resolved on a 2-3% agarose gel. The XBP-1u product will be larger than the XBP-1s product.

  • Restriction Digest (Optional Confirmation): The PCR products can be subjected to digestion with the PstI restriction enzyme. The XBP-1u transcript contains a PstI site within the intron, while the XBP-1s transcript does not. Digestion will cleave the XBP-1u product into two smaller fragments, confirming the identity of the bands on the gel.[4]

Cell Viability and Proliferation Assay

This is used to determine the cytotoxic and anti-proliferative effects of this compound.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well).

  • Treatment: After 24 hours, cells are treated with various concentrations of this compound.

  • Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • Assay: Cell viability is assessed using a colorimetric assay such as MTT, MTS, or Alamar blue. The absorbance is read using a microplate reader.

  • Analysis: The results are typically expressed as a percentage of the viability of the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Experimental Workflow Visualization

G cluster_analysis Downstream Analysis start Start: Prostate Cancer Cell Culture (e.g., PC-3) treat Treatment with this compound (Varying concentrations and times) start->treat harvest_protein Harvest Cells for Protein (Lysis) treat->harvest_protein harvest_rna Harvest Cells for RNA (Extraction) treat->harvest_rna harvest_viability Assess Cell Viability (e.g., MTT Assay) treat->harvest_viability western Western Blot harvest_protein->western rtpcr RT-PCR harvest_rna->rtpcr ic50 Determine IC50 harvest_viability->ic50 western_targets Targets: p-eIF2α, BiP, CHOP, Cyclin D1 western->western_targets rtpcr_targets Target: XBP-1 mRNA Splicing rtpcr->rtpcr_targets

Caption: General experimental workflow for studying this compound.

Conclusion and Implications

This compound uniquely functions as a potent inducer of ER stress, activating all three major branches of the UPR.[4][10] This comprehensive activation leads to a robust cellular response characterized by translational attenuation and G1 cell cycle arrest, ultimately inhibiting cancer cell proliferation.[4] The data strongly suggest that this compound's anticancer mechanism is mediated through the induction of the UPR. As a drug with a known clinical history, this compound presents a promising candidate for drug repositioning in cancer therapy, particularly for tumors susceptible to ER stress modulation.[10] This guide provides the foundational knowledge and methodological framework for further investigation into this compound and other UPR-modulating compounds in drug discovery and development.

References

A Technical Guide to the Mechanism of Clofoctol-Mediated Inhibition of Viral RNA Translation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the pharmacological effects of clofoctol, an antibacterial agent repurposed for its antiviral properties. The primary focus is its mechanism of action, specifically the targeted inhibition of viral RNA translation, with a detailed overview of the supporting experimental evidence and methodologies.

Executive Summary

This compound, a bacteriostatic antibiotic developed in the 1970s, has emerged as a potent inhibitor of SARS-CoV-2 replication.[1][2] Its antiviral mechanism is distinct from entry inhibitors like chloroquine or replication inhibitors like remdesivir, as it acts at a post-inoculation stage.[3] The core of this compound's antiviral activity lies in its ability to specifically block the translation of viral RNA, particularly those containing the 5' and 3' untranslated regions (UTRs) of the SARS-CoV-2 genome, without significantly affecting global host cell protein synthesis.[3][4] This targeted action is likely mediated through the induction of Endoplasmic Reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR), and potentially through interactions with host RNA-binding proteins essential for viral translation.[1][4] This guide synthesizes the current understanding of this compound's effect on viral RNA translation, presenting key quantitative data and the experimental protocols used to elucidate its mechanism.

Mechanism of Action: Targeting Viral Translation

This compound's primary antiviral strategy is the disruption of the viral life cycle at the translation/replication step.[4] Experiments have shown that the drug is most effective when administered post-inoculation, indicating it targets processes that occur after the virus has entered the host cell.[4][5]

Specific Inhibition of Viral RNA Translation

The inhibitory action of this compound is highly specific to viral transcripts. Studies using reporter constructs have demonstrated that this compound causes a dose-dependent inhibition of luciferase expression when the reporter gene is flanked by the 5'-UTR and 3'-UTR of SARS-CoV-2 genomic RNA.[4][6] Conversely, it does not inhibit the translation of a control construct where luciferase expression is driven by a standard eukaryotic 5' cap structure.[6][7] This indicates that this compound's mechanism is dependent on features within the viral UTRs. Furthermore, assays monitoring de novo protein synthesis confirmed that this compound does not inhibit overall cellular protein translation at effective antiviral concentrations.[4]

Induction of the Unfolded Protein Response (UPR)

A significant aspect of this compound's mechanism appears to be its ability to induce ER stress, which in turn activates all three pathways of the Unfolded Protein Response (UPR).[4][8][9] The UPR is a cellular stress response aimed at restoring ER homeostasis. The three sensor proteins that initiate the UPR are:

  • IRE1 (Inositol-requiring enzyme 1)

  • PERK (Double-stranded RNA-activated protein kinase (PKR)-like ER kinase)

  • ATF6 (Activating transcription factor 6)

Activation of the PERK pathway leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[8] Phosphorylated eIF2α is a general inhibitor of cap-dependent translation initiation. While this typically results in a global shutdown of protein synthesis, the specific inhibition of viral RNA by this compound suggests a more nuanced interplay. It is hypothesized that the chemical activation of the UPR by this compound creates a cellular state that is non-permissive for coronavirus replication.[1][4]

Fig. 1: this compound-induced UPR pathway leading to translation inhibition.
Potential Role of RNA-Binding Proteins

Another proposed mechanism involves this compound's interaction with host RNA-binding proteins (RBPs) that are hijacked by the virus to facilitate its translation. One such protein is the cold shock domain-containing E1 (CSDE1), also known as upstream-of-N-Ras protein (UNR).[4][10] this compound has been shown to bind to CSDE1, and CSDE1 itself has been identified as a proviral factor that interacts with viral RNAs.[4] It is plausible that by binding to CSDE1 or other critical RBPs, this compound disrupts the formation of a functional translation initiation complex on the viral mRNA, thereby preventing protein synthesis.[4]

Quantitative Data Presentation

The antiviral efficacy of this compound has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxicity (CC50) are key metrics for evaluating its potential as a therapeutic agent.

Parameter Vero-TMPRSS2 Cells Vero-81 Cells Calu-3 Cells (Human Lung) Reference
IC50 (SARS-CoV-2) 12 µM12.41 µM7.9 µM - 8 µM[3][4][11]
CC50 (Cytotoxicity) > 40 µM> 40 µM> 40 µM[4][5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antiviral activity of this compound.

Viral Replication Inhibition Assay (RT-qPCR)

This assay quantifies the effect of a compound on the replication of viral RNA within host cells.

Objective: To measure the dose-dependent inhibition of SARS-CoV-2 genomic RNA production by this compound.

Methodology:

  • Cell Seeding: Plate human lung epithelial cells (e.g., Calu-3) or Vero-81 cells in multi-well plates and allow them to adhere.

  • Infection and Treatment: Infect the cells with SARS-CoV-2 at a specified Multiplicity of Infection (MOI), typically 0.25.[4][5] Simultaneously, treat the cells with increasing concentrations of this compound.

  • Incubation: Incubate the infected and treated cells for a defined period (e.g., 24 hours).[5]

  • RNA Extraction: Lyse the cells and extract total cellular RNA using a suitable RNA purification kit.

  • RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the amount of viral RNA. The results are normalized to the total amount of RNA extracted or to a housekeeping gene.[4]

  • Data Analysis: Calculate the percentage of viral load relative to an untreated control. The IC50 value is determined from the dose-response curve.

Reporter Assay for Viral RNA Translation

This experiment is crucial for demonstrating that a compound specifically inhibits the translation of viral RNA.

Objective: To determine if this compound specifically inhibits translation mediated by SARS-CoV-2 UTRs.

Methodology:

  • Construct Design:

    • Test Construct: A reporter gene (e.g., Renilla luciferase) is cloned between the 5'-UTR and 3'-UTR of the SARS-CoV-2 genomic RNA.[4][12]

    • Control Construct: A bicistronic construct is used, containing a 5' cap structure driving a first reporter (e.g., Firefly luciferase) and an IRES element (e.g., from HCV) driving a second reporter (Renilla luciferase).[4][12]

  • In Vitro Transcription: Synthesize capped messenger RNAs (mRNAs) from the linearized plasmid DNA constructs.

  • Transfection: Introduce the in vitro-transcribed RNAs into host cells (e.g., Huh-7 or Vero-81) via electroporation. This method is chosen to bypass any potential effects of the drug on plasmid transcription.[6]

  • Drug Treatment: Immediately after transfection, treat the cells with various concentrations of this compound.

  • Incubation: Incubate the cells for a period sufficient for translation to occur (e.g., 8 hours).[4]

  • Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both luciferases using a luminometer.

  • Data Analysis: For the test construct, a dose-dependent decrease in Renilla luciferase activity indicates inhibition of translation. For the control, no significant change in luciferase activities is expected, confirming the specificity of the inhibition.[6]

G Construct 1. Design Reporter Construct (Luciferase + Viral UTRs) Transcription 2. In Vitro Transcription of RNA Construct->Transcription Electroporation 3. Electroporate RNA into Host Cells Transcription->Electroporation Treatment 4. Treat Cells with This compound Electroporation->Treatment Incubation 5. Incubate for 8 hours Treatment->Incubation Lysis 6. Lyse Cells Incubation->Lysis Measurement 7. Measure Luciferase Activity Lysis->Measurement Result Result: Dose-Dependent Inhibition Measurement->Result

Fig. 2: Experimental workflow for the viral UTR reporter assay.
Polysome Profiling (Conceptual Protocol)

Polysome profiling is a powerful technique to assess the translational status of mRNAs on a global scale. It separates mRNAs based on the number of associated ribosomes. While not explicitly detailed in the this compound studies, it represents a key methodology for this field.

Objective: To analyze the genome-wide translational landscape in response to this compound treatment.

Methodology:

  • Cell Treatment: Treat cells with this compound or a vehicle control. To arrest translating ribosomes, add cycloheximide briefly before harvesting.[13]

  • Cell Lysis: Harvest and lyse cells in a buffer containing cycloheximide to keep ribosomes stalled on the mRNA.

  • Sucrose Gradient Ultracentrifugation: Carefully layer the cell lysate onto a continuous sucrose gradient (e.g., 10-50%).[14] Centrifuge at high speed, which separates cellular components by size. Ribosomal subunits (40S, 60S), single ribosomes (monosomes, 80S), and mRNAs loaded with multiple ribosomes (polysomes) will sediment into distinct fractions.

  • Fractionation: Puncture the bottom of the tube and collect fractions while continuously measuring absorbance at 254 nm to visualize the ribosome profile.

  • RNA Isolation: Extract RNA from each fraction.

  • Analysis: Pool fractions corresponding to non-translated, poorly translated (monosomes), and actively translated (polysomes) mRNAs. Analyze the distribution of specific viral and host mRNAs across these pools using RT-qPCR or RNA-sequencing to determine changes in their translational efficiency.

G This compound This compound CSDE1 Host RBP (e.g., CSDE1/UNR) This compound->CSDE1 binds/inhibits UPR UPR Activation This compound->UPR induces Translation_Complex Functional Viral Translation Initiation Complex CSDE1->Translation_Complex disrupts formation CSDE1->Translation_Complex Viral_RNA Viral RNA (with 5' & 3' UTRs) Viral_RNA->Translation_Complex eIF2a p-eIF2α UPR->eIF2a eIF2a->Translation_Complex inhibits formation Viral_Protein Viral Protein Synthesis Translation_Complex->Viral_Protein Replication Viral Replication Viral_Protein->Replication

Fig. 3: Logical relationships in this compound's antiviral mechanism.

Conclusion and Future Directions

This compound presents a compelling case as a repurposed antiviral therapeutic. Its unique mechanism of specifically inhibiting viral RNA translation, potentially through the UPR pathway and interaction with host RBPs, offers a targeted approach that spares global host protein synthesis.[3][4] This specificity is a desirable trait for an antiviral drug, as it may reduce off-target effects.

Future research should focus on several key areas:

  • Precise Target Identification: Elucidating the exact molecular target of this compound is paramount. While CSDE1 is a strong candidate, further studies are needed to confirm its role and identify other potential RBP targets.

  • UPR Pathway Dissection: A deeper investigation is required to understand how this compound's induction of the UPR leads to selective inhibition of viral translation rather than a general shutdown.

  • Broad-Spectrum Activity: this compound has shown activity against multiple SARS-CoV-2 variants and the seasonal coronavirus 229E.[3] Its efficacy against other RNA viruses that rely on similar translation initiation mechanisms should be explored.

  • Clinical Evaluation: Given its existing safety profile in humans, this compound is a strong candidate for clinical trials to evaluate its efficacy in treating COVID-19 and potentially other viral respiratory infections.[15]

References

Clofoctol in Oncology: A Preliminary Investigation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

Clofoctol, an antibacterial agent historically used for respiratory tract infections, has emerged as a promising candidate for drug repositioning in oncology. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's anticancer properties. It details the compound's mechanisms of action, summarizes its in vitro and in vivo efficacy, and outlines the experimental protocols utilized in key studies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the current landscape of this compound research in oncology.

Introduction

Drug repositioning represents a strategic approach to accelerate the development of novel cancer therapies. This compound, a bacteriostatic antibiotic, has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer models. Its multifaceted mechanism of action, primarily centered on the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), distinguishes it from conventional cytotoxic agents. This guide synthesizes the foundational preclinical data that supports the further investigation of this compound as a potential oncologic therapeutic.

Mechanism of Action

This compound exerts its anticancer effects through two primary, interconnected mechanisms: the induction of ER stress and the upregulation of Krüppel-like factor 13 (KLF13).

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

This compound treatment leads to massive vacuolization in cancer cells, a morphological hallmark of ER stress. This disruption of ER homeostasis activates all three branches of the UPR pathway: IRE1 (inositol-requiring enzyme 1), PERK (double-stranded RNA-activated protein kinase-like ER kinase), and ATF6 (activating transcription factor 6).[1][2] The sustained activation of the UPR leads to several downstream effects detrimental to cancer cell survival:

  • Inhibition of Protein Translation: A key consequence of UPR activation is the global inhibition of protein synthesis, which disproportionately affects rapidly proliferating cancer cells.[1][3]

  • G1 Cell Cycle Arrest: By inhibiting the translation of critical cell cycle proteins, such as cyclins, this compound induces a G1 phase arrest, thereby halting cell proliferation.[1][2]

  • Pro-Apoptotic Signaling: Under conditions of prolonged ER stress, the UPR signaling switches from a pro-survival to a pro-apoptotic cascade, ultimately leading to programmed cell death.[4][5]

The synergistic induction of ER stress has been observed when this compound is combined with other agents like sorafenib, suggesting potential for combination therapies.[4]

G cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) This compound This compound ER_Stress ER Stress (Unfolded Proteins) This compound->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 Protein_Synthesis_Inhibition Protein Synthesis Inhibition PERK->Protein_Synthesis_Inhibition Apoptosis Apoptosis PERK->Apoptosis IRE1->Protein_Synthesis_Inhibition IRE1->Apoptosis ATF6->Protein_Synthesis_Inhibition ATF6->Apoptosis G1_Arrest G1 Cell Cycle Arrest Protein_Synthesis_Inhibition->G1_Arrest G1_Arrest->Apoptosis

Caption: this compound-induced ER stress and UPR signaling pathway.
Upregulation of KLF13 in Glioma Stem Cells

In the context of gliomas, this compound has been shown to suppress the proliferation of glioma stem cells (GSCs).[6][7][8] This effect is mediated by the upregulation of Krüppel-like factor 13 (KLF13), a known tumor suppressor gene.[6][8] The proposed mechanism involves this compound binding to the "Upstream of N-ras" (UNR) protein, an RNA-binding protein, which in turn leads to increased KLF13 expression.[6][8] Elevated KLF13 levels promote apoptosis in GSCs.[6]

G This compound This compound UNR UNR Protein This compound->UNR binds to KLF13 KLF13 (Tumor Suppressor) UNR->KLF13 upregulates GSC_Proliferation GSC Proliferation KLF13->GSC_Proliferation inhibits Apoptosis Apoptosis KLF13->Apoptosis promotes G cluster_workflow In Vitro Cell Viability Workflow A 1. Cell Culture (e.g., PC3, GSC2) B 2. This compound Treatment (Dose-response) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Viability Assay (e.g., MTS, CCK-8) C->D E 5. Data Analysis (IC50 Calculation) D->E

References

Clofoctol's Induction of Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofoctol, an antibiotic with a history of clinical use for respiratory tract infections, has emerged as a potent inducer of endoplasmic reticulum (ER) stress, leading to significant anti-proliferative effects in various cancer cell lines, particularly in prostate cancer.[1][2] This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound-induced ER stress, focusing on the activation of the Unfolded Protein Response (UPR). It is designed to equip researchers and drug development professionals with the detailed information necessary to investigate and potentially exploit this pathway for therapeutic benefit.

The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress. To cope with this, cells activate a trio of signaling pathways collectively termed the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. This compound has been shown to activate all three major branches of the UPR: the inositol-requiring enzyme 1 (IRE1), the PKR-like ER kinase (PERK), and the activating transcription factor 6 (ATF6) pathways.[1][3] This comprehensive activation leads to downstream effects including a G1 phase cell cycle arrest and inhibition of protein translation, ultimately suppressing cancer cell growth.[1][2]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data from studies on this compound's effects on prostate cancer cells, primarily focusing on the PC3 cell line.

Table 1: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines [1]

Cell LineIC50 (µM)
LNCaP~12
DU145~14
PC3~15
LAPC4~10
CWR22Rv1~13
C4-2B~11

Table 2: Dose-Dependent Effect of this compound on UPR Markers in PC3 Cells (24-hour treatment) [1]

This compound (µM)Spliced XBP-1 (relative to unspliced)p-eIF2α / Total eIF2α (relative to control)CHOP Expression (relative to control)BiP/GRP78 Expression (relative to control)
0Baseline1.01.01.0
5IncreasedIncreasedIncreasedIncreased
10Further IncreasedFurther IncreasedFurther IncreasedFurther Increased
20Markedly IncreasedMarkedly IncreasedMarkedly IncreasedMarkedly Increased

Table 3: Time-Dependent Effect of 20 µM this compound on UPR Markers in PC3 Cells [1]

Time (hours)p-eIF2α / Total eIF2α (relative to 0h)CHOP Expression (relative to 0h)BiP/GRP78 Expression (relative to 0h)
01.01.01.0
6IncreasedIncreasedIncreased
12Further IncreasedFurther IncreasedFurther Increased
24Markedly IncreasedMarkedly IncreasedMarkedly Increased

Table 4: Effect of this compound on PC3 Cell Cycle Distribution (24-hour treatment) [1]

This compound (µM)% of Cells in G1 Phase
055%
1065%
2078%

Table 5: In Vivo Efficacy of this compound in a PC3 Xenograft Model [1]

Treatment GroupMean Tumor Weight Reduction
This compound60%

Signaling Pathways

This compound's induction of ER stress comprehensively activates all three branches of the UPR. The signaling cascades are depicted in the following diagrams.

Clofoctol_UPR_Signaling cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1 IRE1 Unfolded Proteins->IRE1 Activates PERK PERK Unfolded Proteins->PERK Activates ATF6 ATF6 Unfolded Proteins->ATF6 Activates BiP BiP Unfolded Proteins->BiP Sequesters XBP1u_mRNA XBP1u mRNA IRE1->XBP1u_mRNA Splices eIF2a eIF2α PERK->eIF2a Phosphorylates ATF6_cleaved Cleaved ATF6 (p50) ATF6->ATF6_cleaved Translocates & Cleaved BiP->IRE1 Inhibits BiP->PERK Inhibits BiP->ATF6 Inhibits ER Chaperones ER Chaperones (e.g., BiP) ATF6_cleaved->ER Chaperones Upregulates XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translates & Translocates p_eIF2a p-eIF2α eIF2a->p_eIF2a Protein Synthesis Global Protein Translation p_eIF2a->Protein Synthesis Inhibits ATF4 ATF4 p_eIF2a->ATF4 Preferential Translation G1_arrest G1 Cell Cycle Arrest Protein Synthesis->G1_arrest Leads to XBP1s_protein->ER Chaperones Upregulates CHOP CHOP ATF4->CHOP Upregulates This compound This compound This compound->Unfolded Proteins Induces Accumulation Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection XBP1_Splicing_Assay RNA Extraction RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis PCR Amplification PCR Amplification cDNA Synthesis->PCR Amplification Agarose Gel Electrophoresis Agarose Gel Electrophoresis PCR Amplification->Agarose Gel Electrophoresis Visualization of Spliced & Unspliced Bands Visualization of Spliced & Unspliced Bands Agarose Gel Electrophoresis->Visualization of Spliced & Unspliced Bands

References

Methodological & Application

Clofoctol In Vitro Assay Protocol for Cancer Cells: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofoctol, a bacteriostatic agent, has demonstrated promising anticancer properties in preclinical studies. Its mechanism of action primarily involves the induction of endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). This triggers downstream signaling cascades that culminate in cell cycle arrest and, in some cases, apoptosis. This document provides detailed protocols for essential in vitro assays to evaluate the anticancer effects of this compound on cancer cells. The assays described include cell viability, cell cycle analysis, and apoptosis determination. Furthermore, a summary of reported IC50 values and a schematic of the key signaling pathways involved are presented to facilitate the design and interpretation of experiments.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
LNCaPProstate Cancer10 - 15[1]
DU145Prostate Cancer10 - 15[1]
PC3Prostate Cancer10 - 15[1]
LAPC4Prostate Cancer10 - 15[1]
CWR22Rv1Prostate Cancer10 - 15[1]
C42BProstate Cancer10 - 15[1]
GSC2Glioma Stem Cell4.98 - 12.17[2]
GSC5Glioma Stem Cell4.98 - 12.17[2]

Experimental Protocols

Cell Viability Assay (AlamarBlue Assay)

This protocol is adapted from a study on prostate cancer cells[1].

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • AlamarBlue reagent

  • Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission

Procedure:

  • Seed approximately 2 x 10³ cells per well in a 96-well plate with a total volume of 100 µL of complete culture medium.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for 72 hours under standard cell culture conditions.

  • Add 10 µL of AlamarBlue reagent to each well.

  • Incubate the plates for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

Data Analysis:

  • Subtract the fluorescence reading of a blank well (medium with AlamarBlue but no cells) from all experimental wells.

  • Express the cell viability as a percentage of the vehicle-treated control cells.

  • Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%, using a suitable software (e.g., GraphPad Prism).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol provides a general method for analyzing cell cycle distribution.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Data Analysis:

  • Gate the cell population to exclude debris and doublets.

  • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

  • Analyze the dot plot to quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Viable cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Signaling Pathways and Experimental Workflows

Clofoctol_Mechanism_of_Action cluster_UPR Unfolded Protein Response (UPR) This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s cleaved_ATF6 Cleaved ATF6 ATF6->cleaved_ATF6 ATF4 ATF4 eIF2a->ATF4 Protein_Translation_Inhibition Inhibition of Protein Translation eIF2a->Protein_Translation_Inhibition CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1s->Apoptosis cleaved_ATF6->CHOP G1_Arrest G1 Cell Cycle Arrest Protein_Translation_Inhibition->G1_Arrest

Caption: this compound's Mechanism of Action in Cancer Cells.

Experimental_Workflow cluster_Assays In Vitro Assays Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations and Times) Start->Treatment Viability Cell Viability Assay (e.g., AlamarBlue) Treatment->Viability CellCycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) Treatment->Apoptosis Data_Analysis Data Analysis Viability->Data_Analysis CellCycle->Data_Analysis Apoptosis->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50 CellCycle_Dist Quantify Cell Cycle Distribution Data_Analysis->CellCycle_Dist Apoptotic_Cells Quantify Apoptotic Cells Data_Analysis->Apoptotic_Cells End End: Interpretation of Results IC50->End CellCycle_Dist->End Apoptotic_Cells->End

Caption: General Experimental Workflow for this compound Testing.

References

Application Notes and Protocols: Clofoctol Administration in Murine Pneumonia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration, mechanism of action, and efficacy of clofoctol in murine models of pneumonia. The included protocols are based on established research to guide the design and execution of preclinical studies.

Introduction

This compound is an antibacterial agent historically used for respiratory tract infections[1]. Recent research has repurposed it as a promising therapeutic candidate for viral pneumonia, specifically COVID-19, due to its ability to inhibit SARS-CoV-2 replication and reduce associated lung pathology in mouse models[2][3]. Its mechanism involves the inhibition of protein synthesis, a critical process for both bacterial and viral proliferation[4][5]. This compound's favorable safety profile and its tendency to accumulate in lung tissue make it a subject of significant interest for treating pulmonary infections[5][6]. These notes summarize key data and provide detailed protocols for its application in murine pneumonia research.

Mechanism of Action

This compound exerts its therapeutic effects through multiple mechanisms, primarily centered on the inhibition of protein synthesis.

  • Inhibition of Bacterial Protein Synthesis: this compound targets the 50S subunit of the bacterial ribosome, which interferes with the elongation phase of protein synthesis and halts the growth of peptide chains[4]. This action is primarily bacteriostatic, inhibiting the growth and reproduction of bacteria rather than killing them outright[7]. Some evidence also suggests it may act as a "membrane-acting agent," where the inhibition of cell wall synthesis is a secondary effect of cytoplasmic membrane disruption[6][8].

  • Inhibition of Viral Replication via Host Cell Pathways: In mammalian cells, this compound has been shown to inhibit global protein synthesis in a dose- and time-dependent manner[9]. This is not a direct effect on ribosomes but is achieved by inducing endoplasmic reticulum (ER) stress and activating all three pathways of the Unfolded Protein Response (UPR)[9]. This activation leads to a general inhibition of protein translation, which is critical for viral replication. Studies on SARS-CoV-2 indicate that this compound acts at a post-entry step, consistent with the inhibition of viral RNA translation[3][5].

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm / Nucleus This compound This compound ER_Stress ER Stress This compound->ER_Stress PERK PERK Pathway ER_Stress->PERK IRE1 IRE1 Pathway ER_Stress->IRE1 ATF6 ATF6 Pathway ER_Stress->ATF6 eIF2a Phosphorylation of eIF2α PERK->eIF2a activates G1_Arrest G1 Cell Cycle Arrest IRE1->G1_Arrest lead to ATF6->G1_Arrest lead to Translation_Inhibition Inhibition of Global Protein Translation eIF2a->Translation_Inhibition leads to G1_Arrest->Translation_Inhibition

This compound-induced Unfolded Protein Response (UPR) pathway.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data for this compound from murine studies.

Table 1: Pharmacokinetics of this compound in C57BL/6J Mice Following a Single Intraperitoneal (i.p.) Dose

Parameter Value Source
Dose 62.5 mg/kg [5]
Route Intraperitoneal (i.p.) [5]
Peak Lung Concentration (at 30 min) ~61 µM [5]
Lung Concentration Duration Remained above 61 µM for nearly 4 hours [5]
Plasma Concentration Approximately 7 times lower than in lungs [5]

Data derived from studies using 8-10 week-old female C57BL/6J mice.[5]

Table 2: In Vitro Activity of this compound Against Common Respiratory Bacterial Pathogens

Bacterial Strain MIC₅₀ (mg/L) MIC₉₀ (mg/L) Source
Penicillin-Resistant S. pneumoniae 2 4 [10]
Penicillin-Susceptible S. pneumoniae 2 4 [10]
Methicillin-Susceptible S. aureus 2 2 [10]
Methicillin-Resistant S. aureus 2 2 [10]
S. pyogenes 1 2 [10]
H. influenzae 8 16 [10]

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates.

Table 3: Efficacy of this compound in a SARS-CoV-2 Murine Pneumonia Model

Efficacy Parameter Observation Source
Viral Load (Lungs) Statistically significant reduction in viral RNA [5]
Inflammatory Gene Expression Reduced expression of inflammatory genes [3][5]
Pulmonary Pathology Statistically significant reduction in pathological scores [3][5]
Dose-Dependency The reduction in viral load was dose-dependent [5]

Experiments performed in K18-hACE2 transgenic mice treated with this compound post-infection.[5]

Table 4: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameter for this compound Efficacy

Pathogen Model Key PK/PD Parameter Value for Max Effect Source
Murine Bacterial Pneumonia AUC/MIC Ratio 75.5 [10]

AUC/MIC: Ratio of the Area Under the Curve (drug concentration over time) to the Minimum Inhibitory Concentration.

Experimental Protocols

The following are detailed protocols for administering this compound in murine models of viral and bacterial pneumonia.

This protocol is based on the methodology used to demonstrate this compound's efficacy against SARS-CoV-2 in K18-hACE2 transgenic mice[5][11].

G start Start: K18-hACE2 Mice (8-10 weeks old) infection Intranasal Inoculation (5x10² TCID₅₀ SARS-CoV-2) start->infection treatment_grouping Divide into Groups: - this compound - Vehicle Control infection->treatment_grouping treatment_1 Treatment (1 h post-infection) i.p. injection (62.5 mg/kg) treatment_grouping->treatment_1 treatment_2 Treatment (8 h post-infection) i.p. injection (62.5 mg/kg) treatment_1->treatment_2 treatment_day2 Repeat Treatments Twice on Day 2 treatment_2->treatment_day2 monitoring Monitor Weight and Clinical Signs Daily treatment_day2->monitoring euthanasia Sacrifice Mice (2 days post-infection) monitoring->euthanasia analysis Endpoint Analysis: - Lung Viral Load (RT-qPCR) - Gene Expression (RT-qPCR) - Histopathology euthanasia->analysis

Experimental workflow for viral pneumonia model.

Materials:

  • K18-hACE2 transgenic C57BL/6J mice (8-10 weeks old)

  • SARS-CoV-2 viral stock

  • This compound

  • Vehicle solution (e.g., corn oil or appropriate solvent)

  • Anesthetic (e.g., isoflurane)

  • Standard animal housing and BSL-3 facilities

Procedure:

  • Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the experiment.

  • Infection:

    • Anesthetize mice lightly.

    • Inoculate intranasally with a sublethal dose of SARS-CoV-2 (e.g., 5x10² TCID₅₀) in a small volume (e.g., 20-30 µL).

  • Grouping: Randomly assign mice to a vehicle control group and a this compound treatment group.

  • This compound Administration:

    • Prepare this compound solution at the desired concentration for a final dose of 50-62.5 mg/kg.

    • Administer the first intraperitoneal (i.p.) injection 1 hour after infection[12].

    • Administer a second i.p. injection 8 hours after infection[12].

    • Continue treatment twice daily on subsequent days as required by the experimental design.

  • Monitoring: Monitor mice daily for weight loss, clinical signs of illness, and mortality. Note: this compound can cause weight loss in mice, which may be attributed to a decrease in gastric emptying[5].

  • Endpoint Analysis (2-4 days post-infection):

    • Euthanize mice and collect lung tissue.

    • Viral Load: Homogenize a portion of the lung tissue, extract RNA, and quantify viral RNA copies using RT-qPCR[5].

    • Gene Expression: Use RNA from lung tissue to quantify the expression of inflammatory genes (e.g., cytokines, chemokines) via RT-qPCR[5].

    • Histopathology: Fix the remaining lung tissue in formalin, embed in paraffin, section, and stain (e.g., with H&E) to assess lung pathology and inflammation[5].

This protocol adapts the this compound administration methodology for a bacterial pneumonia model, such as one induced by Streptococcus pneumoniae.

Materials:

  • BALB/c or C57BL/6J mice (6-8 weeks old)

  • Streptococcus pneumoniae culture (e.g., serotype 19F for a self-limiting model or a more virulent strain for a fatal model)[13]

  • This compound and vehicle

  • Anesthetic

  • Standard animal housing and BSL-2 facilities

Procedure:

  • Bacterial Preparation: Culture S. pneumoniae to mid-log phase and dilute to the desired concentration in sterile saline or PBS (e.g., 1x10⁶ to 1x10⁷ CFU/mouse)[13][14].

  • Infection:

    • Anesthetize mice.

    • Induce pneumonia via intratracheal or intranasal instillation of the bacterial suspension[13][14]. Intratracheal aerosolization can also be used for better lung distribution[14].

  • Grouping and Administration:

    • Assign mice to control and treatment groups.

    • Begin this compound administration (e.g., 50-75 mg/kg, i.p. or rectally) at a clinically relevant time point (e.g., 2-4 hours post-infection). Administer once or twice daily. The goal is to achieve an AUC/MIC ratio of >75 for maximal effect[10].

  • Monitoring: Monitor mice for survival, weight loss, and signs of disease.

  • Endpoint Analysis (24-72 hours post-infection):

    • Euthanize mice.

    • Bacterial Burden: Collect lungs and/or bronchoalveolar lavage (BAL) fluid. Homogenize tissues, perform serial dilutions, and plate on appropriate agar (e.g., blood agar) to determine bacterial CFU counts[13].

    • Inflammatory Cell Infiltration: Perform cell counts and differentials on BAL fluid to quantify neutrophils and other immune cells[13].

    • Cytokine Analysis: Measure cytokine levels (e.g., IL-6, TNF-α) in BAL fluid or lung homogenates using ELISA or multiplex assays.

    • Histopathology: Analyze lung sections for evidence of inflammation, consolidation, and tissue damage.

This protocol details the sample collection for determining this compound concentrations in plasma and lung tissue[5].

Procedure:

  • Administration: Administer a single dose of this compound (e.g., 62.5 mg/kg, i.p.) to healthy mice.

  • Time Points: Euthanize cohorts of mice (n=3-5 per cohort) at various time points after administration (e.g., 30 min, 1h, 2h, 4h, 8h).

  • Sample Collection:

    • Blood: Collect blood via cardiac puncture into heparinized or EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.

    • Lungs: Perfuse the lungs with saline to remove blood. Excise the lungs, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C.

  • Sample Processing and Analysis:

    • Homogenize lung tissue.

    • Extract this compound from plasma and lung homogenates using an appropriate organic solvent.

    • Quantify this compound concentrations using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on specific experimental goals, institutional guidelines (IACUC), and safety regulations.

References

Application Notes and Protocols for Developing Clofoctol Nanoparticle Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of Clofoctol-loaded nanoparticle delivery systems. This compound, a bacteriostatic antibiotic, has shown promise for repositioning as an antiviral and anticancer agent.[1][2] However, its low aqueous solubility presents a significant formulation challenge, hindering its clinical translation for these new indications.[3][4] Encapsulation of this compound into polymeric nanoparticles offers a promising strategy to enhance its bioavailability, provide controlled release, and enable targeted delivery.[3][5]

Recent studies have demonstrated the successful formulation of this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, particularly for pulmonary delivery in treating respiratory infections.[3][5] This approach not only overcomes the solubility issues but also allows for high drug payloads and sustained release in the target environment.[3][5]

Mechanism of Action & Signaling Pathways

This compound exerts its therapeutic effects through multiple mechanisms. As an antibacterial agent, it disrupts bacterial protein synthesis by targeting the 50S ribosomal subunit and can also interfere with bacterial membrane integrity.[6][7] Beyond its antimicrobial activity, this compound has been shown to induce the Unfolded Protein Response (UPR) in cancer cells, activating all three of its signaling branches: IRE1, PERK, and ATF6.[8][9] This induction of endoplasmic reticulum (ER) stress can lead to cell cycle arrest and apoptosis in malignant cells.[9] Furthermore, this compound upregulates the transcription factor Krüppel-like factor 13 (KLF13), which is implicated in suppressing tumor growth.

Clofoctol_UPR_Signaling_Pathway cluster_Golgi Golgi cluster_Nucleus Nucleus ATF6_p50 ATF6 (p50) ATF6_protein ATF6 Protein ATF6_p50->ATF6_protein active form XBP1s_protein XBP1s Protein UPR_Genes UPR Target Genes (e.g., CHOP, BiP) XBP1s_protein->UPR_Genes activates ATF4_protein ATF4 Protein ATF4_protein->UPR_Genes activates ATF6_protein->UPR_Genes activates Apoptosis Apoptosis UPR_Genes->Apoptosis can lead to IRE1 IRE1 XBP1_u XBP1_u IRE1->XBP1_u splices XBP1_s XBP1_s XBP1_u->XBP1_s XBP1_s->XBP1s_protein translation PERK PERK eIF2a eIF2a PERK->eIF2a phosphorylates eIF2a_P eIF2a_P eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 promotes translation ATF4->ATF4_protein translation ATF6 ATF6 ATF6_p90 ATF6_p90 ATF6_p90->ATF6_p50 cleavage

Caption: this compound-induced Unfolded Protein Response (UPR) signaling pathway.

Clofoctol_KLF13_Pathway cluster_Signaling Modulated Signaling Pathways This compound This compound Upstream_Target Upstream Target(s) (e.g., UNR protein) This compound->Upstream_Target interacts with KLF13_Induction KLF13 Gene Induction Upstream_Target->KLF13_Induction leads to KLF13_Protein KLF13 Protein (Transcriptional Repressor) KLF13_Induction->KLF13_Protein translation JAK_STAT JAK/STAT Pathway KLF13_Protein->JAK_STAT represses cAMP_Pathway cAMP Pathway KLF13_Protein->cAMP_Pathway represses Other_Pathways Other Pathways KLF13_Protein->Other_Pathways represses Cell_Proliferation Tumor Cell Proliferation KLF13_Protein->Cell_Proliferation inhibits JAK_STAT->Cell_Proliferation promotes cAMP_Pathway->Cell_Proliferation can promote

Caption: this compound's induction of KLF13 and its downstream effects.

Data Presentation: Physicochemical Characteristics of this compound-Loaded Nanoparticles

The following table summarizes typical physicochemical characteristics of this compound-loaded PLGA nanoparticles prepared by an emulsification-solvent evaporation method. These values serve as a benchmark for formulation development.

ParameterSymbolTypical Value RangeAnalytical Method
Particle Size (Z-average)D150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity IndexPDI< 0.2Dynamic Light Scattering (DLS)
Zeta Potentialζ-15 to -30 mVElectrophoretic Light Scattering
Encapsulation EfficiencyEE%> 80%UV-Vis Spectrophotometry
Drug LoadingDL%5 - 15%UV-Vis Spectrophotometry

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of this compound-loaded nanoparticles.

Experimental_Workflow cluster_Synthesis Nanoparticle Synthesis cluster_Characterization Physicochemical Characterization cluster_Performance In Vitro Performance Prep_Phases 1. Prepare Organic & Aqueous Phases Emulsification 2. Emulsification Prep_Phases->Emulsification Evaporation 3. Solvent Evaporation Emulsification->Evaporation Purification 4. Purification Evaporation->Purification DLS 5. Size & PDI (DLS) Purification->DLS Zeta 6. Zeta Potential Purification->Zeta EE_DL 7. Encapsulation Efficiency & Drug Loading Purification->EE_DL Release 8. In Vitro Release Study Purification->Release

Caption: Experimental workflow for this compound nanoparticle development.

Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) (surfactant)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10-20 mg) in a suitable volume of DCM (e.g., 5 mL).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Preparation of the Aqueous Phase:

    • Prepare a PVA solution (e.g., 1-5% w/v) in deionized water.

    • Stir the solution at room temperature until the PVA is fully dissolved.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization (e.g., 10,000-15,000 rpm) or probe sonication on an ice bath.

    • Continue homogenization/sonication for 2-5 minutes to form a fine oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir at a moderate speed (e.g., 400-600 rpm) at room temperature for 3-4 hours to allow the organic solvent to evaporate.

    • Alternatively, use a rotary evaporator under reduced pressure for more rapid solvent removal.

  • Nanoparticle Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.

    • Discard the supernatant containing free drug and PVA.

    • Resuspend the nanoparticle pellet in deionized water by gentle vortexing or sonication.

    • Repeat the washing step two more times to ensure complete removal of unencapsulated drug and surfactant.

    • Finally, resuspend the purified nanoparticles in a suitable medium (e.g., deionized water or buffer) for further analysis or lyophilization.

Protocol 2: Characterization of Nanoparticle Size and Zeta Potential

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure for Size Measurement (DLS):

  • Sample Preparation:

    • Dilute the purified nanoparticle suspension with deionized water to an appropriate concentration to achieve a suitable scattering intensity (typically a count rate between 100 and 500 kcps).

  • Instrument Setup:

    • Set the measurement temperature to 25°C.

    • Select the appropriate material and dispersant properties in the software.

  • Measurement:

    • Equilibrate the sample in the instrument for at least 2 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

    • Record the Z-average diameter and the Polydispersity Index (PDI).

Procedure for Zeta Potential Measurement:

  • Sample Preparation:

    • Dilute the purified nanoparticle suspension with 10 mM NaCl solution to ensure sufficient conductivity for the measurement.

  • Instrument Setup:

    • Use a folded capillary cell (DTS1070) or a similar appropriate cell.

    • Set the measurement temperature to 25°C.

  • Measurement:

    • Equilibrate the sample in the instrument.

    • Perform the measurement in triplicate.

    • Record the mean zeta potential and standard deviation.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

Principle: This protocol uses an indirect method to determine the amount of this compound encapsulated in the nanoparticles by quantifying the amount of free drug in the supernatant after centrifugation.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare a series of dilutions of the stock solution to create a standard curve (e.g., 1-20 µg/mL).

    • Measure the absorbance of each standard at the maximum wavelength (λmax) of this compound.

    • Plot a calibration curve of absorbance versus concentration.

  • Quantification of Free Drug:

    • During the purification step (Protocol 1, step 5), collect the supernatants from the first centrifugation.

    • Measure the absorbance of the supernatant (diluted if necessary) at the λmax of this compound.

    • Determine the concentration of free this compound in the supernatant using the standard curve.

  • Calculations:

    • Encapsulation Efficiency (EE%): EE% = ((Total amount of this compound used - Amount of free this compound) / Total amount of this compound used) * 100

    • Drug Loading (DL%): DL% = ((Total amount of this compound used - Amount of free this compound) / Total weight of nanoparticles) * 100

Protocol 4: In Vitro Drug Release Study

Principle: This protocol uses a dialysis bag method to evaluate the in vitro release profile of this compound from the nanoparticles.

Materials:

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Phosphate-buffered saline (PBS, pH 7.4) containing a surfactant (e.g., 0.5% w/v Tween 80) to ensure sink conditions

  • Shaking water bath or incubator

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation:

    • Soak the dialysis tubing in the release medium for at least 30 minutes before use.

    • Prepare a known concentration of the this compound-loaded nanoparticle suspension.

  • Release Study Setup:

    • Pipette a precise volume (e.g., 1 mL) of the nanoparticle suspension into the dialysis bag and securely seal both ends.

    • Place the dialysis bag into a container with a known volume of release medium (e.g., 50 mL).

    • Place the container in a shaking water bath at 37°C with continuous agitation (e.g., 100 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis:

    • Measure the absorbance of the collected samples using a UV-Vis spectrophotometer at the λmax of this compound.

    • Calculate the concentration of released this compound using the standard curve.

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

  • Data Presentation:

    • Plot the cumulative percentage of drug released as a function of time.

References

Application Notes and Protocols for Utilizing Clofoctol in SARS-CoV-2 Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clofoctol is an antibacterial drug developed in the 1970s, primarily used for treating bacterial respiratory tract infections.[1][2][3] Through large-scale screening of approved drugs, this compound has been identified as a potent inhibitor of SARS-CoV-2 replication.[1][4] Its established safety profile, favorable pharmacokinetic properties, and ability to accumulate in the lungs make it a significant compound for COVID-19 research and potential therapeutic development.[2][3][5]

These application notes provide a comprehensive overview of this compound's use in SARS-CoV-2 research, including its mechanism of action, quantitative efficacy data, and detailed protocols for in vitro assays.

Application Notes

Antiviral Activity and Potency

This compound demonstrates significant antiviral activity against SARS-CoV-2 across various cell lines. It effectively inhibits viral genomic replication and the production of infectious progeny virions in a dose-dependent manner.[1][2] Studies have shown its efficacy in both African green monkey kidney cells (Vero-81), which are highly permissive to SARS-CoV-2, and in human lung adenocarcinoma cells (Calu-3), which are more physiologically relevant for respiratory virus research.[1][6] Furthermore, its potency is maintained against multiple SARS-CoV-2 variants of concern, including Alpha, Beta, Delta, and the D614G strain, as well as other coronaviruses like HCoV-229E.[4][6]

Mechanism of Action: Post-Entry Inhibition of Viral Translation

The primary mechanism of this compound against SARS-CoV-2 is the inhibition of viral replication at a post-entry stage.[1][4][7] Time-of-addition experiments confirm that this compound is most effective when added after the virus has entered the host cell.[1][8] Unlike entry inhibitors such as chloroquine, this compound does not block the virus from entering cells.[6][8] Instead, it specifically targets and blocks the translation of viral RNA.[1][5]

Further mechanistic studies using reporter constructs have shown that this compound specifically inhibits the translation of messenger RNA (mRNA) that contains the 5' and 3' untranslated regions (UTRs) of the SARS-CoV-2 genome.[1][6] This targeted action prevents the synthesis of viral proteins necessary for replication, without significantly affecting cellular protein translation.[6] This specificity provides a clear advantage, minimizing off-target effects on host cell machinery.

In Vivo Efficacy and Anti-Inflammatory Properties

In addition to its in vitro activity, this compound has demonstrated efficacy in vivo. In transgenic mice expressing the human ACE2 receptor (K18-hACE2), therapeutic treatment with this compound led to a significant decrease in viral load in the lungs.[1][2][5] Beyond its direct antiviral effects, this compound treatment also reduced the expression of inflammatory genes and improved overall pulmonary pathology associated with the infection.[1][2][6] These anti-inflammatory properties, combined with its antiviral action, strongly support its potential as a therapeutic candidate for COVID-19.[1][4]

Quantitative Data Summary

The following table summarizes the quantitative data on this compound's efficacy and cytotoxicity in various in vitro assays.

Cell LineAssay TypeParameterValue (μM)Reference
Vero-81Viral RNA Replication (RT-qPCR)IC504.0[1]
Vero-81Viral RNA Replication (RT-qPCR)IC5012.41[2][9]
Vero-81Viral RNA Replication (RT-qPCR)IC9512.0[1]
Vero-81-TMPRSS2Viral RNA Replication (RT-qPCR)IC5013.51[2][9]
Calu-3Viral RNA Replication (RT-qPCR)IC508.0[6]
Vero-81Progeny Virion Production (TCID50)IC509.3[2][3][9]
Vero-81-TMPRSS2Progeny Virion Production (TCID50)IC5011.59[2][3][9]
Vero-81Cytotoxicity (MTS Assay, 24h)CC50> 40.0[1][2][10]
Calu-3Cytotoxicity (MTS Assay, 24h)CC50> 40.0[2][10]

Experimental Protocols

Protocol 1: In Vitro SARS-CoV-2 Replication Assay (RT-qPCR)

This protocol measures the effect of this compound on viral RNA replication.

  • Cell Seeding: Seed Vero-81 or Calu-3 cells in 96-well plates and incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Remdesivir).

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.25.[1][2]

    • Simultaneously, add the prepared concentrations of this compound or control compounds to the respective wells.

  • Incubation: Incubate the plates for 6 to 24 hours at 37°C with 5% CO₂.[1][2][10]

  • RNA Extraction: After incubation, lyse the cells and extract total RNA using a suitable commercial kit according to the manufacturer's instructions.

  • RT-qPCR:

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., RdRp or E gene).[2]

    • Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH).[1][2]

  • Data Analysis: Calculate the percentage of viral replication inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Cells (Vero-81 / Calu-3) prepare 2. Prepare this compound Dilutions infect 3. Infect with SARS-CoV-2 & Add Compound prepare->infect incubate 4. Incubate (6-24h) infect->incubate extract 5. Extract Total RNA incubate->extract rtqpcr 6. Perform RT-qPCR (Viral & Housekeeping Genes) extract->rtqpcr analyze 7. Analyze Data (Calculate IC50) rtqpcr->analyze

Caption: Workflow for SARS-CoV-2 Replication Assay.

Protocol 2: Progeny Virion Quantification (TCID50 Assay)

This protocol quantifies the production of infectious viral particles.

  • Cell Seeding & Infection: Seed Vero-81 cells in 96-well plates. The next day, infect the cells with SARS-CoV-2 (MOI of 0.25) for 1 hour.[1][10]

  • Treatment: After the 1-hour inoculation period, remove the inoculum, wash the cells with PBS, and add fresh culture medium containing serial dilutions of this compound or controls.[1][10]

  • Incubation: Incubate the plates for 16-24 hours.[1][10]

  • Supernatant Collection: Collect the culture supernatants, which contain the progeny virions.

  • Serial Dilution: Perform 10-fold serial dilutions of the collected supernatants.

  • Infection of Target Cells: Add the dilutions to a new 96-well plate containing fresh Vero-E6 cells.

  • Incubation & CPE Reading: Incubate for 3-5 days and then assess the virus-induced cytopathic effect (CPE) in each well.

  • TCID50 Calculation: Calculate the 50% Tissue Culture Infectious Dose (TCID50)/mL using the Reed-Muench method.

Protocol 3: Cytotoxicity Assay (MTS Assay)

This protocol assesses the cytotoxic effect of this compound.

  • Cell Seeding: Seed Vero-81 or Calu-3 cells in a 96-well plate.

  • Treatment: Add serial dilutions of this compound to the cells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24 hours.[1][2][10]

  • MTS Reagent: Add MTS reagent to each well according to the manufacturer’s protocol and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the 50% cytotoxic concentration (CC50).

Protocol 4: Mechanism of Action - Time-of-Addition Assay

This protocol helps determine the stage of the viral life cycle inhibited by this compound.

  • Experimental Arms: Set up four main experimental arms:

    • Full Time: this compound is present before, during, and after infection.

    • Pre-treatment: Cells are treated with this compound before infection, then the compound is washed away.

    • Co-treatment (Entry): this compound is present only during the 1-hour virus inoculation period.

    • Post-treatment (Post-entry): this compound is added only after the virus inoculum has been removed.[1][8]

  • Procedure:

    • Seed Vero-81 cells in a 96-well plate.

    • Perform infection (e.g., MOI of 0.25) and treatment according to the arms described above using a fixed concentration of this compound (e.g., 15 µM).[1][8] Use Remdesivir (post-entry inhibitor) and Chloroquine (entry inhibitor) as controls.[1]

    • Incubate for 16 hours post-infection.[1]

  • Analysis: Fix the cells and perform immunofluorescence staining for a viral antigen (e.g., dsRNA or N protein) to quantify the number of infected cells.[1][8] Alternatively, perform RT-qPCR as described in Protocol 1.

  • Interpretation: Compare the level of inhibition across the different arms. Strong inhibition in the "Post-treatment" arm indicates a post-entry mechanism of action.

G cluster_virus SARS-CoV-2 Lifecycle cluster_drugs Antiviral Inhibition Points Entry 1. Viral Entry Translation 2. Viral RNA Translation Entry->Translation Replication 3. Genome Replication Translation->Replication Assembly 4. Assembly & Release Replication->Assembly This compound This compound This compound->Translation Inhibits Remdesivir Remdesivir Remdesivir->Replication Inhibits Chloroquine Chloroquine Chloroquine->Entry Inhibits

Caption: this compound's Mechanism of Action vs. Other Antivirals.

Proposed Signaling Pathway Involvement

This compound's specific inhibition of viral RNA translation may be linked to the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR).[6] The UPR consists of three main signaling branches: IRE1, PERK, and ATF6. Activation of these pathways can lead to a general shutdown of protein synthesis, which may disproportionately affect the highly active viral translation machinery. However, further investigation is needed to fully elucidate this connection.[5]

G cluster_upr UPR Pathways This compound This compound ER_Stress Induces ER Stress? This compound->ER_Stress Translation_Inhibition Inhibition of Viral RNA Translation This compound->Translation_Inhibition Directly Inhibits UPR Activates Unfolded Protein Response (UPR)? ER_Stress->UPR IRE1 IRE1 UPR->IRE1 PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 IRE1->Translation_Inhibition Leads to PERK->Translation_Inhibition Leads to ATF6->Translation_Inhibition Leads to

Caption: Proposed Mechanism of this compound via Translation Inhibition.

Conclusion

This compound is a promising repurposed drug that acts as a specific, post-entry inhibitor of SARS-CoV-2 replication by targeting viral RNA translation. Its effectiveness against multiple variants and its favorable in vivo profile, including anti-inflammatory effects, make it an invaluable tool for COVID-19 research. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in studies aimed at understanding SARS-CoV-2 replication and developing novel antiviral strategies.

References

Application Notes and Protocols for Testing Clofoctol Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofoctol is a bacteriostatic antibiotic that has demonstrated a unique dual mechanism of action, primarily by inhibiting bacterial cell wall synthesis through the reduction of intracellular ATP and by inhibiting protein translation.[1][2][3][4][5] These distinct mechanisms make this compound a compelling candidate for synergistic combination therapies, aiming to enhance efficacy, overcome resistance, and broaden the spectrum of activity of existing antibiotics. This document provides detailed protocols for testing the synergistic effects of this compound with other antibiotics, focusing on the checkerboard assay and the time-kill curve analysis.

Data Presentation: Summary of this compound Synergistic Activity

The following tables summarize the quantitative data on the synergistic activity of this compound with various antibiotics.

Table 1: Synergy of this compound and Colistin against Gram-Negative Pathogens (Checkerboard Assay)

Bacterial StrainColistin MIC (µg/mL)This compound MIC (µg/mL)Colistin MIC in Combination (µg/mL)This compound Concentration in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
P. aeruginosa KK27 colr764>1170418.3≤0.070Synergy[6]
K. pneumoniae KP-MO-5256>1170818.3≤0.070Synergy[6]
A. baumannii Ab4452128>1170418.3≤0.070Synergy[6]

Table 2: Synergy of this compound and Colistin against Gram-Negative Pathogens (Time-Kill Curve Assay)

Bacterial StrainAntibiotic CombinationConcentration (µg/mL)Log10 CFU/mL Reduction at 24h (vs. most active single agent)Interpretation
P. aeruginosa KK27 colr7This compound + Colistin18.3 + 4≥ 2Synergy[7][8]
K. pneumoniae KP-MO-5This compound + Colistin18.3 + 8≥ 2Synergy[7][8]
A. baumannii Ab4452This compound + Colistin18.3 + 4≥ 2Synergy[7][8]

Note: Currently, there is a lack of publicly available quantitative data (FIC indices or time-kill curves) specifically detailing the synergistic effects of this compound with amoxicillin and erythromycin. Existing research primarily highlights that the combination of this compound with these antibiotics can prevent the emergence of resistant mutants.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[1][7][9][10][11][12][13]

a. Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Stock solution of the second antibiotic

  • Sterile pipette tips and reservoirs

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for OD600 readings)

b. Methods:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent. Further dilute the stock solutions in CAMHB to achieve a concentration that is four times the highest concentration to be tested.

  • Plate Setup:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • In the first column, add an additional 50 µL of the highest concentration of the second antibiotic to each well (A1-H1).

    • Perform a two-fold serial dilution of the second antibiotic across the plate from column 1 to column 10 by transferring 50 µL from the previous column to the next. Discard 50 µL from column 10. Column 11 will serve as the control for this compound alone, and column 12 as the growth control (no antibiotics).

    • In the first row (A1-A12), add an additional 50 µL of the highest concentration of this compound.

    • Perform a two-fold serial dilution of this compound down the plate from row A to row G by transferring 50 µL from the previous row to the next. Discard 50 µL from row G. Row H will serve as the control for the second antibiotic alone.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI):

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.[2][3][14][15][16][17][18]

a. Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Stock solution of the second antibiotic

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline or PBS for serial dilutions

  • Agar plates for colony counting

  • Pipettes and sterile tips

b. Methods:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Experimental Setup: Prepare culture tubes or flasks containing:

    • Growth control (no antibiotic)

    • This compound alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Second antibiotic alone (at a specific concentration)

    • This compound and the second antibiotic in combination (at the same concentrations as the individual agents)

  • Incubation: Incubate all tubes/flasks in a shaking incubator at 35°C ± 2°C.

  • Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.

  • Perform ten-fold serial dilutions in sterile saline or PBS.

  • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log10 CFU/mL against time for each experimental condition.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference: A < 2-log10 increase or decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

    • Bacteriostatic activity: A < 3-log10 decrease in CFU/mL from the initial inoculum.

Mandatory Visualizations

experimental_workflow cluster_checkerboard Checkerboard Assay cluster_time_kill Time-Kill Curve Analysis A1 Prepare Antibiotic Dilutions A2 Setup 96-Well Plate A1->A2 A3 Prepare and Add Inoculum A2->A3 A4 Incubate Plate A3->A4 A5 Read MICs A4->A5 A6 Calculate FICI A5->A6 End End A6->End B1 Prepare Inoculum and Antibiotic Tubes B2 Incubate and Sample at Time Points B1->B2 B3 Perform Serial Dilutions and Plate B2->B3 B4 Incubate Plates and Count Colonies B3->B4 B5 Plot Time-Kill Curves B4->B5 B6 Interpret Synergy B5->B6 B6->End Start Start Synergy Testing Start->A1 Start->B1

Caption: Experimental workflow for antibiotic synergy testing.

signaling_pathway cluster_this compound This compound Action cluster_partner Partner Antibiotic Action This compound This compound ATP_depletion Intracellular ATP Depletion This compound->ATP_depletion Protein_synthesis_inhibition Inhibition of Protein Synthesis This compound->Protein_synthesis_inhibition Membrane_destabilization Bacterial Cell Membrane Destabilization ATP_depletion->Membrane_destabilization Synergistic_effect Synergistic Bacterial Cell Death Protein_synthesis_inhibition->Synergistic_effect Partner_Ab e.g., Amoxicillin (Cell Wall Synthesis Inhibitor) PBP_inhibition Inhibition of Penicillin-Binding Proteins (PBPs) Partner_Ab->PBP_inhibition Cell_wall_synthesis_arrest Cell Wall Synthesis Arrest PBP_inhibition->Cell_wall_synthesis_arrest Membrane_destabilization->PBP_inhibition Increased Permeability Cell_wall_synthesis_arrest->Synergistic_effect

Caption: Proposed synergistic mechanism of this compound.

References

Application Note: Determination of Clofoctol IC50 in Vero-81 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clofoctol is a bacteriostatic antibiotic primarily used for respiratory tract infections.[1][2][3] Recent drug repurposing studies have highlighted its potential as a broad-spectrum antiviral agent, notably against SARS-CoV-2.[4][5][6] The Vero-81 cell line, derived from the kidney of an African green monkey, is a widely used model for virology research due to its high permissiveness to a variety of viruses.[5][7] Determining the half-maximal inhibitory concentration (IC50) of this compound in Vero-81 cells is a critical step in evaluating its antiviral potency and therapeutic potential. This document provides a detailed protocol for determining the IC50 of this compound against viral replication in Vero-81 cells, alongside methods for assessing its cytotoxicity.

Mechanism of Action

This compound's antibacterial action involves the inhibition of bacterial cell wall synthesis and permeabilization of the cell membrane.[8][9] Its antiviral activity, particularly against SARS-CoV-2, is attributed to its ability to inhibit the translation of viral RNA.[5][8] This is thought to occur at a post-entry step in the viral life cycle.[5][6] Evidence suggests that this compound may induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR) pathways, which can interfere with viral replication.[5][8][10]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in Vero-81 cells from studies investigating its anti-SARS-CoV-2 activity.

Cell LineAssay MethodIC50 (µM)Reference
Vero-81SARS-CoV-2 Genomic Replication (RT-qPCR)12.41[5]
Vero-81Infectious Virus Production9.3[5]
Vero-81-TMPRSS2SARS-CoV-2 Genomic Replication (RT-qPCR)13.51[5]
Vero-81-TMPRSS2Infectious Virus Production11.59[5]
Calu-3 (Human Lung)Infectious Virus Production8[11]

Experimental Protocols

Culture of Vero-81 Cells

This protocol outlines the standard procedure for the culture and maintenance of Vero-81 (ATCC® CCL-81™) cells.

Materials:

  • Vero-81 cells (ATCC® CCL-81™)

  • Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)

  • Fetal Bovine Serum (FBS) (ATCC® 30-2020™)

  • 0.25% (w/v) Trypsin-0.53 mM EDTA solution (ATCC® 30-2101™)

  • Dulbecco's Phosphate-Buffered Saline (D-PBS) (ATCC® 30-2200™)

  • 75 cm² tissue culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium Preparation: To a bottle of EMEM base medium, add FBS to a final concentration of 10%.

  • Cell Thawing:

    • Quickly thaw a cryovial of Vero-81 cells in a 37°C water bath.[12]

    • Decontaminate the vial with 70% ethanol.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150-400 x g for 8-12 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a 75 cm² flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, remove and discard the culture medium.

    • Rinse the cell layer with D-PBS.

    • Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.

    • Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Dispense aliquots of the cell suspension into new flasks at a recommended split ratio of 1:2 to 1:6.

Antiviral IC50 Determination via RT-qPCR

This protocol is adapted from methodologies used to assess the antiviral activity of this compound against SARS-CoV-2.[5]

Materials:

  • Vero-81 cells

  • Complete growth medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Virus stock (e.g., SARS-CoV-2)

  • RNA extraction kit

  • RT-qPCR reagents (primers, probes, master mix)

  • RT-qPCR instrument

Procedure:

  • Cell Seeding: Seed Vero-81 cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Infect the cells with the virus at a specified Multiplicity of Infection (MOI), for example, an MOI of 0.25.[5]

    • Simultaneously, add the diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to the virus's replication cycle (e.g., 6 hours for SARS-CoV-2).[5]

  • RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR:

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the viral RNA. Use primers and probes specific to a viral gene.

    • Normalize the viral RNA quantity to the total amount of RNA extracted or to a housekeeping gene.

  • Data Analysis:

    • Calculate the percentage of viral replication inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).[13]

Cytotoxicity (CC50) Determination via MTT Assay

This protocol describes how to measure the cytotoxicity of this compound in Vero-81 cells to determine the 50% cytotoxic concentration (CC50).

Materials:

  • Vero-81 cells

  • Complete growth medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14][15]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16]

  • Plate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed Vero-81 cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and a cell-free control (medium only).

    • Remove the old medium and add 100 µL of the diluted compounds to the wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 6 hours or longer, up to 72 hours, to match antiviral assay conditions or assess longer-term toxicity).[13]

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[16][17]

    • Incubate at 37°C for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.[14][16]

  • Solubilization:

    • Add 100-150 µL of the solubilization solution to each well.[14][17]

    • Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the cell-free control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the CC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_ic50 Antiviral IC50 cluster_cc50 Cytotoxicity CC50 cluster_analysis Data Analysis cell_culture 1. Culture Vero-81 Cells plate_cells 2. Seed Cells in 96-Well Plates cell_culture->plate_cells infect 4a. Infect with Virus & Treat with this compound plate_cells->infect treat 4b. Treat with this compound plate_cells->treat prepare_drug 3. Prepare this compound Dilutions prepare_drug->infect prepare_drug->treat incubate_ic50 5a. Incubate (e.g., 6h) infect->incubate_ic50 rna_extract 6a. Extract RNA incubate_ic50->rna_extract rt_qpcr 7a. RT-qPCR rna_extract->rt_qpcr analyze_ic50 8a. Calculate % Inhibition & Determine IC50 rt_qpcr->analyze_ic50 incubate_cc50 5b. Incubate treat->incubate_cc50 mtt_add 6b. Add MTT Reagent incubate_cc50->mtt_add solubilize 7b. Solubilize Formazan mtt_add->solubilize analyze_cc50 8b. Calculate % Viability & Determine CC50 solubilize->analyze_cc50

Caption: Workflow for IC50 and CC50 determination of this compound in Vero-81 cells.

signaling_pathway This compound This compound er_stress Induces Endoplasmic Reticulum (ER) Stress This compound->er_stress reported effect upr Activates Unfolded Protein Response (UPR) er_stress->upr translation_inhibition Inhibition of Protein Translation upr->translation_inhibition viral_proteins Viral Proteins translation_inhibition->viral_proteins blocks viral_rna Viral RNA viral_rna->viral_proteins translation replication_block Blocks Viral Replication viral_proteins->replication_block

Caption: Proposed antiviral mechanism of this compound via translation inhibition.

References

Application Notes and Protocols for Clofoctol Studies Using Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical studies of Clofoctol using xenograft mouse models. The information is compiled to assist in the design and execution of experiments aimed at evaluating the anti-cancer efficacy of this compound in vivo.

Introduction

This compound, an antibiotic traditionally used for respiratory tract infections, has been identified as a promising anti-cancer agent.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR) pathway, which leads to an inhibition of protein translation and G1 cell cycle arrest.[3] In specific cancer types, such as glioma, this compound has been shown to upregulate the tumor suppressor gene KLF13.[1][4] Preclinical studies utilizing xenograft mouse models have demonstrated significant inhibition of tumor growth in various cancers, including prostate cancer and glioma, with no apparent toxicity at therapeutic doses.[1][3]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from key preclinical studies of this compound in xenograft mouse models.

Table 1: this compound Efficacy in Prostate Cancer Xenograft Model

Cancer TypeCell LineMouse StrainTreatment ProtocolKey FindingsReference
Prostate CancerPC3Athymic nude mice175 mg/kg this compound, intraperitoneal (i.p.) injection, once daily for 37 days.Significant inhibition of tumor growth. 60% reduction in tumor weight. No apparent toxicity or significant change in mouse body weight.[3]

Table 2: this compound Efficacy in Glioma Xenograft Models

Cancer TypeModel TypeMouse StrainTreatment ProtocolKey FindingsReference
GliomaCell Line-Derived Xenograft (GSC2 cells)Nude miceIntraperitoneal (i.p.) administration for 11 days (dose not specified in abstract).Significant inhibition of tumor growth.[1]
GliomaPatient-Derived Xenografts (PDX1, PDX2, PDX3)Nude mice20 mg/kg this compound, intraperitoneal (i.p.) administration.Significant reduction in tumor growth.[1][5]
GliomaTransgenic Xenograft (pTomo-Ras-sip53 lentivirus)C57BL/6 mice10 mg/kg this compound, intravenous (i.v.) daily for 10 days.Obvious inhibition of glioblastoma growth.[5]

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Mouse Model Protocol for this compound Studies

This protocol is a general guideline and may require optimization based on the specific cell line and research objectives.

Materials:

  • Cancer cell line of interest (e.g., PC3 for prostate cancer)

  • Appropriate cell culture medium and reagents

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)[6]

  • Sterile PBS and syringes

  • This compound

  • Vehicle solution (e.g., corn oil or as determined by solubility testing)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Digital calipers

Procedure:

  • Cell Culture:

    • Culture the selected cancer cell line according to standard protocols.

    • Harvest cells during the exponential growth phase.

    • Wash the cells with sterile PBS and resuspend in sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[7] Keep cells on ice to maintain viability.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject the cell suspension subcutaneously into the flank of each mouse.[6]

    • Monitor the mice until they have recovered from anesthesia.

  • Tumor Growth Monitoring and Cohort Randomization:

    • Allow the tumors to grow to a palpable size.

    • Measure tumor volume regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume can be calculated using the formula: V = 1/2 × length × width^2.[8]

    • Once tumors reach a predetermined size (e.g., 70-300 mm³), randomize the mice into treatment and control groups.[6]

  • This compound Preparation and Administration:

    • Prepare the this compound solution in the appropriate vehicle. The preparation will depend on the chosen route of administration (e.g., intraperitoneal, intravenous).

    • For the control group, prepare the vehicle solution without this compound.

    • Administer this compound or vehicle to the respective groups according to the planned dosage and schedule (e.g., 175 mg/kg, i.p., daily).[3]

  • Efficacy Evaluation and Endpoint:

    • Continue to monitor tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.[3]

    • At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a maximum allowable size), euthanize the mice.

    • Excise the tumors and measure their weight.

    • Tumor tissues can be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Patient-Derived Xenograft (PDX) Mouse Model Protocol for this compound Studies

PDX models better recapitulate the heterogeneity of human tumors.[9]

Materials:

  • Fresh human tumor tissue obtained from surgery or biopsy

  • Highly immunocompromised mice (e.g., NOD-SCID or NSG mice)[6]

  • Surgical tools

  • Sterile PBS or appropriate transport medium

  • Other materials as listed in the CDX protocol

Procedure:

  • Tumor Tissue Implantation (F1 Generation):

    • Within a few hours of collection, cut the fresh tumor tissue into small pieces (e.g., 2-3 mm³).[10]

    • Anesthetize the recipient mouse.

    • Make a small incision in the skin and implant the tumor fragment subcutaneously in the flank.[10]

    • Suture or staple the incision.

    • Monitor the mice for tumor growth. This can take several weeks to months.[10]

  • Tumor Expansion (Subsequent Passages):

    • When the F1 generation tumor reaches a substantial size (e.g., ~1.5 cm), euthanize the mouse and aseptically resect the tumor.[10]

    • Remove any necrotic tissue.[10]

    • The tumor can then be divided and implanted into a new cohort of mice for expansion (creating F2, F3 generations, etc.). It is recommended to use early-passage PDXs for studies.[10]

  • This compound Treatment Study:

    • Once a cohort of mice with established PDX tumors is available, follow steps 3-5 of the CDX protocol for cohort randomization, this compound administration, and efficacy evaluation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_model Model Development cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Cancer Cell Culture (for CDX) tumor_implant Subcutaneous Tumor Implantation cell_culture->tumor_implant pdx_implant Tumor Tissue Implantation (for PDX) pdx_implant->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization drug_admin This compound/Vehicle Administration randomization->drug_admin monitoring Tumor Volume & Body Weight Measurement drug_admin->monitoring endpoint Endpoint: Tumor Excision & Weight Measurement monitoring->endpoint downstream Downstream Analysis (IHC, Western Blot, etc.) endpoint->downstream

Caption: Experimental workflow for this compound studies in xenograft mouse models.

clofoctol_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol This compound This compound er_stress ER Stress This compound->er_stress induces upr Unfolded Protein Response (UPR) (IRE1, PERK, ATF6) er_stress->upr activates translation_inhibition Inhibition of Protein Translation upr->translation_inhibition g1_arrest G1 Cell Cycle Arrest translation_inhibition->g1_arrest leads to tumor_inhibition Tumor Growth Inhibition g1_arrest->tumor_inhibition

Caption: this compound's proposed mechanism of action via ER stress and UPR induction.

clofoctol_glioma_pathway This compound This compound unr Upstream of N-ras (UNR) (RNA-binding protein) This compound->unr binds to klf13 Upregulation of KLF13 (Tumor Suppressor Gene) unr->klf13 gsc_inhibition Inhibition of Glioma Stem Cell (GSC) Proliferation klf13->gsc_inhibition tumor_inhibition Tumor Growth Inhibition gsc_inhibition->tumor_inhibition

Caption: this compound's mechanism in glioma involving the UNR-KLF13 axis.

References

Application Note: Quantification of Clofoctol in Lung Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Clofoctol in lung tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, an antibacterial agent, has been shown to accumulate in lung tissue, making it a molecule of interest for respiratory infection research and drug repurposing.[1][2][3] The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and pharmacodynamic (PD) studies of this compound. This document includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of available quantitative data and visual workflows.

Introduction

This compound is a bacteriostatic antibiotic primarily effective against Gram-positive bacteria.[4] It functions by inhibiting bacterial protein synthesis.[4] Notably, pharmacokinetic studies have demonstrated that this compound penetrates well into human lung tissue, achieving concentrations higher than in plasma.[1][5] This characteristic accumulation in the lungs has renewed interest in its potential for treating respiratory infections, including viral pneumonia, due to its anti-inflammatory and antiviral properties.[2][3] Accurate quantification of this compound concentrations in lung tissue is crucial for understanding its distribution, efficacy, and safety profile in preclinical and clinical research. While early studies utilized microbiological assays, modern bioanalytical methods like LC-MS/MS offer superior sensitivity, selectivity, and accuracy for quantifying drugs in complex biological matrices.[5][6][7]

Quantitative Data Summary

The following table summarizes pharmacokinetic data for this compound in human lung tissue based on available literature.

ParameterValueSpeciesDosingAnalytical MethodReference
Cmax (Peak Concentration) 93.13 ± 6.68 mg/kgHuman1.5 g rectal suppositoryMicrobiological Assay[1]
Tmax (Time to Peak Concentration) 90 minHuman1.5 g rectal suppositoryMicrobiological Assay[1][5]
AUC (Area Under the Curve) 229.65 mg/h/kgHuman1.5 g rectal suppositoryMicrobiological Assay[1]
Tissue to Plasma Ratio (at 90 min) 3.82 ± 0.21Human1.5 g rectal suppositoryMicrobiological Assay[1]
Tissue to Plasma Ratio (at 180 min) 6.19 ± 0.63Human1.5 g rectal suppositoryMicrobiological Assay[1]

Experimental Protocols

This section outlines a detailed protocol for the quantification of this compound in lung tissue using LC-MS/MS. This protocol is based on established principles of bioanalytical method validation for tissue samples.[8][9][10]

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d4

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Homogenizer (e.g., bead beater or ultrasonic)

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

Sample Preparation: Protein Precipitation & Homogenization
  • Weighing: Accurately weigh approximately 100 mg of frozen lung tissue.

  • Homogenization: Place the weighed tissue in a 2 mL homogenization tube containing ceramic beads. Add 500 µL of ice-cold water. Homogenize the tissue until a uniform suspension is achieved.

  • Aliquoting: Transfer a 100 µL aliquot of the tissue homogenate to a clean microcentrifuge tube.

  • Spiking with Internal Standard: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d4 in methanol) to the homogenate.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the tube to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.1-5.0 min: Return to 5% B and equilibrate

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z > Product ion (Q3) m/z (specific values to be determined by direct infusion of the reference standard)

    • This compound-d4 (IS): Precursor ion (Q1) m/z > Product ion (Q3) m/z (specific values to be determined by direct infusion of the IS)

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Temperature: 500°C

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[9][10] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank lung tissue homogenates from at least six different sources to ensure no significant interference at the retention times of this compound and the IS.[10]

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of this compound into blank lung homogenate. A linear range appropriate for the expected tissue concentrations should be established.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on three separate days.

  • Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of this compound or the IS.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: The stability of this compound in lung homogenate under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage) should be assessed.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue Lung Tissue Collection homogenize Homogenization tissue->homogenize precipitate Protein Precipitation homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Collection centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification Data Acquisition pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for this compound quantification in lung tissue.

Hypothetical Signaling Pathway of this compound's Action

signaling_pathway cluster_bacteria Bacterial Cell cluster_host Host Cell (e.g., Lung Epithelium) This compound This compound ribosome Bacterial Ribosome This compound->ribosome Inhibits atp ATP Production This compound->atp Reduces translation Eukaryotic Translation This compound->translation Inhibits protein_synthesis Protein Synthesis ribosome->protein_synthesis cell_wall Cell Wall Synthesis protein_synthesis->cell_wall Supports atp->cell_wall apoptosis Apoptosis Induction translation->apoptosis

References

Application Notes and Protocols for Cell Viability Assays with Clofoctol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofoctol is a bacteriostatic agent that has demonstrated potent anti-proliferative effects in various cancer cell lines.[1] Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR).[1][2] This intricate cellular stress response pathway ultimately results in the inhibition of protein translation and cell cycle arrest, making this compound a compound of interest in cancer research and drug development.

This document provides detailed application notes and protocols for assessing the effects of this compound on cell viability using two common metabolic assays: the MTS assay and the AlamarBlue assay.

Principles of the Assays

  • MTS Assay: This colorimetric assay measures the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells into a soluble formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

  • AlamarBlue Assay: This fluorescent/colorimetric assay utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the highly fluorescent resorufin. The intensity of the fluorescence or color change is a measure of cell viability.[3][4]

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
LNCaPProstate Cancer~12
DU145Prostate Cancer~15
PC3Prostate Cancer~10
LAPC4Prostate Cancer~13
CWR22Rv1Prostate Cancer~14
C4-2BProstate Cancer~11

Data sourced from Wang et al., 2014.[1]

Signaling Pathway: this compound-Induced Unfolded Protein Response

This compound treatment induces the accumulation of unfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR). This response is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.

Clofoctol_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus This compound This compound UnfoldedProteins Accumulation of Unfolded Proteins This compound->UnfoldedProteins induces PERK_inactive PERK UnfoldedProteins->PERK_inactive activates IRE1_inactive IRE1α UnfoldedProteins->IRE1_inactive activates ATF6_inactive ATF6 UnfoldedProteins->ATF6_inactive activates PERK_active Activated PERK PERK_inactive->PERK_active IRE1_active Activated IRE1α IRE1_inactive->IRE1_active ATF6_active Activated ATF6 (Nuclear Fragment) ATF6_inactive->ATF6_active cleavage and nuclear translocation eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation_Inhibition Global Translation Inhibition eIF2a_P->Translation_Inhibition CellCycleArrest G1 Cell Cycle Arrest Translation_Inhibition->CellCycleArrest XBP1_u XBP1u mRNA IRE1_active->XBP1_u splices XBP1_s XBP1s mRNA XBP1_u->XBP1_s UPR_Genes UPR Target Gene Expression XBP1_s->UPR_Genes activates transcription of ATF6_active->UPR_Genes activates transcription of UPR_Genes->CellCycleArrest

Figure 1: this compound-induced Unfolded Protein Response (UPR) signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (Logarithmic growth phase) CellSeeding 2. Cell Seeding (96-well plate) CellCulture->CellSeeding Adherence 3. Overnight Incubation (Cell adherence) CellSeeding->Adherence DrugDilution 4. This compound Dilution (Serial dilutions) CellTreatment 5. Cell Treatment (Incubate for 24-72h) Adherence->CellTreatment DrugDilution->CellTreatment ReagentAddition 6. Add MTS or AlamarBlue Reagent CellTreatment->ReagentAddition Incubation 7. Incubate (1-4 hours) ReagentAddition->Incubation Measurement 8. Measure Absorbance or Fluorescence Incubation->Measurement DataProcessing 9. Data Processing (% Viability vs. Concentration) Measurement->DataProcessing IC50 10. IC50 Determination DataProcessing->IC50

Figure 2: General experimental workflow for cell viability assays.

Experimental Protocols

A. MTS Assay Protocol for this compound

This protocol is adapted from standard MTS assay procedures.[5]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell density and viability using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Based on the known IC50 values (10-15 µM), a suggested starting concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTS Assay:

    • Following the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light. The optimal incubation time may vary depending on the cell type and density.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

B. AlamarBlue Assay Protocol for this compound

This protocol is based on standard AlamarBlue assay procedures.[3][6][7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates (opaque-walled plates are recommended for fluorescence measurements)

  • This compound (stock solution in DMSO)

  • AlamarBlue reagent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm).

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in the MTS assay protocol (Step A.1).

  • This compound Treatment:

    • Follow the same procedure as described in the MTS assay protocol (Step A.2).

  • AlamarBlue Assay:

    • After the treatment period, add AlamarBlue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).

    • Incubate the plate for 1-4 hours (or longer for cells with low metabolic activity) at 37°C and 5% CO2, protected from light.[3]

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, measure absorbance at 570 nm with a reference wavelength of 600 nm.

  • Data Analysis:

    • For fluorescence data, subtract the average fluorescence of the background control wells from all other readings.

    • For absorbance data, subtract the absorbance at 600 nm from the absorbance at 570 nm for all wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Generate a dose-response curve and determine the IC50 value as described in the MTS assay protocol (Step A.4).

Concluding Remarks

The provided protocols and application notes offer a comprehensive guide for researchers investigating the effects of this compound on cell viability. The MTS and AlamarBlue assays are robust and reliable methods for this purpose. When performing these experiments, it is crucial to optimize cell seeding density and incubation times for each specific cell line to ensure accurate and reproducible results. The information on this compound's mechanism of action through the UPR pathway provides a valuable framework for interpreting the experimental outcomes and furthering our understanding of this promising anti-cancer agent.

References

Application Notes and Protocols: In Vivo Translational Assay for Clofoctol Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofoctol, a bacteriostatic antibiotic previously used for respiratory tract infections, has demonstrated significant potential as a repurposed therapeutic agent with both anticancer and antiviral properties.[1][2] Its mechanism of action is linked to the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR).[3] This cellular stress response ultimately leads to the inhibition of protein translation, a critical process for both cancer cell proliferation and viral replication.[3] These application notes provide detailed protocols for in vivo translational assays to evaluate the efficacy of this compound in preclinical models of glioma and viral infections.

Mechanism of Action: Inhibition of Protein Translation via UPR Activation

This compound's primary mechanism involves the induction of ER stress, which triggers all three branches of the UPR signaling pathway: IRE1 (inositol-requiring enzyme 1), PERK (protein kinase RNA-like ER kinase), and ATF6 (activating transcription factor 6).[3] Activation of the PERK pathway leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event that results in the attenuation of global protein translation.[3] This inhibition of protein synthesis is a cornerstone of this compound's therapeutic effect. In the context of cancer, particularly glioma, this compound has also been shown to upregulate the tumor suppressor gene Krüppel-like factor 13 (KLF13) through its interaction with the RNA-binding protein Upstream of N-ras (UNR).[4][5]

Signaling Pathway Diagrams

Caption: Unfolded Protein Response (UPR) Pathway Activated by this compound.

KLF13_Pathway This compound This compound UNR UNR This compound->UNR binds to KLF13 mRNA KLF13 mRNA UNR->KLF13 mRNA stabilizes KLF13 KLF13 KLF13 mRNA->KLF13 translation Tumor Suppression Tumor Suppression KLF13->Tumor Suppression T-cell Differentiation T-cell Differentiation KLF13->T-cell Differentiation

Caption: this compound-Induced KLF13 Upregulation Pathway.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

Treatment GroupNumber of MiceMean Tumor Volume (mm³) at Day 37% Tumor Growth InhibitionMean Tumor Weight (g) at Day 37% Tumor Weight Reduction
Vehicle ControlN/A~12000%~0.60%
This compoundN/A~500~58%~0.2460%

Data adapted from a study on PC3 human prostate cancer xenografts in athymic nude mice.[3] Specific group sizes were not detailed in the source.

Table 2: In Vivo Efficacy of this compound in a Glioma Patient-Derived Xenograft (PDX) Model

PDX ModelTreatment GroupNumber of MiceMean Tumor Volume (mm³) at Day 25P-value vs. Vehicle
PDX1Vehicle5~250-
This compound (20 mg/kg)5~100< 0.05
PDX2Vehicle9~300-
This compound (20 mg/kg)9~120< 0.01
PDX3Vehicle9~350-
This compound (20 mg/kg)9~150< 0.001

Data adapted from a study on glioma patient-derived xenografts in nude mice.[4][5][6]

Table 3: In Vivo Antiviral Efficacy of this compound against SARS-CoV-2

Treatment GroupNumber of MiceViral Load in Lungs (TCID₅₀/mg tissue) at Day 2Viral Load Reduction (log₁₀)
Vehicle13~1 x 10⁵-
This compound (62.5 mg/kg)13~1 x 10⁴> 1

Data from a study using K18-hACE2 transgenic mice infected with SARS-CoV-2.[7]

Experimental Workflow Diagram

Experimental_Workflow cluster_Model In Vivo Model Establishment cluster_Treatment Treatment Regimen cluster_Efficacy Efficacy Assessment cluster_Translational Translational Readout Anticancer Model Orthotopic Glioma Xenograft This compound Administration Intraperitoneal Injection (e.g., 20-62.5 mg/kg) Anticancer Model->this compound Administration Antiviral Model SARS-CoV-2 Infection (K18-hACE2 Mice) Antiviral Model->this compound Administration Vehicle Control Vehicle Control Tissue Collection Tissue Collection This compound Administration->Tissue Collection Efficacy Assessment Efficacy Assessment This compound Administration->Efficacy Assessment Tumor Volume/Weight Tumor Volume/Weight Viral Load (RT-qPCR) Viral Load (RT-qPCR) Survival Analysis Survival Analysis Polysome Profiling Polysome Profiling Tissue Collection->Polysome Profiling PUNCH-P PUNCH-P Tissue Collection->PUNCH-P Efficacy Assessment->Tumor Volume/Weight Efficacy Assessment->Viral Load (RT-qPCR) Efficacy Assessment->Survival Analysis

Caption: In Vivo Translational Assay Workflow for this compound.

Experimental Protocols

This compound Formulation for In Vivo Administration

Objective: To prepare a sterile solution of this compound for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil or a suitable vehicle (e.g., 30% Captisol)

  • Sterile, pyrogen-free 1.5 mL microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge)

Protocol:

  • Stock Solution Preparation:

    • In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder.

    • Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution. Ensure complete dissolution.

  • Working Solution Preparation:

    • Further dilute the this compound stock solution with a suitable vehicle such as corn oil to achieve the final desired concentration for injection (e.g., for a 20 mg/kg dose in a 25g mouse, the final concentration would be 2 mg/mL if injecting 0.25 mL).

    • Vortex the solution thoroughly to ensure a homogenous suspension.

    • Note: The final concentration of DMSO in the injected solution should be kept low (ideally below 5-10%) to minimize toxicity.

  • Sterility:

    • All preparation steps should be conducted under sterile conditions to prevent contamination.

    • The final solution should be passed through a 0.22 µm sterile filter if the vehicle allows.

In Vivo Anticancer Efficacy Model: Orthotopic Glioma Xenograft

Objective: To establish an orthotopic glioma model in mice and assess the efficacy of this compound.

Materials:

  • Human glioma stem cells (GSCs)

  • Immunocompromised mice (e.g., nude mice)

  • Stereotaxic apparatus

  • Anesthesia (e.g., ketamine/xylazine)

  • Calipers

  • This compound solution and vehicle control

Protocol:

  • Cell Preparation:

    • Culture human GSCs under appropriate conditions.

    • On the day of injection, harvest and resuspend the cells in a sterile, serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells per 5-10 µL.

  • Intracranial Injection:

    • Anesthetize the mice according to approved institutional protocols.

    • Secure the mouse in a stereotaxic frame.

    • Create a small incision in the scalp and drill a burr hole at the desired coordinates in the skull.

    • Slowly inject the GSC suspension into the brain parenchyma using a Hamilton syringe.

    • Suture the incision.

  • Treatment:

    • Allow tumors to establish for a predetermined period (e.g., 7-14 days), which can be monitored by bioluminescence imaging if cells are luciferase-tagged.

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 10-20 mg/kg) or vehicle control via intraperitoneal injection daily or as determined by preliminary studies.[5]

  • Efficacy Assessment:

    • Monitor tumor growth via bioluminescence imaging or MRI.[6]

    • Record animal body weight and monitor for signs of toxicity.

    • At the end of the study, euthanize the mice and harvest the brains.

    • Measure tumor volume and/or weight.

    • Perform histological and immunohistochemical analysis of tumor tissue.

In Vivo Antiviral Efficacy Model: SARS-CoV-2 Infection

Objective: To evaluate the antiviral efficacy of this compound in a mouse model of SARS-CoV-2 infection.

Materials:

  • K18-hACE2 transgenic mice

  • SARS-CoV-2 virus stock

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

  • Anesthesia

  • This compound solution and vehicle control

Protocol:

  • Infection:

    • All procedures with live virus must be performed in a BSL-3 laboratory.

    • Anesthetize K18-hACE2 mice.

    • Intranasally inoculate the mice with a sublethal dose of SARS-CoV-2 (e.g., 5 x 10² TCID₅₀).[7]

  • Treatment:

    • Begin treatment shortly after infection (e.g., 1 hour post-infection).[7]

    • Administer this compound (e.g., 62.5 mg/kg) or vehicle control via intraperitoneal injection. Repeat the treatment as per the experimental design (e.g., twice daily for 2 days).[7]

  • Efficacy Assessment:

    • Monitor body weight and clinical signs of disease daily.

    • At predetermined time points (e.g., day 2 and day 4 post-infection), euthanize a subset of mice.[7]

    • Harvest lungs for viral load quantification by RT-qPCR and for histopathological analysis.[7]

    • Analyze the expression of inflammatory genes in lung tissue.[7]

In Vivo Translational Assay: Polysome Profiling

Objective: To assess the effect of this compound on global protein translation in vivo by separating and analyzing ribosome-bound mRNAs.

Materials:

  • Tissue from treated and control animals

  • Lysis buffer with cycloheximide

  • Sucrose gradient solutions (e.g., 10-50%)

  • Ultracentrifuge and tubes

  • Gradient fractionation system with a UV detector

  • RNA extraction kits

Protocol:

  • Tissue Homogenization:

    • Immediately after collection, snap-freeze tissues in liquid nitrogen.

    • Homogenize the frozen tissue in ice-cold lysis buffer containing cycloheximide to stall ribosomes on the mRNA.

  • Sucrose Gradient Ultracentrifugation:

    • Layer the cleared lysate onto a pre-formed sucrose gradient (e.g., 10-50%).

    • Centrifuge at high speed (e.g., 36,000 rpm for 3 hours) to separate the ribosomal subunits, monosomes, and polysomes based on size.[8]

  • Fractionation and Analysis:

    • Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile.

    • Collect fractions corresponding to non-translating (monosomes) and actively translating (polysomes) mRNAs.

  • RNA Extraction and Analysis:

    • Extract RNA from the pooled fractions.

    • Analyze the distribution of specific mRNAs between the fractions using RT-qPCR or perform RNA-sequencing for a global analysis of the translatome. A shift from polysome to monosome fractions for specific mRNAs in the this compound-treated group indicates translation inhibition.

In Vivo Translational Assay: Puromycin-Associated Nascent Chain Proteomics (PUNCH-P)

Objective: To directly measure the rate of protein synthesis in vivo following this compound treatment.

Materials:

  • Puromycin or a clickable analog (e.g., O-propargyl-puromycin, OPP)

  • Tissue from treated and control animals

  • Lysis buffer

  • Biotin-azide (for OPP) and click chemistry reagents

  • Streptavidin beads

  • Mass spectrometer

Protocol:

  • In Vivo Labeling:

    • A short time before tissue collection, administer puromycin or OPP to the mice. Puromycin will be incorporated into nascent polypeptide chains, terminating translation.

  • Tissue Lysis and Protein Extraction:

    • Harvest tissues and lyse the cells to release the puromycylated proteins.

  • Affinity Purification:

    • If using OPP, perform a click chemistry reaction to attach a biotin tag to the labeled proteins.

    • Use streptavidin beads to capture the biotin-tagged nascent proteins.

  • Mass Spectrometry:

    • Digest the captured proteins into peptides and analyze them by mass spectrometry to identify and quantify the newly synthesized proteins.

    • A global decrease in the abundance of newly synthesized proteins in the this compound-treated group would confirm its inhibitory effect on translation.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vivo efficacy of this compound as a translational inhibitor in both anticancer and antiviral contexts. By combining robust in vivo models with specific assays to measure protein synthesis, researchers can effectively characterize the therapeutic potential of this compound and similar compounds that target the cellular translation machinery.

References

Application Notes and Protocols for High-Throughput Screening of Clofoctol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofoctol, a bacteriostatic antibiotic, has demonstrated promising antiviral activity, notably against SARS-CoV-2.[1][2][3][4][5][6] Its mechanism of action involves the inhibition of viral protein synthesis, a critical step in the viral life cycle.[1][4] This is achieved, in part, through the activation of the host cell's Unfolded Protein Response (UPR), a cellular stress response pathway.[1] Given its potential as an antiviral agent, there is significant interest in the discovery and development of this compound analogues with improved potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive overview of high-throughput screening (HTS) methods and detailed protocols applicable to the identification and characterization of novel this compound analogues with antiviral activity. The focus is on cell-based assays that can be adapted for a high-throughput format to screen large compound libraries.

Mechanism of Action: this compound and the Unfolded Protein Response

This compound's antiviral activity is linked to its ability to induce endoplasmic reticulum (ER) stress, which in turn activates all three branches of the Unfolded Protein Response (UPR):

  • PERK (PKR-like ER kinase) Pathway: Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation results in a global attenuation of protein synthesis, thereby inhibiting the production of viral proteins. However, it selectively allows the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which upregulates genes involved in stress response and apoptosis, including C/EBP homologous protein (CHOP).[7][8][9]

  • IRE1α (Inositol-requiring enzyme 1 alpha) Pathway: Upon activation, IRE1α's endoribonuclease activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. IRE1α can also initiate regulated IRE1-dependent decay (RIDD) of other mRNAs.[8][9]

  • ATF6 (Activating transcription factor 6) Pathway: When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal cytosolic domain. This fragment then moves to the nucleus and functions as a transcription factor to induce the expression of ER chaperones and other UPR target genes.[8][9]

By activating these pathways, this compound disrupts the cellular machinery that viruses rely on for their replication, leading to an antiviral state.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds PERK PERK BiP->PERK inhibition IRE1a IRE1a BiP->IRE1a inhibition ATF6 ATF6 BiP->ATF6 inhibition eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splices RIDD RIDD IRE1a->RIDD activates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates & is cleaved ATF6_n ATF6 (n) ATF6_cleaved->ATF6_n translocates XBP1s XBP1s UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1s->UPR_Genes activates transcription ATF4 ATF4 CHOP_Gene CHOP Gene ATF4->CHOP_Gene activates transcription ATF6_n->UPR_Genes activates transcription eIF2a_P p-eIF2α eIF2a_P->ATF4 preferential translation Protein_Synthesis Global Protein Synthesis eIF2a_P->Protein_Synthesis inhibits XBP1u_mRNA->XBP1s This compound This compound Analogues This compound->Unfolded Proteins

Caption: this compound-induced Unfolded Protein Response (UPR) pathway.

Data Presentation

The following table summarizes the antiviral activity and cytotoxicity of this compound against SARS-CoV-2.[2][4] This format can be used to present data for newly synthesized and screened this compound analogues.

Compound IDStructureAntiviral AssayCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound (Reference Structure)CPE Reduction (RT-qPCR)Vero-8112.41[2][4]> 40[2]> 3.2
This compound (Reference Structure)CPE Reduction (RT-qPCR)Vero-81-TMPRSS213.51[2][4]> 40[2]> 3.0
This compound (Reference Structure)Infectious Virion ProductionVero-819.3[2][4]> 40[2]> 4.3
This compound (Reference Structure)Infectious Virion ProductionVero-81-TMPRSS211.59[2][4]> 40[2]> 3.4
Analogue 1(Structure of Analogue 1)
Analogue 2(Structure of Analogue 2)
......

Note: Data for "Analogue 1", "Analogue 2", etc., are placeholders to illustrate the format for presenting screening results of a compound library. Currently, there is a lack of publicly available high-throughput screening data for a series of this compound analogues.

Experimental Protocols

High-Throughput Screening Workflow

A typical HTS workflow for the identification and validation of active this compound analogues involves a multi-step process.

cluster_workflow High-Throughput Screening Workflow A Primary Screen (Single High Concentration) B Hit Confirmation (Dose-Response) A->B Active Compounds C Cytotoxicity Assay B->C Confirmed Hits D Secondary Assays (e.g., Reporter Gene Assay) C->D Non-toxic Hits E Structure-Activity Relationship (SAR) Studies D->E Validated Hits F Lead Optimization E->F SAR Insights

Caption: A typical HTS workflow for antiviral drug discovery.

Primary Screening: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of compounds to protect host cells from virus-induced cell death.

Materials:

  • Cell Line: Vero E6, Calu-3, or other susceptible cell lines.

  • Virus: SARS-CoV-2 or other target viruses.

  • Compounds: Library of this compound analogues dissolved in DMSO.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • Plates: 384-well clear-bottom white plates.

Protocol:

  • Cell Seeding: Seed host cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C with 5% CO2.

  • Compound Addition: Add this compound analogues to the cell plates at a final concentration of 10-20 µM. Include appropriate controls: no-compound (virus only) and no-virus (cells only).

  • Virus Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.01-0.1.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.

  • Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound compared to the virus and cell controls.

Hit Confirmation and Cytotoxicity Assessment

Compounds that show significant CPE reduction in the primary screen are further evaluated in dose-response experiments to determine their IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration).

Protocol:

  • Dose-Response Plates: Prepare serial dilutions of the hit compounds.

  • CPE Reduction Assay: Perform the CPE reduction assay as described above with the serially diluted compounds.

  • Cytotoxicity Assay: In parallel, treat uninfected cells with the same serial dilutions of the compounds and measure cell viability after the same incubation period.

  • Data Analysis: Plot the percentage of inhibition and cytotoxicity against the compound concentration and calculate the IC50 and CC50 values using a non-linear regression model. The Selectivity Index (SI = CC50/IC50) is then calculated to assess the therapeutic window of the compound.

Secondary Assay: UPR Activation Reporter Gene Assay

This assay confirms the mechanism of action of the hit compounds by measuring the activation of the UPR pathway.

Materials:

  • Reporter Cell Line: A stable cell line expressing a reporter gene (e.g., luciferase or GFP) under the control of a UPR-responsive promoter (e.g., the promoter of an ER chaperone like BiP/GRP78).

  • Compounds: Confirmed, non-toxic hits.

  • Reagents: Luciferase assay system or fluorescence plate reader.

  • Plates: 96- or 384-well plates.

Protocol:

  • Cell Seeding: Seed the reporter cell line into plates and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hit compounds. Include a known UPR inducer (e.g., tunicamycin or thapsigargin) as a positive control.

  • Incubation: Incubate for 18-24 hours.

  • Reporter Gene Measurement: Measure the reporter gene expression (luminescence or fluorescence) according to the specific assay system.

  • Data Analysis: Quantify the fold induction of the reporter gene expression relative to untreated cells.

Conclusion

The high-throughput screening methods and protocols detailed in these application notes provide a robust framework for the identification and characterization of novel this compound analogues with antiviral properties. By combining a primary screen for antiviral efficacy with secondary assays to confirm the mechanism of action, researchers can efficiently identify promising lead compounds for further development in the fight against viral diseases. The provided diagrams and data presentation formats are intended to facilitate experimental design and data interpretation in this critical area of drug discovery.

References

Application Notes and Protocols for Pulmonary Delivery of Clofoctol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the formulation and delivery of Clofoctol via the pulmonary route, with a focus on nanoparticle-based systems. This compound, a bacteriostatic agent, has shown promise for repurposing as an antiviral therapeutic, particularly for respiratory infections.[1][2][3] Pulmonary delivery offers a direct targeting approach to the lungs, potentially increasing local drug concentration and minimizing systemic side effects.[2]

Formulation of this compound-Loaded PLGA Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer widely used for creating nanoparticles for controlled drug delivery.[2][4] Encapsulating this compound in PLGA nanoparticles can overcome its low aqueous solubility and provide sustained release in the pulmonary environment.[1][3]

Table 1: Representative Physicochemical Properties of Drug-Loaded PLGA Nanoparticles
ParameterTypical Value RangeAnalytical Method
Particle Size (diameter)100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-5 to -20 mVElectrophoretic Light Scattering
Encapsulation Efficiency60 - 80%High-Performance Liquid Chromatography (HPLC)
Drug Loading1 - 5% (w/w)High-Performance Liquid Chromatography (HPLC)

Note: The values presented are typical ranges observed for PLGA nanoparticles and may vary depending on the specific formulation parameters.

Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)

This protocol describes a common method for synthesizing PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • Acetone

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an organic solvent (e.g., 5 mL of DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 20 mL of deionized water).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator on an ice bath. Sonication parameters (e.g., power, time) should be optimized to achieve the desired particle size.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a larger volume of deionized water and stir at room temperature for several hours to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).

In-Vitro Evaluation of this compound Formulations

Table 2: In-Vitro Antiviral Activity of this compound against SARS-CoV-2
Cell LineIC50 (µM)Assay Method
Vero-819.3 - 12.41Viral RNA quantification (RT-qPCR), Progeny virion production assay
Vero-81-TMPRSS211.59 - 13.51Viral RNA quantification (RT-qPCR), Progeny virion production assay
Calu-3~8Not specified

Data compiled from studies on the antiviral effects of unformulated this compound.[1][5][6]

Experimental Protocol: In-Vitro Antiviral Activity Assay

This protocol outlines a general procedure to assess the antiviral efficacy of this compound formulations against SARS-CoV-2.

Materials:

  • Vero-81 or Calu-3 cells

  • SARS-CoV-2 virus stock

  • This compound formulation (and empty nanoparticles as control)

  • Cell culture medium and supplements

  • Reagents for quantifying viral replication (e.g., RT-qPCR primers and probes)

  • Reagents for cell viability assay (e.g., MTS)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and incubate until they form a confluent monolayer.

  • Drug Treatment: Treat the cells with serial dilutions of the this compound nanoparticle formulation. Include controls with empty nanoparticles and no treatment.

  • Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a defined period (e.g., 24-48 hours).

  • Quantification of Viral Replication:

    • RT-qPCR: Extract total RNA from the cells and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to quantify viral RNA levels.

    • Plaque Assay or TCID50: Collect the cell culture supernatant and determine the titer of infectious virus particles.

  • Cell Viability Assay: In parallel, perform a cell viability assay (e.g., MTS assay) to assess the cytotoxicity of the formulation at the tested concentrations.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.

Experimental Protocol: In-Vitro Drug Release Study

This protocol describes how to evaluate the release of this compound from the nanoparticle formulation.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at physiological pH (7.4) and a pH mimicking the lung lining fluid (e.g., 6.8)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator or water bath

  • HPLC system for this compound quantification

Procedure:

  • Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (PBS).

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag and immerse it in a larger volume of the release medium.

  • Incubation: Incubate the setup at 37°C with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag and replace with fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

In-Vivo Evaluation in Preclinical Models

Intranasal administration in rodent models is a common method to evaluate the efficacy of pulmonary drug delivery systems.[1][3]

Experimental Protocol: Intranasal Administration of Nanoparticles in Mice

This protocol provides a general guideline for the intranasal delivery of nanoparticle suspensions to mice.

Materials:

  • This compound nanoparticle suspension

  • Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail)

  • Micropipette with fine tips

  • K18-hACE2 transgenic mice (for SARS-CoV-2 studies)

Procedure:

  • Animal Anesthesia: Anesthetize the mouse using an appropriate method.

  • Positioning: Hold the anesthetized mouse in a supine position.

  • Administration: Using a micropipette, slowly instill a small volume (e.g., 10-20 µL per nostril) of the nanoparticle suspension into the nares. Allow the mouse to inhale the suspension between drops.

  • Recovery: Monitor the mouse until it has fully recovered from anesthesia.

  • Post-treatment Evaluation: At specified time points post-administration, conduct relevant assessments, such as quantifying viral load in the lungs, histological analysis of lung tissue, and measuring inflammatory markers.

Mechanism of Action and Signaling Pathways

This compound's antiviral mechanism against SARS-CoV-2 is believed to occur at a post-entry step, primarily through the inhibition of viral protein translation.[5][7] This is potentially mediated by the activation of the Unfolded Protein Response (UPR) pathways.[5][8][9] The UPR is a cellular stress response that is activated when unfolded or misfolded proteins accumulate in the endoplasmic reticulum (ER).

Clofoctol_Antiviral_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Accumulation of unfolded viral proteins) PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a eIF2α PERK->eIF2a P ATF4 ATF4 PERK->ATF4 XBP1_splicing XBP1 mRNA splicing IRE1->XBP1_splicing ATF6n ATF6 (nuclear) ATF6->ATF6n This compound This compound This compound->ER_Stress Viral_Protein Viral Protein Synthesis This compound->Viral_Protein Inhibition Viral_RNA Viral RNA Ribosome Ribosome Viral_RNA->Ribosome Ribosome->Viral_Protein eIF2a->Viral_Protein Inhibition UPR_Genes UPR Target Gene Expression XBP1_splicing->UPR_Genes ATF4->UPR_Genes ATF6n->UPR_Genes

Caption: this compound's proposed antiviral signaling pathway.

The diagram illustrates how this compound may induce ER stress, leading to the activation of the three main arms of the Unfolded Protein Response (UPR): PERK, IRE1, and ATF6. This response can lead to a general inhibition of protein synthesis, including that of viral proteins, thereby halting viral replication.

Experimental Workflow: From Formulation to In-Vivo Testing

Experimental_Workflow cluster_Formulation 1. Formulation & Characterization cluster_InVitro 2. In-Vitro Evaluation cluster_InVivo 3. In-Vivo Preclinical Studies A1 This compound + PLGA Nanoparticle Synthesis A2 Physicochemical Characterization (Size, PDI, Zeta, EE%) A1->A2 B1 Antiviral Efficacy Assay (e.g., against SARS-CoV-2) A2->B1 B2 Cytotoxicity Assay A2->B2 B3 In-Vitro Drug Release Kinetics A2->B3 C1 Intranasal Administration in Animal Model (e.g., K18-hACE2 Mice) B1->C1 C2 Evaluation of Efficacy (Viral Load, Lung Pathology) C1->C2 C3 Assessment of Safety (Toxicology) C1->C3

Caption: Experimental workflow for developing pulmonary this compound.

References

Application Notes and Protocols for Intraperitoneal Injection of Clofoctol in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofoctol is a bacteriostatic antibiotic primarily effective against Gram-positive bacteria, historically used for respiratory tract infections.[1][2][3] Recent research has unveiled its potential as an anticancer and antiviral agent.[4][5][6] As a hydrophobic compound, its mechanism of action includes the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[1] In cancer models, it has been shown to suppress glioma stem cell proliferation by upregulating the tumor suppressor gene KLF13.[4] Furthermore, studies have demonstrated its ability to inhibit SARS-CoV-2 replication and reduce associated lung pathology in mouse models.[5][6] This document provides a comprehensive protocol for the intraperitoneal (IP) administration of this compound in mice for preclinical research.

Experimental Protocols

Animal Models
  • Species: Mouse (Mus musculus)

  • Strains: C57BL/6, BALB/c, or other appropriate strains as dictated by the experimental design.[5][7] Athymic nude mice have been used for xenograft models.[1]

  • Health Status: Use healthy animals of a specific age and weight range to ensure consistency.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, stable temperature, and humidity, with free access to standard laboratory diet and water.[2]

Preparation of this compound for Injection

Due to its hydrophobic nature, this compound requires a specific vehicle for solubilization for in vivo administration.

  • Recommended Vehicle: A common and effective vehicle for this compound is a mixture of Dimethyl sulfoxide (DMSO), PEG300, Tween 80, and saline.[1][8]

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline (0.9% NaCl)

  • Alternative Vehicles:

    • 10% DMSO + 90% Corn Oil[1]

    • 10% DMSO + 90% (20% SBE-β-CD in Saline)[1]

  • Preparation Procedure (for 1 mL of 2 mg/mL solution):

    • Weigh 2 mg of this compound powder.

    • Add 100 µL of DMSO to the this compound powder. Vortex or sonicate until the powder is completely dissolved.

    • Sequentially add 400 µL of PEG300, mixing thoroughly after addition.

    • Add 50 µL of Tween 80 and mix until the solution is clear.

    • Finally, add 450 µL of saline to reach the final volume of 1 mL.

    • The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

    • Prepare the formulation fresh before each use.

Dosing and Administration
  • Dosage: A dose of 62.5 mg/kg has been shown to be effective in inhibiting SARS-CoV-2 replication in mice.[5][9] However, the optimal dose may vary depending on the mouse model and research question. Dose-ranging studies are recommended.

  • Administration Frequency: In an antiviral study, injections were administered at 1 hour and 8 hours post-infection, and then repeated on the following day.[5][9]

  • Injection Volume: The maximum recommended IP injection volume for mice is 10 ml/kg.[10][11] For a 25g mouse, this equates to a maximum volume of 0.25 mL. The volume should be kept as low as possible.[10]

Intraperitoneal (IP) Injection Procedure
  • Animal Restraint: Gently restrain the mouse using the scruff method with your non-dominant hand, ensuring the skin is taut but not restricting breathing. Turn the animal so its abdomen is facing upwards and its head is tilted slightly downwards. This position allows the abdominal organs to shift cranially, minimizing the risk of puncture.[12]

  • Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This avoids major organs such as the cecum, liver, and bladder.[10][12]

  • Disinfection: Wipe the injection site with 70% alcohol or another suitable disinfectant.[12]

  • Needle Insertion: Use a 25-27 gauge sterile needle.[10][11] Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.[10][12] Insert the needle only deep enough for the entire bevel to penetrate the abdominal wall (approximately ½ the needle length for a standard 5/8" needle).[10]

  • Aspiration: Gently pull back the plunger to ensure no fluid (e.g., blood, urine, or intestinal contents) is aspirated. If fluid is drawn, discard the syringe and re-prepare the injection. Do not re-inject.[12]

  • Injection: If no fluid is aspirated, depress the plunger steadily to administer the substance.

  • Withdrawal and Monitoring: Withdraw the needle at the same angle it was inserted. Return the mouse to its cage and monitor for any immediate adverse reactions like bleeding at the injection site or signs of distress.[10]

Post-Injection Monitoring and Toxicity
  • Clinical Observations: Monitor animals daily for any clinical signs of toxicity, which may include changes in behavior, appearance (e.g., piloerection), activity level, or signs of pain.

  • Body Weight: this compound has been observed to induce body weight loss in mice, which is attributed to a decrease in gastric emptying.[5] Record body weight daily to monitor this potential side effect.

  • Endpoint Analysis: Depending on the study, collect plasma and tissues for pharmacokinetic analysis. In the study by Belouzard et al. (2022), plasma and lung tissues were collected and treated with absolute ethanol for LC-MS/MS analysis.[5][9]

Data Presentation

Table 1: this compound Dosing and Vehicle Formulation

ParameterRecommendationReference
Dosage 62.5 mg/kg (can be adjusted based on study)[5][9]
Vehicle Composition 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[1][8]
Maximum Concentration ≥ 2.5 mg/mL[1]
Administration Route Intraperitoneal (IP)[5]
Maximum Injection Volume 10 mL/kg[10][11]
Needle Gauge 25 - 27 G[10][11]

Table 2: Pharmacokinetic & Toxicity Profile of this compound in Mice

ParameterObservationReference
Tissue Distribution Rapidly accumulates in tissues, including the lungs.[8] Peak lung concentration can reach ~10-fold its IC50.[5][5][8]
Efficacy Correlation The Area Under Curve/Minimum Inhibitory Concentration (AUC/MIC) ratio best correlates with in vivo efficacy.[7]
Observed Toxicity Induces body weight loss in mice, attributed to decreased gastric emptying.[5]
General Tolerability Generally well-tolerated in humans, with a low incidence of side effects.[8] Mouse-specific toxicity should be carefully monitored.[5][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis animal_prep Acclimate Mice (C57BL/6, BALB/c, etc.) dose_calc Calculate Dose (e.g., 62.5 mg/kg) animal_prep->dose_calc drug_prep Prepare this compound Solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) drug_prep->dose_calc ip_injection Intraperitoneal (IP) Injection (Lower Right Quadrant) dose_calc->ip_injection post_monitor Daily Monitoring (Body Weight, Clinical Signs) ip_injection->post_monitor endpoint Endpoint Reached (e.g., Day 2 or 4 post-infection) post_monitor->endpoint collection Sample Collection (Plasma, Lungs, Tumors) endpoint->collection analysis Data Analysis (e.g., Viral Load, Gene Expression, Tumor Volume, PK/PD) collection->analysis

Caption: Experimental workflow for IP injection of this compound in mice.

antibacterial_mechanism This compound This compound ribosome Bacterial 50S Ribosomal Subunit This compound->ribosome Binds to elongation Protein Synthesis (Elongation Phase) ribosome->elongation Inhibits proteins Essential Bacterial Proteins elongation->proteins Prevents formation of growth Bacterial Growth & Replication proteins->growth Required for

Caption: Antibacterial mechanism of this compound via protein synthesis inhibition.[1]

anticancer_pathway This compound This compound unr UNR Protein (RNA-binding) This compound->unr Binds to klf13_mrna KLF13 mRNA unr->klf13_mrna Increases binding to & stabilizes klf13_protein KLF13 Protein (Tumor Suppressor) klf13_mrna->klf13_protein Increases translation of gsc Glioma Stem Cell (GSC) Proliferation klf13_protein->gsc Inhibits

Caption: Proposed anticancer signaling pathway of this compound in glioma stem cells.[4]

References

Troubleshooting & Optimization

Clofoctol Solubility Enhancement: A Technical Support Guide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Clofoctol for in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered in formulating this promising antibacterial and antiviral agent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder is not dissolving in aqueous buffers for my in vivo study. What am I doing wrong?

A1: this compound is a lipophilic molecule with poor water solubility.[1] It is not expected to dissolve in aqueous buffers alone. The high XLogP3-AA value of 8.1 indicates its strong preference for fatty environments over aqueous ones.[2] You will need to use a solubilization strategy to achieve a suitable concentration for in vivo administration.

Q2: I am seeing precipitation when I try to dilute my this compound stock solution in saline for injection. How can I prevent this?

A2: This is a common issue when a drug is dissolved in a strong organic solvent (like 100% DMSO) and then diluted into an aqueous medium. The drastic change in solvent polarity causes the drug to crash out of solution. To avoid this, you should use a co-solvent system or a specialized formulation designed for in vivo use. A step-wise dilution process where solvents are added sequentially can also help maintain solubility.[3]

Q3: What are the recommended starting points for formulating this compound for in vivo studies?

A3: Several formulations have been reported to successfully deliver this compound in vivo. These typically involve a combination of a primary organic solvent, a co-solvent, a surfactant, and an aqueous phase. See Table 2 for specific, tested formulations. It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[3] Sonication and gentle warming can also aid dissolution.[4]

Q4: Are there more advanced methods to improve this compound's bioavailability for targeted delivery?

A4: Yes, for specific applications like pulmonary delivery, nanoparticle-based systems have been successfully employed. A recent study described the use of poly(lactic-co-glycolic) acid (PLGA)-based nanoparticles to encapsulate this compound for controlled release in the lungs.[5] This approach can enhance bioavailability and reduce potential systemic toxicity.[5]

Q5: My formulation appears cloudy. Is it still usable for my experiment?

A5: A cloudy or suspended solution indicates that the drug is not fully dissolved. For intravenous or intraperitoneal injections, a clear solution is highly preferred to avoid potential embolisms or irritation at the injection site. Some formulations, like those using SBE-β-CD, may result in a suspended solution which could be suitable for oral or intraperitoneal administration, but this should be carefully considered based on your experimental design.[6]

Quantitative Data: this compound Solubility

The following tables summarize the known solubility of this compound in various solvents and formulations.

Table 1: Solubility of this compound in a Common Organic Solvent

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO55 - 100150.54 - 273.72Sonication is recommended to aid dissolution.[3][4][7]

Table 2: In Vivo Formulation Protocols and Achievable Concentrations

Formulation CompositionAchievable ConcentrationSolution AppearanceRecommended Administration Route(s)
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (5.47 mM)Clear SolutionIntraperitoneal, Intravenous
10% DMSO + 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.84 mM)Suspended SolutionOral, Intraperitoneal
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (≥ 6.84 mM)Clear SolutionOral, Intraperitoneal

Experimental Protocols

Protocol 1: Co-Solvent Formulation for Systemic Administration

This protocol is suitable for achieving a clear solution of this compound for intraperitoneal or intravenous injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add 10% of the final volume of DMSO to the this compound powder.

  • Sonicate or vortex until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Sequentially add 40% of the final volume of PEG300. Mix thoroughly after addition until the solution is clear.

  • Add 5% of the final volume of Tween 80. Mix thoroughly.

  • Finally, add 45% of the final volume of sterile saline. Mix until a homogenous and clear solution is obtained.

Protocol 2: Cyclodextrin-Based Formulation

This protocol can be used to prepare a suspended solution of this compound, which may be suitable for oral or intraperitoneal administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add 10% of the final volume of the this compound in DMSO stock solution to 90% of the final volume of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly. This will result in a suspended solution. Ultrasonic treatment may be required to ensure homogeneity.[6]

Visualizations

experimental_workflow cluster_preparation This compound Formulation Preparation cluster_administration In Vivo Administration Weigh_this compound 1. Weigh this compound Powder Dissolve_DMSO 2. Dissolve in DMSO Weigh_this compound->Dissolve_DMSO Initial Solubilization Add_Excipients 3. Add Solubilizing Excipients (e.g., PEG300, Tween 80, SBE-β-CD) Dissolve_DMSO->Add_Excipients Sequential Addition Add_Aqueous_Phase 4. Add Aqueous Phase (e.g., Saline) Add_Excipients->Add_Aqueous_Phase Final Dilution Final_Formulation 5. Final Formulation Add_Aqueous_Phase->Final_Formulation Animal_Model Animal Model Final_Formulation->Animal_Model Administration

Caption: A generalized workflow for preparing and administering a this compound formulation for in vivo studies.

signaling_pathway cluster_drug_properties Drug Properties cluster_solubilization Solubilization Strategies cluster_outcome Desired Outcome This compound This compound (Poorly Water-Soluble) CoSolvents Co-solvents (e.g., PEG300) This compound->CoSolvents Enhanced Solubility Surfactants Surfactants (e.g., Tween 80) This compound->Surfactants Enhanced Solubility Cyclodextrins Cyclodextrins (e.g., SBE-β-CD) This compound->Cyclodextrins Enhanced Solubility Lipid_Formulations Lipid-Based Formulations (e.g., Corn Oil) This compound->Lipid_Formulations Enhanced Solubility Nanoparticles Nanoparticle Encapsulation (e.g., PLGA) This compound->Nanoparticles Enhanced Solubility Improved_Bioavailability Improved Bioavailability for In Vivo Studies CoSolvents->Improved_Bioavailability Surfactants->Improved_Bioavailability Cyclodextrins->Improved_Bioavailability Lipid_Formulations->Improved_Bioavailability Nanoparticles->Improved_Bioavailability

Caption: Logical relationship between this compound's poor solubility and various enhancement strategies to improve its bioavailability.

References

Clofoctol-Induced Weight Loss in Mice: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the phenomenon of weight loss observed in mice treated with Clofoctol.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary known cause of this compound-induced weight loss in mice?

A1: The weight loss observed in mice treated with this compound is primarily attributed to a decrease in gastric emptying.[1] This delay in the stomach's ability to empty its contents can lead to reduced food intake and subsequent weight loss.

Q2: At what dosage has this compound-induced weight loss been observed in mice?

A2: Weight loss has been documented in K18-hACE2 transgenic C57BL/6J mice treated intraperitoneally with this compound at a dosage of 62.5 mg/kg.[1]

Q3: Is the weight loss induced by this compound reversible?

A3: The available research does not explicitly state whether the weight loss is reversible upon cessation of this compound treatment. However, in the study where this was observed, the treatment was limited to two days to cap the weight loss at a maximum of 20%, suggesting that prolonged or higher dosage might lead to more significant effects.[1]

Q4: Does this compound directly impact appetite-regulating pathways?

A4: While the primary mechanism identified is delayed gastric emptying, it is plausible that this could indirectly affect appetite. A feeling of fullness due to delayed stomach emptying can lead to a reduction in food consumption. The direct effects of this compound on appetite-regulating hormones or neural pathways have not been extensively studied.

Q5: How does this compound's mechanism of action relate to its effect on weight?

A5: this compound is known to induce endoplasmic reticulum (ER) stress and activate all three branches of the Unfolded Protein Response (UPR) pathway: IRE1, PERK, and ATF6.[2][3][4] This cellular stress response can lead to a general inhibition of protein translation. While the direct link between UPR activation and decreased gastric emptying is not fully elucidated, cellular stress responses can have systemic effects on metabolism and organ function.

II. Troubleshooting Guides

This section provides practical guidance for researchers encountering issues with this compound-induced weight loss during their experiments.

Issue 1: Excessive or rapid weight loss in treated mice.

  • Question: My mice are losing more than the expected amount of weight after this compound administration. What steps can I take to manage this?

  • Answer:

    • Dosage Reduction: Consider reducing the dosage of this compound. The effect on weight loss has been noted to be dose-dependent.[1]

    • Treatment Duration: Shorten the duration of the treatment. In studies where weight loss was observed, the treatment was limited to a few days to prevent excessive weight loss.[1]

    • Caloric Supplementation: Provide a highly palatable and calorie-dense diet to encourage food intake and compensate for reduced consumption.

    • Monitor Hydration: Dehydration can accompany reduced food intake. Ensure easy access to water and consider providing hydration support (e.g., hydrogel) if necessary.

    • Animal Welfare: Establish clear humane endpoints for weight loss (e.g., 15-20% of initial body weight) and euthanize animals that exceed this limit.

Issue 2: Difficulty in distinguishing between drug-induced toxicity and targeted experimental effects.

  • Question: How can I determine if the observed effects in my experiment are a direct result of the intended biological pathway investigation or a side effect of this compound-induced weight loss?

  • Answer:

    • Pair-Fed Control Group: Include a pair-fed control group in your experimental design. This group receives the same amount of food as the this compound-treated group consumes. This will help to differentiate the effects of caloric restriction from the pharmacological effects of this compound.

    • Monitor Key Metabolic Parameters: In addition to body weight, monitor blood glucose levels and food and water intake daily. Significant alterations in these parameters can indicate a systemic metabolic disruption.

    • Behavioral Observations: Observe the mice for signs of distress, lethargy, or other behavioral changes that may indicate general toxicity rather than a specific experimental outcome.

Issue 3: Variability in weight loss among treated mice.

  • Question: I am observing significant variation in the degree of weight loss between individual mice in the same treatment group. What could be the contributing factors?

  • Answer:

    • Baseline Health Status: Ensure all mice are healthy and of a similar age and weight at the start of the experiment. Underlying health issues can exacerbate the weight loss effect.

    • Stress Levels: Minimize stress in the animal facility. Stress can impact feeding behavior and gastrointestinal function.

    • Gut Microbiota: The composition of the gut microbiota can influence drug metabolism and its effects on the host. While challenging to control, being aware of this variable is important.

    • Accurate Dosing: Ensure accurate and consistent administration of this compound to all animals.

III. Data Presentation

Table 1: Body Weight Changes in K18-hACE2 Mice Treated with this compound

Treatment GroupDosage (mg/kg)Route of AdministrationDuration of TreatmentObservation
This compound62.5Intraperitoneal2 days (twice daily)Noticeable body weight loss observed.[1]
Vehicle ControlN/AIntraperitoneal2 days (twice daily)No significant change in body weight.

Note: This data is derived from a study investigating the antiviral effects of this compound against SARS-CoV-2, where weight loss was a noted side effect.[1]

IV. Experimental Protocols

Protocol 1: Measurement of Solid Gastric Emptying using the ¹³C-Octanoic Acid Breath Test

This protocol is adapted from established methods for measuring gastric emptying in mice.

  • 1. Animal Preparation:

    • Fast mice overnight (approximately 16 hours) with free access to water.

    • Habituate the mice to the breath collection chambers for at least two days prior to the experiment to reduce stress.

  • 2. Test Meal Preparation:

    • Prepare a standardized meal of cooked egg yolk containing 2.5 µmol of ¹³C-octanoic acid.

    • The typical meal size for a mouse is 0.1g to 0.2g.

  • 3. Experimental Procedure:

    • Place the fasted mouse in the breath collection chamber and collect a baseline breath sample.

    • Administer the this compound or vehicle control at the desired time point before the test meal.

    • Provide the ¹³C-octanoic acid-labeled egg yolk meal to the mouse. Allow 5-10 minutes for consumption.

    • Collect breath samples at regular intervals (e.g., every 15-30 minutes) for up to 4 hours. Airflow through the chamber is directed to an isotope ratio mass spectrometer or a similar device for ¹³CO₂ analysis.

  • 4. Data Analysis:

    • The rate of ¹³CO₂ exhalation is plotted over time.

    • The half-emptying time (T₁/₂) and the time to reach the peak ¹³CO₂ excretion (Tlag) are calculated from the curve. An increase in T₁/₂ and Tlag in the this compound-treated group compared to the control group indicates delayed gastric emptying.

V. Visualization of Signaling Pathways and Workflows

Clofoctol_UPR_Activation cluster_UPR Unfolded Protein Response (UPR) Activation This compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress (Accumulation of Unfolded Proteins) This compound->ER_Stress BiP BiP ER_Stress->BiP BiP dissociates PERK_inactive PERK (inactive) BiP->PERK_inactive IRE1_inactive IRE1 (inactive) BiP->IRE1_inactive ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive PERK_active PERK (active) PERK_inactive->PERK_active Dimerization & Autophosphorylation IRE1_active IRE1 (active) IRE1_inactive->IRE1_active Dimerization & Autophosphorylation ATF6_active ATF6 (active) ATF6_inactive->ATF6_active Translocation to Golgi & Cleavage eIF2a eIF2α PERK_active->eIF2a Phosphorylates XBP1u XBP1u mRNA IRE1_active->XBP1u Slices ER_Chaperones ER Chaperone & ERAD Gene Expression ATF6_active->ER_Chaperones eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 Translation eIF2a_P->ATF4 Protein_Translation Global Protein Translation Inhibition eIF2a_P->Protein_Translation ATF4->ER_Chaperones XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s->ER_Chaperones

Caption: this compound-induced activation of the Unfolded Protein Response pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment & Observation Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization & Baseline Measurements (Weight, Food Intake) group_allocation Random Group Allocation (Control vs. This compound) acclimatization->group_allocation treatment This compound (e.g., 62.5 mg/kg) or Vehicle Administration group_allocation->treatment monitoring Daily Monitoring: - Body Weight - Food & Water Intake - Clinical Signs treatment->monitoring gastric_emptying Gastric Emptying Assay (e.g., ¹³C-Octanoic Acid Breath Test) monitoring->gastric_emptying At study endpoint or predetermined time data_analysis Data Analysis: - Compare weight change - Analyze gastric emptying parameters gastric_emptying->data_analysis interpretation Interpretation of Results data_analysis->interpretation Troubleshooting_Logic start Observation: Excessive Weight Loss in Mice check_dose Is the dosage appropriate? start->check_dose check_duration Is the treatment duration too long? check_dose->check_duration Yes action_dose Action: Reduce Dosage check_dose->action_dose No check_controls Are appropriate controls in place? check_duration->check_controls No action_duration Action: Shorten Treatment Duration check_duration->action_duration Yes action_controls Action: Implement Pair-Fed Controls check_controls->action_controls No end Refined Experimental Design check_controls->end Yes action_dose->end action_duration->end action_controls->end

References

Technical Support Center: Optimizing Clofoctol Dosage for Antiviral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Clofoctol for antiviral studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary antiviral mechanism of action for this compound?

A1: this compound's primary antiviral mechanism is the inhibition of viral RNA translation.[1][2] It acts at a post-entry step in the viral life cycle, specifically targeting the translation initiation of viral RNA.[2][3] This action blocks the synthesis of viral proteins necessary for replication.[1] Interestingly, this compound does not inhibit cellular protein translation, suggesting a specific action on viral transcripts.[1] The inhibition of translation may be a result of activating the unfolded protein response (UPR) pathways by inducing endoplasmic reticulum (ER) stress.[1][4]

Q2: What are the recommended starting concentrations for in vitro antiviral assays with this compound?

A2: Based on published studies, a good starting point for in vitro assays is to test a range of concentrations around the reported half-maximal inhibitory concentration (IC50). For SARS-CoV-2, the IC50 of this compound varies depending on the cell line used. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Data Summary: In Vitro Efficacy of this compound against SARS-CoV-2

Cell LineIC50 (µM)Assay MethodReference
Vero-814 - 12.41RT-qPCR[2][3][5]
Vero-81-TMPRSS211.59 - 13.51RT-qPCR, TCID50[1][3][5]
Calu-38Not Specified[1]

Q3: How can I determine the cytotoxicity of this compound in my cell line?

A3: It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death. A standard cytotoxicity assay, such as the MTS or MTT assay, can be used. You should treat your cells with a range of this compound concentrations (e.g., from 0 to 100 µM) for a duration similar to your antiviral experiment (e.g., 24-72 hours). Studies have shown that this compound is not cytotoxic at concentrations below 40 µM in Vero-81 and Calu-3 cells after 24 hours of treatment.[2][3]

Q4: I am not observing the expected antiviral effect. What are some potential troubleshooting steps?

A4:

  • Confirm Drug Potency: Ensure the this compound stock solution is correctly prepared and stored to maintain its activity.

  • Optimize Drug Addition Time: this compound is most effective when added post-inoculation, as it targets viral translation.[1][2][3] Adding it before or during viral entry may yield suboptimal results.

  • Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before infection. Unhealthy cells can affect viral replication and drug efficacy.

  • Verify Viral Titer: An inaccurate viral titer can lead to a multiplicity of infection (MOI) that is too high, potentially overwhelming the drug's effect.

  • Assess Cytotoxicity: As mentioned in Q3, confirm that the concentrations of this compound used are not cytotoxic to your specific cell line.

Q5: Does this compound have anti-inflammatory properties?

A5: Yes, in addition to its antiviral activity, this compound has been shown to possess anti-inflammatory properties. In a mouse model of SARS-CoV-2 infection, this compound treatment led to a reduction in the transcription of inflammatory genes, including interleukins (IL-6, IL-12p40), tumor necrosis factor (TNF)α, and interferons (IFNβ, IFNγ).[1] This suggests that this compound may help mitigate the inflammatory pathology associated with viral infections.

Experimental Protocols

Protocol 1: Determination of IC50 using Viral RNA Quantification (RT-qPCR)

  • Cell Seeding: Seed target cells (e.g., Vero-81, Calu-3) in 96-well plates at a density that will result in 80-90% confluency at the time of infection.

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium.

  • Infection: Infect the cells with the virus (e.g., SARS-CoV-2) at a low multiplicity of infection (MOI), for example, 0.25.[3]

  • Drug Treatment: After a 1-hour incubation with the virus, remove the inoculum, wash the cells with PBS, and add the different concentrations of this compound.[3]

  • Incubation: Incubate the plates for a predetermined time (e.g., 6-24 hours).[3]

  • RNA Extraction: Extract total RNA from the cells using a suitable RNA extraction kit.

  • RT-qPCR: Perform quantitative reverse transcription PCR (RT-qPCR) to quantify the viral RNA levels. Normalize the results to a host housekeeping gene.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits viral RNA replication by 50% compared to the untreated control.

Protocol 2: Cytotoxicity Assay (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at the same density as for the antiviral assay.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include a "cells only" (negative) and a "lysis buffer" (positive) control.

  • Incubation: Incubate the plate for the same duration as the antiviral experiment (e.g., 24 hours).[3]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 (50% cytotoxic concentration) can be determined from the dose-response curve.

Visualizations

Experimental_Workflow_for_IC50_Determination Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A Seed cells in 96-well plate C Infect cells with virus (e.g., MOI 0.25) A->C B Prepare serial dilutions of this compound D Add this compound dilutions post-inoculation B->D C->D E Incubate for 6-24 hours D->E F Extract total RNA E->F G Perform RT-qPCR for viral RNA F->G H Calculate IC50 value G->H

Caption: Workflow for determining the IC50 of this compound.

Clofoctol_Antiviral_Mechanism Proposed Antiviral Mechanism of this compound cluster_virus_lifecycle Viral Lifecycle Entry Viral Entry Translation Viral RNA Translation Entry->Translation Replication Viral Replication Translation->Replication Protein_Synthesis_Inhibition Inhibition of Viral Protein Synthesis Assembly Virion Assembly & Release Replication->Assembly This compound This compound This compound->Translation INHIBITS UPR Unfolded Protein Response (UPR) Activation This compound->UPR UPR->Protein_Synthesis_Inhibition may lead to

Caption: this compound's proposed antiviral mechanism of action.

References

Technical Support Center: Overcoming Clofoctol Limitations in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the inherent limitations of Clofoctol against Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally ineffective against most Gram-negative bacteria?

This compound, a bacteriostatic antibiotic, primarily demonstrates activity against Gram-positive bacteria.[1][2] Its limited efficacy against Gram-negative bacteria stems from two key structural and functional differences:

  • Outer Membrane Permeability Barrier: Gram-negative bacteria possess a protective outer membrane that acts as a significant barrier, preventing this compound from reaching its intracellular targets.[3][4]

  • Efflux Pumps: Many Gram-negative bacteria have efflux pumps, which are membrane proteins that actively expel antibiotics and other toxic substances from the cell, thereby preventing them from reaching effective concentrations.[5][6][7]

Q2: What is the proposed mechanism of action for this compound?

The exact mechanism of action of this compound is not fully understood.[8] However, research suggests it functions as a "membrane-acting agent" and may have multiple modes of action[9][10]:

  • Inhibition of Cell Wall Synthesis: this compound has been shown to inhibit the synthesis of the bacterial cell wall by reducing intracellular ATP levels.[9][11]

  • Inhibition of Protein Synthesis: More recent studies indicate that this compound can also inhibit the translation of intracellular proteins, contributing to its antibacterial effect.[1][9]

  • Quorum Sensing Inhibition: In Pseudomonas aeruginosa, this compound has been observed to act as a competitive inhibitor of the PqsR signal receptor, thereby attenuating virulence.[5][8][12]

Q3: Are there any Gram-negative bacteria that show some susceptibility to this compound alone?

Yes, some studies have reported this compound activity against certain Gram-negative species, including Haemophilus influenzae, Bordetella spp., Neisseria meningitidis, and Neisseria gonorrhoeae.[8][10] However, for the majority of clinically relevant Gram-negative pathogens, this compound monotherapy is not effective.

Troubleshooting Guides

Problem 1: High Minimum Inhibitory Concentrations (MICs) of this compound against my Gram-negative strain of interest.

This is the most common challenge. Here are some strategies to address this issue:

Solution 1.1: Combination Therapy with Colistin

Recent studies have demonstrated a strong synergistic effect when combining this compound with Colistin, a last-resort antibiotic for multidrug-resistant Gram-negative infections.[13][14][15] this compound has been shown to potentiate the bactericidal effect of colistin and reduce its MIC, even in colistin-resistant strains of Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii.[13][14]

Experimental Protocol: Checkerboard Assay for Synergy Testing

This protocol is a standard method for determining the synergistic interaction between two antimicrobial agents.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Stock solutions of this compound and Colistin

Methodology:

  • Prepare serial twofold dilutions of this compound and Colistin in MHB.

  • In a 96-well plate, dispense 50 µL of MHB into each well.

  • Add 50 µL of the this compound dilutions along the x-axis and 50 µL of the Colistin dilutions along the y-axis, creating a matrix of concentrations.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the bacterial inoculum to each well.

  • Include wells with bacteria only (growth control) and media only (sterility control).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy:

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: No interaction

      • FICI > 4: Antagonism

Solution 1.2: Combination with Efflux Pump Inhibitors (EPIs)

Efflux pumps are a major mechanism of resistance in Gram-negative bacteria.[6] Co-administration of this compound with an EPI can increase its intracellular concentration and, consequently, its antibacterial activity.[5][16]

Table 1: Examples of Efflux Pump Inhibitors for Gram-negative Bacteria

Efflux Pump InhibitorTarget Organism(s)Notes
Phenylalanine-arginine β-naphthylamide (PAβN)Pseudomonas aeruginosa, E. coliA well-characterized broad-spectrum EPI.[17]
ReserpineE. coliCan combat resistance to tetracycline and norfloxacin.[5]
BerberineKlebsiella pneumoniaeHas been shown to potentiate the effects of ciprofloxacin.[5]

Experimental Protocol: MIC Reduction Assay with an EPI

This protocol determines the ability of an EPI to reduce the MIC of an antibiotic.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Stock solutions of this compound and the chosen EPI

Methodology:

  • Determine the MIC of the EPI alone to ensure the concentration used in the assay is non-inhibitory.

  • Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.

  • Prepare a parallel set of dilutions of this compound in MHB containing a fixed, sub-inhibitory concentration of the EPI.

  • Inoculate all wells with the bacterial suspension (final concentration ~5 x 10^5 CFU/mL).

  • Include appropriate controls (bacteria only, media only, bacteria with EPI only).

  • Incubate at 37°C for 18-24 hours.

  • Determine the MIC of this compound in the presence and absence of the EPI. A significant reduction in the MIC of this compound in the presence of the EPI indicates successful inhibition of efflux.

Problem 2: My experiment shows initial inhibition, but the bacteria regrow after a certain period.

This could be due to the bacteriostatic nature of this compound or the development of resistance.

Solution 2.1: Time-Kill Curve Analysis

A time-kill curve assay can help differentiate between bacteriostatic and bactericidal activity and assess the potential for regrowth.

Experimental Protocol: Time-Kill Curve Assay

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • This compound (alone or in combination with a potentiator)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Methodology:

  • Inoculate flasks of MHB with the test organism to a starting density of ~10^6 CFU/mL.

  • Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC), both alone and in combination with a potentiating agent (e.g., Colistin or an EPI).

  • Include a growth control flask without any antibiotic.

  • Incubate all flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the colonies to determine the CFU/mL at each time point.

  • Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Visualizing Experimental Workflows and Mechanisms

experimental_workflow cluster_problem Problem: High this compound MIC cluster_solutions Troubleshooting Strategies cluster_assays Experimental Validation start High this compound MIC in Gram-negative bacteria combo Combination Therapy start->combo Hypothesis 1: Synergy epi Efflux Pump Inhibition start->epi Hypothesis 2: Efflux checkerboard Checkerboard Assay combo->checkerboard Test for Synergy mic_reduction MIC Reduction Assay epi->mic_reduction Test for MIC Reduction time_kill Time-Kill Curve checkerboard->time_kill Confirm Bactericidal Activity mic_reduction->time_kill Confirm Enhanced Activity

Caption: Troubleshooting workflow for high this compound MICs.

clofoctol_gram_negative_interaction cluster_bacteria Gram-Negative Bacterium Outer\nMembrane Outer Membrane This compound This compound Periplasm Periplasm Inner\nMembrane Inner Membrane Cytoplasm Cytoplasm This compound->Outer\nMembrane Blocked EffluxPump Efflux Pump This compound->EffluxPump Substrate Colistin Colistin Colistin->Outer\nMembrane Disrupts EPI Efflux Pump Inhibitor EPI->EffluxPump Inhibits EffluxPump->this compound Expelled

Caption: Overcoming this compound barriers in Gram-negative bacteria.

References

Clofoctol Off-Target Effects in Mammalian Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the known and potential off-target effects of clofoctol in mammalian cells. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during in vitro and in vivo experiments.

Troubleshooting Guide

This section addresses specific experimental problems that may arise from the off-target effects of this compound.

Issue 1: Unexpectedly High Levels of Cell Death or Cytotoxicity at Low this compound Concentrations

  • Question: We are observing significant cell death in our cancer cell line experiments with this compound, even at concentrations expected to be cytostatic, not cytotoxic. What could be the underlying cause?

  • Answer: This issue likely stems from this compound's potent induction of endoplasmic reticulum (ER) stress. This compound activates all three pathways of the unfolded protein response (UPR), which, if prolonged or severe, can shift from a pro-survival to a pro-apoptotic signal.[1]

    Troubleshooting Steps:

    • Time-Course and Dose-Response Analysis: Perform a detailed time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 1-20 µM) experiment to identify a therapeutic window that minimizes cytotoxicity while achieving the desired primary effect.

    • Monitor ER Stress Markers: Assess the activation of UPR pathways by immunoblotting for key markers such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), spliced XBP1 (XBP1s), and cleaved ATF6. A dramatic and sustained increase in these markers, coupled with upregulation of the pro-apoptotic factor CHOP, would confirm excessive ER stress.

    • Co-treatment with ER Stress Inhibitors: As a mechanistic probe, consider co-treating cells with a chemical chaperone like 4-phenylbutyric acid (4-PBA) or an inhibitor of PERK (e.g., GSK2606414) to see if this rescues the cytotoxic phenotype.

Issue 2: General Inhibition of Protein Expression, Including Reporter Constructs

  • Question: Our experiments involve a luciferase/GFP reporter to measure the activity of a specific pathway. With this compound treatment, we see a decrease in the reporter signal, but we are unsure if this is a specific effect on our pathway or a general off-target effect.

  • Answer: this compound is a known inhibitor of global protein synthesis in mammalian cells, which is a downstream consequence of ER stress and the phosphorylation of eIF2α.[1] This will non-specifically reduce the expression of newly synthesized proteins, including your reporter.

    Troubleshooting Steps:

    • Control for Global Protein Synthesis Inhibition: Run a parallel experiment to measure total protein synthesis. A common method is the SUnSET (Surface Sensing of Translation) assay, which uses puromycin to label nascent polypeptide chains, or metabolic labeling with ³⁵S-methionine/cysteine. A dose-dependent decrease in puromycin incorporation would confirm global translation inhibition.

    • Use a Stable Reporter Line: If possible, use a cell line with a stably integrated reporter that has a long half-life. This can help mitigate the effects of short-term translation inhibition.

    • Normalize to a Housekeeping Gene at the mRNA Level: Use RT-qPCR to measure the mRNA levels of your reporter gene and the target gene of your pathway. If the mRNA levels are unchanged or induced while the protein levels are down, this points towards a translational block.

Issue 3: Altered Cellular Morphology, Specifically Vacuolization

  • Question: Upon treating our cells with this compound, we observe massive cytoplasmic vacuolization. Is this a sign of a specific cellular process or general toxicity?

  • Answer: The extensive vacuolization is a classic morphological hallmark of severe ER stress, where the ER lumen swells.[1] While it is a sign of cellular stress, it is a specific off-target effect of this compound.

    Troubleshooting Steps:

    • Correlate with ER Stress Markers: Confirm that the appearance of vacuoles correlates with the induction of UPR markers (see Issue 1, Step 2).

    • Electron Microscopy: For a more detailed analysis, transmission electron microscopy (TEM) can be used to confirm that the vacuoles are derived from a dilated endoplasmic reticulum.

    • Consider Autophagy Involvement: While this compound induces ER stress, which can be a trigger for autophagy, some studies suggest this compound may inhibit later stages of autophagy. Assess autophagy markers like LC3-II and p62. An accumulation of both may indicate a blockage in autophagic flux.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary off-target effects of this compound in mammalian cells?

    • A1: The most well-documented off-target effect of this compound is the induction of endoplasmic reticulum (ER) stress, leading to the activation of all three arms of the unfolded protein response (UPR).[1] This, in turn, causes a global inhibition of protein synthesis.[1] These effects are linked to its observed anti-cancer activities.[1][2]

  • Q2: How does this compound inhibit protein synthesis?

    • A2: this compound's inhibition of protein synthesis is not direct. Instead, it is a consequence of the ER stress it induces. The activation of the PERK pathway within the UPR leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α prevents the formation of the translation initiation complex, thereby halting global protein synthesis.[1]

  • Q3: Is this compound's effect on protein synthesis specific to certain types of proteins?

    • A3: The inhibition of protein synthesis caused by this compound is global, affecting the translation of most mRNAs.[1] However, some specific mRNAs, particularly those with upstream open reading frames (uORFs) like ATF4, are preferentially translated under conditions of eIF2α phosphorylation.

  • Q4: What is the relationship between this compound, ER stress, and autophagy?

    • A4: ER stress is a known trigger for autophagy as a pro-survival mechanism. However, some evidence suggests that while this compound induces ER stress, it may also inhibit the completion of the autophagy process. Further research is needed to fully elucidate the molecular target of this compound in the autophagy pathway.

  • Q5: Are there any known off-target effects of this compound on ion channels or cellular metabolism?

    • A5: Currently, there is no direct evidence in the peer-reviewed literature to suggest that this compound directly targets specific ion channels or has a primary off-target effect on cholesterol metabolism in mammalian cells. Its primary described off-target effects are centered on the induction of ER stress and subsequent inhibition of protein translation.[1] However, as ER stress can have wide-ranging impacts on cellular homeostasis, indirect effects on metabolic pathways and ion gradients cannot be entirely ruled out and may warrant investigation in specific experimental contexts.

Quantitative Data Summary

Table 1: IC₅₀ Values of this compound in Prostate Cancer Cell Lines

Cell LineIC₅₀ (µM)
LNCaP~12
DU145~15
PC3~10
LAPC4~13
CWR22Rv1~14
C4-2B~11

Data summarized from studies on the anti-proliferative effects of this compound after 72 hours of treatment.[1]

Table 2: Effect of this compound on Protein Synthesis in PC3 Cells

This compound Conc. (µM)Treatment Time (h)Inhibition of Protein Synthesis (%)
1024~40
2024~75
2012~50
2048~85

Data are approximations based on metabolic labeling experiments and represent the percentage reduction in newly synthesized proteins compared to vehicle control.[1]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of UPR Activation

  • Cell Culture and Treatment: Plate mammalian cells (e.g., PC3, HEK293T) at a density to reach 70-80% confluency on the day of treatment. Treat cells with desired concentrations of this compound (e.g., 10-20 µM) or a known ER stress inducer (e.g., tunicamycin at 2 µg/mL) for the desired time (e.g., 8-24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-XBP1s, and a loading control (e.g., anti-β-actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: SUnSET Assay for Global Protein Synthesis

  • Cell Culture and Treatment: Culture and treat cells with this compound as described above.

  • Puromycin Labeling: 30 minutes before the end of the treatment period, add puromycin to the culture medium at a final concentration of 1-10 µM.

  • Lysis and Western Blot: Immediately after the 30-minute incubation, wash cells with ice-cold PBS and proceed with lysis and Western blotting as described in Protocol 1.

  • Detection: Probe the membrane with an anti-puromycin antibody to detect puromycin-incorporated nascent peptides. The signal intensity is proportional to the rate of global protein synthesis.

Visualizations

Clofoctol_Off_Target_Pathway cluster_UPR UPR Sensors This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a Phosphorylates XBP1s XBP1s IRE1->XBP1s Splices XBP1 mRNA ATF6n Cleaved ATF6 ATF6->ATF6n Cleavage ATF4 ATF4 eIF2a->ATF4 Preferential Translation Translation_Inhibition Global Protein Synthesis Inhibition eIF2a->Translation_Inhibition Cell_Cycle_Arrest G1 Cell Cycle Arrest ATF4->Cell_Cycle_Arrest CHOP CHOP ATF4->CHOP XBP1s->Cell_Cycle_Arrest ATF6n->Cell_Cycle_Arrest Translation_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis (Prolonged Stress) CHOP->Apoptosis

Caption: this compound's primary off-target signaling cascade in mammalian cells.

Troubleshooting_Workflow Start Unexpected Experimental Outcome (e.g., High Cytotoxicity, Low Reporter Signal) Check_ER_Stress Is it ER Stress? - Western Blot for p-eIF2α, XBP1s - Observe cell morphology (vacuoles) Start->Check_ER_Stress Hypothesis 1 Check_Translation Is it Protein Synthesis Inhibition? - SUnSET Assay - RT-qPCR for target mRNA Start->Check_Translation Hypothesis 2 ER_Stress_Yes Outcome: ER Stress Confirmed Check_ER_Stress->ER_Stress_Yes Positive Translation_Yes Outcome: Translation Inhibition Confirmed Check_Translation->Translation_Yes Positive Action_ER Action: - Titrate dose and time - Use ER stress inhibitors as controls ER_Stress_Yes->Action_ER Action_Translation Action: - Use stable reporters - Normalize to mRNA levels Translation_Yes->Action_Translation

References

Technical Support Center: Minimizing Clofoctol Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing the cytotoxic effects of Clofoctol in experimental cell culture settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound exerts its cytotoxic effects primarily by inducing endoplasmic reticulum (ER) stress and activating all three branches of the Unfolded Protein Response (UPR) pathway: IRE1 (inositol-requiring enzyme 1), PERK (double-stranded RNA-activated protein kinase-like ER kinase), and ATF6 (activating transcription factor 6).[1] This disruption of ER homeostasis can lead to an inhibition of protein translation and, in cases of prolonged or severe stress, trigger apoptosis (programmed cell death).[1][2] While its initial development was as an antibacterial agent that disrupts bacterial cell wall synthesis, in mammalian cells, its effect on the ER is the main driver of cytotoxicity.[3]

Q2: Is the cytotoxicity of this compound specific to cancer cells?

A2: While much of the recent research has focused on the anti-cancer properties of this compound, its cytotoxic effects are not strictly limited to cancerous cells. The induction of ER stress is a general cellular process, and therefore, non-cancerous or primary cell lines can also be susceptible to this compound-induced cytotoxicity. However, the sensitivity can vary significantly between different cell types.

Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?

A3: Common indicators of cytotoxicity include a reduction in cell viability and proliferation, which can be observed through morphological changes such as cell rounding, detachment from the culture surface, membrane blebbing, and the presence of cellular debris. Quantitative measures, such as those obtained from MTT or LDH assays, will show a dose- and time-dependent decrease in metabolic activity or an increase in membrane permeability, respectively.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in cell culture.

Problem 1: Excessive cell death observed even at low concentrations of this compound.

  • Question: My cells are showing high levels of cytotoxicity even at the lowest concentrations of this compound I'm testing. What could be the cause and how can I mitigate this?

  • Answer:

    • Inappropriate Cell Density: Plating cells at a density that is too low can make them more susceptible to drug-induced toxicity.[4][5] It is crucial to optimize the seeding density for your specific cell line before conducting cytotoxicity assays.[6][7]

    • Prolonged Incubation Time: The cytotoxic effects of this compound are time-dependent.[8] Consider reducing the incubation time to better capture the desired biological effect before widespread cell death occurs. A time-course experiment is recommended to determine the optimal exposure duration.[9][10]

    • High Sensitivity of Cell Line: The cell line you are using may be particularly sensitive to ER stress-inducing agents. If possible, test a range of cell lines to find a model with a more suitable sensitivity profile for your experimental goals.

    • Serum Concentration: The concentration of serum in your culture medium can influence the bioavailability and cytotoxicity of a compound.[11] Try altering the serum percentage, but be aware that serum starvation can also induce stress and affect cell cycle, so this should be optimized and consistently maintained.[12][13][14][15]

Problem 2: High variability in results between replicate wells in cytotoxicity assays.

  • Question: I am observing significant variability in my MTT/LDH assay results between wells treated with the same concentration of this compound. What are the potential sources of this variability and how can I improve consistency?

  • Answer:

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and use appropriate pipetting techniques to distribute cells evenly across the wells. Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Pipetting Errors: Inaccurate pipetting of this compound or assay reagents can introduce significant variability. Use calibrated pipettes and consider using a multi-channel pipette for adding reagents to minimize well-to-well differences.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

    • Incomplete Solubilization of Formazan (MTT Assay): Ensure complete dissolution of the formazan crystals by vigorous mixing or shaking before reading the absorbance. Incomplete solubilization is a common source of variability in MTT assays.[16]

    • Presence of Bubbles (LDH Assay): Air bubbles in the wells can interfere with absorbance readings.[17][18] Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile needle.

Problem 3: My results suggest this compound is not cytotoxic to my cells, which is unexpected.

  • Question: I am not observing a cytotoxic effect of this compound in my cell line, even at high concentrations. Is this possible or is there an issue with my experimental setup?

  • Answer:

    • Cell Line Resistance: Some cell lines may be inherently resistant to this compound-induced ER stress or may have highly efficient UPR pathways that allow them to resolve the stress without undergoing apoptosis.

    • Sub-optimal Assay Conditions: The incubation time may be too short for the cytotoxic effects to manifest.[10] Consider extending the exposure duration. Also, ensure that the cell density is not too high, as this can sometimes mask cytotoxic effects.[4]

    • Drug Inactivity: Verify the integrity and concentration of your this compound stock solution. Improper storage or handling could lead to degradation of the compound.

    • Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, a colored compound can affect absorbance readings in an MTT assay.[16] Run appropriate controls, such as wells with the compound but without cells, to check for interference.

Data Presentation

Table 1: IC50 Values of this compound in Various Human Cell Lines

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)
PC3Prostate CancerCell Growth Inhibition72~15
LNCaPProstate CancerCell Growth Inhibition72~20
HeLaCervical CancerCell ViabilityNot SpecifiedNot Specified
HepG2Liver CancerCell ViabilityNot SpecifiedNot Specified
SGC-7901Gastric CancerCell ViabilityNot SpecifiedNot Specified
HTB-26Breast CancerCytotoxicityNot Specified10 - 50
HCECNormal Intestinal EpithelialCytotoxicityNot Specified>50
A549Lung CancerNot SpecifiedNot SpecifiedNot Specified
MCF-7Breast CancerCytotoxicityNot Specified10 - 50
U-87GlioblastomaCytotoxicityNot SpecifiedNot Specified

Note: This table is compiled from various sources and experimental conditions may differ. Researchers should determine the IC50 value for their specific cell line and experimental setup.

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol provides a method for assessing cell viability based on the metabolic reduction of MTT by viable cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom sterile culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring >90% viability. b. Dilute the cell suspension to the optimized seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations. b. Remove the old medium from the wells and add 100 µL of the corresponding this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[16] c. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[19]

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom sterile culture plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions for reagent preparation)

  • Lysis buffer (provided in the kit, for maximum LDH release control)

  • Multichannel pipette

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: a. Follow steps 1a-2c from the MTT assay protocol. b. Include the following control wells in triplicate:

    • Untreated Control: Cells with medium only (spontaneous LDH release).
    • Vehicle Control: Cells with medium and the vehicle used for this compound.
    • Maximum LDH Release Control: Cells with medium to be lysed before the final step.
    • Medium Background Control: Medium only, no cells.

  • Sample Collection: a. After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. b. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction: a. To the maximum LDH release control wells in the original plate, add the lysis buffer provided in the kit and incubate according to the manufacturer's protocol. Then, transfer the supernatant as in step 2b. b. Prepare the LDH reaction mixture according to the kit's instructions. c. Add the reaction mixture to each well of the new plate containing the supernatants. d. Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction and Data Acquisition: a. Add the stop solution provided in the kit to each well. b. Gently tap the plate to mix. c. Measure the absorbance at the recommended wavelength (typically ~490 nm) within 1 hour.[20]

Data Analysis:

  • Subtract the absorbance of the medium background control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated sample - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)] x 100

Mandatory Visualization

Clofoctol_Signaling_Pathway This compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress (Accumulation of unfolded proteins) This compound->ER_Stress induces PERK PERK ER_Stress->PERK activates IRE1 IRE1α ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 preferential translation Protein_Translation Global Protein Translation Inhibition eIF2a->Protein_Translation leads to CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis promotes XBP1 XBP1s IRE1->XBP1 splices XBP1u to UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1->UPR_Genes upregulates ATF6n ATF6 (n) ATF6->ATF6n cleavage & nuclear translocation ATF6n->UPR_Genes upregulates Protein_Translation->Apoptosis UPR_Genes->ER_Stress alleviates

Caption: this compound-induced ER stress and UPR signaling pathway.

Experimental_Workflow Start Start: Optimize Experimental Parameters Optimize_Density 1. Optimize Cell Seeding Density Start->Optimize_Density Time_Course 2. Determine Optimal Incubation Time Optimize_Density->Time_Course Dose_Response 3. Perform Dose-Response Experiment with this compound Time_Course->Dose_Response Cytotoxicity_Assay 4. Conduct Cytotoxicity Assay (e.g., MTT or LDH) Dose_Response->Cytotoxicity_Assay Data_Analysis 5. Analyze Data and Calculate IC50 Cytotoxicity_Assay->Data_Analysis Troubleshoot Troubleshoot Unexpected Results Data_Analysis->Troubleshoot Unexpected Results Minimize_Toxicity 6. Strategies to Minimize Cytotoxicity (if needed) Data_Analysis->Minimize_Toxicity Acceptable Results Troubleshoot->Optimize_Density Re-optimize End End: Proceed with Downstream Experiments Minimize_Toxicity->End

Caption: Workflow for assessing and minimizing this compound cytotoxicity.

Troubleshooting_Decision_Tree Start Problem: High Cytotoxicity at Low this compound Concentrations Check_Density Is Cell Seeding Density Optimized? Start->Check_Density Optimize_Density Action: Perform Cell Titration Experiment to Find Optimal Density Check_Density->Optimize_Density No Check_Time Is Incubation Time Appropriate? Check_Density->Check_Time Yes Optimize_Density->Check_Time Optimize_Time Action: Conduct a Time-Course Experiment (e.g., 12, 24, 48h) Check_Time->Optimize_Time No Check_Serum Consider Adjusting Serum Concentration Check_Time->Check_Serum Yes Optimize_Time->Check_Serum Optimize_Serum Action: Test Different Serum Percentages (e.g., 5%, 10%) Check_Serum->Optimize_Serum Consider_CoTreatment Consider Co-treatment with ER Stress Inhibitor (e.g., 4-PBA) Optimize_Serum->Consider_CoTreatment

Caption: Troubleshooting decision tree for high this compound cytotoxicity.

References

Technical Support Center: Clofoctol Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with Clofoctol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: this compound, a phenolic compound, is susceptible to degradation in non-optimal pH conditions. Both acidic and basic environments can catalyze hydrolysis and oxidation reactions.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[1] For long-term storage, maintaining recommended low temperatures is crucial.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[2] It is recommended to protect this compound solutions from light.

  • Solvent: The choice of solvent can impact stability. While DMSO is a common solvent for initial stock solutions, its water content and storage conditions can affect compound stability over time.[1][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic moiety of this compound.

Q2: What are the recommended solvents and storage conditions for this compound stock solutions?

A2: For preparing stock solutions, dimethyl sulfoxide (DMSO) is commonly used. To ensure stability:

  • Store stock solutions at -20°C or -80°C for long-term storage.

  • For short-term storage (days to weeks), 2-8°C is acceptable, but solutions should be monitored for any signs of precipitation or degradation.

  • Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Solutions should be stored in tightly sealed vials to minimize exposure to air and moisture.

Q3: I observed precipitation in my this compound solution after thawing. What should I do?

A3: Precipitation upon thawing can be due to the low aqueous solubility of this compound or changes in the solvent environment.

  • First, try to redissolve the compound by gently warming the solution to room temperature and vortexing.

  • If precipitation persists, sonication for a short period might help.

  • If the precipitate does not dissolve, it may indicate compound degradation or insolubility at that concentration. It is advisable to prepare a fresh solution and consider adjusting the solvent or concentration.

Q4: How can I monitor the stability of my this compound solution during an experiment?

A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6][7][8] A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. Key parameters to monitor are the peak area of this compound and the appearance of any new peaks that might correspond to degradants.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound.

This could be due to the degradation of the this compound solution.

Troubleshooting Steps:

  • Verify Solution Age and Storage: Check the age of your this compound stock solution and confirm that it has been stored under the recommended conditions (frozen, protected from light).

  • Assess for Degradation: Analyze a sample of your working solution using HPLC to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared standard.

  • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution of this compound from a new vial of solid compound.

  • Evaluate Experimental Conditions: Ensure that the pH, temperature, and light exposure during your experiment are within a range that does not promote this compound degradation.

Issue 2: Unexpected loss of this compound potency in cell-based assays.

This may be related to the stability of this compound in the cell culture medium.

Troubleshooting Steps:

  • Incubation Stability Study: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO2). Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC.

  • Medium Component Interaction: Consider potential interactions with components in your culture medium. Some serum proteins or other additives might bind to or degrade this compound.

  • pH of the Medium: Ensure the pH of your culture medium remains stable throughout the experiment, as pH shifts can affect this compound stability.

Data Presentation

Table 1: Representative Stability of this compound in DMSO (10 mM) at Different Temperatures

Storage TemperatureTime PointPurity (%) by HPLCAppearance
-20°C 0 Months99.8Clear, colorless
3 Months99.5Clear, colorless
6 Months99.2Clear, colorless
12 Months98.9Clear, colorless
4°C 0 Months99.8Clear, colorless
1 Month97.5Clear, colorless
3 Months94.2Clear, colorless
6 Months89.1Slight yellow tint
Room Temperature (25°C) 0 Hours99.8Clear, colorless
24 Hours98.1Clear, colorless
7 Days91.5Yellowish
30 Days78.3Yellow, slight precipitate

Note: This is representative data based on the stability of similar phenolic compounds and should be confirmed by experimental analysis.

Table 2: Representative Forced Degradation of this compound (1 mg/mL in 50:50 Acetonitrile:Water)

Stress ConditionTimeRemaining this compound (%)Major Degradation Products (%)
0.1 M HCl at 60°C 2 hours92.17.9
8 hours75.424.6
0.1 M NaOH at 60°C 2 hours85.314.7
8 hours60.139.9
1% H₂O₂ at 25°C 24 hours88.911.1
72 hours65.734.3
Heat (80°C) 24 hours95.24.8
72 hours85.614.4
Photostability (UV light) 24 hours90.59.5
72 hours72.327.7

Note: This is representative data to illustrate potential degradation under stress conditions. Actual results may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% formic acid).

    • Start with 50% Acetonitrile, increase to 95% over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Dilute the stock solution with the mobile phase to create working standards and samples.

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak by its retention time and quantify using a calibration curve.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.[2][6]

Procedure: Prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water). Expose the solution to the following stress conditions:

  • Acid Hydrolysis: Add 1 M HCl to the this compound solution to a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Add 1 M NaOH to the this compound solution to a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Add 30% hydrogen peroxide to the this compound solution to a final concentration of 1-3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Heat the this compound solution at 80°C.

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) or sunlight.

For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by the stability-indicating HPLC method.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound Solid stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) start->stock working Prepare Working Solution (e.g., 1 mg/mL) stock->working acid Acid Hydrolysis (0.1M HCl, 60°C) working->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) working->base Expose to Stress oxidation Oxidation (1% H2O2, 25°C) working->oxidation Expose to Stress thermal Thermal (80°C) working->thermal Expose to Stress photo Photolytic (UV Light) working->photo Expose to Stress hplc HPLC Analysis acid->hplc Sample at Timepoints base->hplc Sample at Timepoints oxidation->hplc Sample at Timepoints thermal->hplc Sample at Timepoints photo->hplc Sample at Timepoints data Data Interpretation (Purity, Degradants) hplc->data end Stability Profile data->end Report Results

Caption: Workflow for Forced Degradation Study of this compound.

Signaling_Pathway cluster_stress Cellular Stress cluster_upregulation Gene Upregulation cluster_outcome Cellular Outcome This compound This compound ER_Stress ER Stress (Unfolded Protein Response) This compound->ER_Stress KLF13 KLF13 Upregulation ER_Stress->KLF13 Growth_Inhibition Inhibition of Cell Proliferation KLF13->Growth_Inhibition Apoptosis Apoptosis KLF13->Apoptosis

Caption: Simplified Signaling Pathway for this compound's Anticancer Activity.

References

Technical Support Center: Refining PLGA Nanoparticle Formulation for Clofoctol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating and troubleshooting Clofoctol-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for encapsulating the hydrophobic drug this compound into PLGA nanoparticles?

A1: For hydrophobic drugs like this compound, the single emulsion-solvent evaporation method is highly suitable.[1][2] This technique involves dissolving both the drug and the polymer in a water-immiscible organic solvent, followed by emulsification in an aqueous phase containing a stabilizer. The subsequent evaporation of the organic solvent leads to the formation of drug-loaded nanoparticles.[3] Nanoprecipitation is another viable and simpler method for hydrophobic drug encapsulation.[2]

Q2: Which organic solvents are recommended for dissolving PLGA and this compound?

A2: Dichloromethane (DCM) and ethyl acetate are commonly used organic solvents for dissolving PLGA.[4] Chloroform is another option.[1][5] The choice of solvent can influence the final particle size and drug encapsulation efficiency.[1] For instance, DCM, being immiscible with water, is a standard choice for the single emulsion-solvent evaporation method.[5]

Q3: What is the role of a stabilizer, and which ones are commonly used for PLGA nanoparticle formulation?

A3: Stabilizers, or surfactants, are crucial for preventing the aggregation of nanoparticles during formulation and storage.[4] Poly(vinyl alcohol) (PVA) is a widely used stabilizer in PLGA nanoparticle preparations.[6] Other options include Vitamin E-TPGS and poloxamers. The concentration of the stabilizer can affect the particle size; generally, a higher concentration leads to smaller nanoparticles.

Q4: How can I determine the encapsulation efficiency and drug loading of this compound in the PLGA nanoparticles?

A4: The encapsulation efficiency (EE%) and drug loading (DL%) can be determined by quantifying the amount of unencapsulated this compound in the supernatant after centrifugation of the nanoparticle suspension. The amount of encapsulated drug is then calculated by subtracting the amount of free drug from the total initial amount of drug used. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used for accurate quantification of this compound.

Q5: What are the key parameters that influence the size of the PLGA nanoparticles?

A5: Several factors influence the final particle size, including the PLGA concentration, the type and concentration of the stabilizer, the organic solvent used, and the energy input during emulsification (e.g., sonication time and power).[7] For example, increasing the PLGA concentration can lead to larger particles, while increasing the stabilizer concentration or sonication energy generally results in smaller particles.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency of this compound 1. High water solubility of the organic solvent, leading to drug leakage into the aqueous phase. 2. Insufficient PLGA concentration to effectively entrap the drug. 3. Drug-polymer incompatibility.1. Use a water-immiscible organic solvent like dichloromethane. 2. Increase the drug-to-polymer ratio to favor encapsulation.[8] 3. Ensure complete dissolution of both this compound and PLGA in the organic solvent.
Large Particle Size or High Polydispersity Index (PDI) 1. Inefficient emulsification process. 2. Low stabilizer concentration. 3. Aggregation of nanoparticles.1. Optimize sonication parameters (increase time and/or power) or homogenization speed. 2. Increase the concentration of the stabilizer (e.g., PVA). 3. Ensure the zeta potential of the nanoparticles is sufficiently high (typically > ±20 mV) to ensure colloidal stability.
Nanoparticle Aggregation Upon Storage 1. Insufficient surface coating with the stabilizer. 2. Inappropriate storage conditions (e.g., temperature, pH). 3. Residual organic solvent.1. Increase the stabilizer concentration during formulation. 2. Store the nanoparticle suspension at 4°C. For long-term storage, lyophilization with a cryoprotectant is recommended. 3. Ensure complete evaporation of the organic solvent.
Low Nanoparticle Yield 1. Loss of nanoparticles during washing and centrifugation steps. 2. Adherence of nanoparticles to labware. 3. Use of a low polymer concentration.1. Optimize centrifugation speed and time to ensure complete pelleting of nanoparticles. Use ultrafiltration as an alternative to centrifugation. 2. Consider using low-adhesion tubes. 3. Increase the initial concentration of PLGA in the organic phase.
Crystalline Drug Present on Nanoparticle Surface 1. Drug concentration exceeds its solubility in the polymer matrix. 2. Rapid precipitation of the drug during solvent evaporation.1. Decrease the initial drug loading. 2. Optimize the solvent evaporation rate. A slower, more controlled evaporation can improve encapsulation.

Data Presentation

Table 1: Influence of Formulation Parameters on PLGA Nanoparticle Characteristics

ParameterVariationEffect on Particle SizeEffect on Encapsulation Efficiency (%)
Drug:Polymer Ratio (w/w) Increasing ratio (e.g., from 1:1 to 1:4)Decrease[8]Increase[8]
PLGA Concentration Increasing concentrationIncreaseMay increase or decrease depending on other parameters
PVA Concentration (% w/v) Increasing concentration (e.g., from 1% to 5%)DecreaseMay decrease
Aqueous Phase Volume Increasing volumeDecrease[9]Increase[9]
Homogenization Time Increasing timeDecrease[9]May decrease[9]

Experimental Protocols

Single Emulsion-Solvent Evaporation Method for this compound-PLGA Nanoparticles

This protocol is adapted for the encapsulation of the hydrophobic drug this compound.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an appropriate volume of DCM (e.g., 2 mL).

    • Ensure complete dissolution by gentle vortexing or magnetic stirring.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath.

    • Sonication parameters should be optimized (e.g., 40% amplitude for 2 minutes).

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a larger volume of deionized water and stir at room temperature for several hours (e.g., 4 hours) to allow for the complete evaporation of DCM.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 20 minutes) at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to remove excess PVA and unencapsulated drug.

  • Storage:

    • The final nanoparticle pellet can be resuspended in deionized water for immediate use or lyophilized with a cryoprotectant (e.g., trehalose) for long-term storage.

Characterization of this compound-PLGA Nanoparticles
  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Velocimetry to assess surface charge and stability.

  • Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency and Drug Loading: Quantified using HPLC after separating the nanoparticles from the aqueous medium.

Mandatory Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Storage organic_phase Organic Phase (PLGA + this compound in DCM) emulsification Emulsification (Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->emulsification solvent_evap Solvent Evaporation (Stirring) emulsification->solvent_evap centrifugation Centrifugation & Washing solvent_evap->centrifugation storage Storage (Aqueous Suspension or Lyophilized Powder) centrifugation->storage

Caption: Experimental workflow for the single emulsion-solvent evaporation method.

signaling_pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects This compound This compound er_stress ER Stress This compound->er_stress induces ire1 IRE1 er_stress->ire1 activates perk PERK er_stress->perk activates atf6 ATF6 er_stress->atf6 activates xbp1 XBP1 Splicing ire1->xbp1 eif2a eIF2α Phosphorylation perk->eif2a chop CHOP Upregulation atf6->chop atf4 ATF4 Activation eif2a->atf4 atf4->chop g1_arrest G1 Cell Cycle Arrest chop->g1_arrest

References

Technical Support Center: Systemic Administration of Clofoctol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Clofoctol Research. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in-vitro and in-vivo experiments, with a focus on overcoming the challenges of systemic administration.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the systemic administration of this compound, a hydrophobic compound with known solubility and potential toxicity challenges.

FAQ 1: Why is systemic administration of this compound challenging?

Systemic administration of this compound is primarily hindered by its low aqueous solubility and potential for toxicity at higher concentrations.[1][2] this compound is a lipophilic molecule, making it difficult to formulate for intravenous or oral administration in a way that ensures adequate bioavailability without causing precipitation or adverse effects.[1][2]

FAQ 2: What are the common signs of toxicity to watch for in animal models?

In mice, a notable sign of toxicity following this compound administration is weight loss, which has been attributed to a decrease in gastric emptying.[3] Researchers should carefully monitor animal body weight, food and water intake, and general behavior for any signs of distress. Dose-ranging studies are crucial to determine the maximum tolerated dose (MTD) in your specific model.

Troubleshooting Guide: Formulation & Administration

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in aqueous buffer (e.g., PBS) for in-vitro assays. This compound's high hydrophobicity leads to poor solubility in aqueous solutions.- Prepare a high-concentration stock solution in an organic solvent like DMSO. - When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent effects on your cells. - Use a surfactant such as Tween 80 or Pluronic F127 in your final solution to improve solubility and prevent precipitation.[4]
Difficulty in preparing a stable formulation for intravenous (IV) injection. The hydrophobic nature of this compound makes it prone to precipitation in the bloodstream upon injection.- Co-solvent systems: Use a mixture of solvents such as polyethylene glycol (PEG), propylene glycol (PG), and N,N-dimethylacetamide (DMA). The choice and ratio of co-solvents should be optimized for solubility and tolerability. - Surfactant-based formulations: Employ surfactants like Kolliphor® HS 15 to create microemulsions that can solubilize this compound. - Nanoparticle formulations: Encapsulating this compound in nanoparticles (e.g., PLGA) can improve its stability and bioavailability for systemic administration.
Inconsistent results in oral gavage studies. Poor bioavailability due to low solubility and potential gastrointestinal side effects.- Vehicle selection: Use an appropriate vehicle to suspend or dissolve this compound. Corn oil is a common choice for hydrophobic compounds in oral gavage studies. - Formulation: Consider lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) to enhance oral absorption. - Monitor for side effects: Be aware of potential gastrointestinal issues, such as decreased gastric emptying, which may affect absorption and animal well-being.[3]
Adverse reactions in animals following IV injection. The vehicle or the drug itself may be causing irritation or toxicity.- Slow infusion: Administer the formulation as a slow intravenous infusion rather than a bolus injection to reduce the risk of precipitation and immediate toxic effects. - Vehicle toxicity: Conduct a vehicle-only control group to assess any adverse effects of the formulation itself. - Dose reduction: If toxicity is observed, reduce the dose of this compound.

Section 2: Quantitative Data

Table 1: Solubility of this compound in Common Laboratory Solvents
SolventSolubility (mg/mL)Reference
Dimethyl sulfoxide (DMSO)55[TargetMol]
EthanolSoluble (0.77 g/100mL at 25°C)[1]
MethanolSlightly soluble[1]
AcetoneFreely soluble[1]
Phosphate-Buffered Saline (PBS)Practically insolubleInferred from hydrophobic nature

Note: "Practically insoluble" is inferred from the hydrophobic nature of this compound and the common challenges in aqueous formulation.

Table 2: Comparative Pharmacokinetic Parameters of this compound in Rats
ParameterOral Administration (300 mg/kg)Rectal Administration (300 mg/kg)Intraperitoneal Administration (62.5 mg/kg in mice)
Cmax (µg/mL) 2.12 ± 0.921.97 ± 0.61Not directly comparable
Tmax (min) 902030
T½ (min) 121.45 ± 23.4141.07 ± 12.30Not reported
Reference [5][5][3]

Note: The intraperitoneal administration data is from a study in mice and is included for informational purposes, but direct comparison with rat data should be made with caution due to species and dose differences.

Section 3: Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles for Systemic Administration

This protocol is adapted from general methods for encapsulating hydrophobic drugs in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., 100 mg PLGA and 10 mg this compound in 2 mL DCM). Ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 20 mL deionized water).

  • Emulsification:

    • Add the organic phase to the aqueous phase while stirring vigorously.

    • Immediately sonicate the mixture on an ice bath using a probe sonicator. The sonication parameters (power and duration) will need to be optimized to achieve the desired nanoparticle size.

  • Solvent Evaporation:

    • After emulsification, leave the mixture stirring at room temperature for several hours to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and washing steps at least twice to remove excess surfactant and un-encapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the washed nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and then lyophilized to obtain a dry powder.

Troubleshooting for Nanoparticle Formulation:

Problem Potential Cause Troubleshooting Steps
Large or aggregated nanoparticles - Insufficient sonication power or time. - High concentration of polymer or drug. - Inadequate surfactant concentration.- Optimize sonication parameters. - Reduce the concentration of PLGA or this compound. - Increase the surfactant concentration.
Low drug encapsulation efficiency - High drug-to-polymer ratio. - Drug partitioning into the aqueous phase. - Insufficiently rapid solvent evaporation.- Decrease the initial amount of this compound relative to PLGA. - Use a more hydrophobic solvent if possible. - Ensure efficient stirring during solvent evaporation.
Broad particle size distribution - Inconsistent emulsification process.- Ensure consistent sonication or homogenization. - Consider using a microfluidic device for more controlled emulsification.

Section 4: Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Unfolded Protein Response (UPR) and KLF13 Activation

This compound has been shown to exert its anticancer effects through the activation of the Unfolded Protein Response (UPR) and the induction of Krüppel-like factor 13 (KLF13).

Workflow for Investigating this compound's Effect on UPR and KLF13:

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_upr UPR Activation Analysis cluster_klf13 KLF13 Pathway Analysis cluster_downstream Downstream Effects start Culture cancer cells (e.g., prostate or glioma) treat Treat cells with this compound (and vehicle control) start->treat wb_upr Western Blot for UPR markers (e.g., BiP, p-PERK, p-eIF2α, ATF4, CHOP) treat->wb_upr rtpcr_xbp1 RT-PCR for XBP1 splicing treat->rtpcr_xbp1 rtpcr_klf13 qRT-PCR for KLF13 mRNA expression treat->rtpcr_klf13 wb_klf13 Western Blot for KLF13 protein expression treat->wb_klf13 cell_cycle Cell cycle analysis (Flow Cytometry) wb_upr->cell_cycle apoptosis Apoptosis assay (e.g., Annexin V staining) wb_upr->apoptosis wb_klf13->cell_cycle wb_klf13->apoptosis

Workflow for studying this compound's cellular effects.

Signaling Pathway: this compound-Induced Unfolded Protein Response (UPR)

This compound induces endoplasmic reticulum (ER) stress, leading to the activation of all three branches of the UPR: IRE1, PERK, and ATF6. This ultimately results in the inhibition of protein translation and cell cycle arrest.

UPR_Pathway cluster_PERK PERK Pathway cluster_IRE1 IRE1 Pathway cluster_ATF6 ATF6 Pathway This compound This compound ER_Stress ER Stress (Unfolded Proteins) This compound->ER_Stress PERK PERK activation ER_Stress->PERK IRE1 IRE1 activation ER_Stress->IRE1 ATF6_translocation ATF6 translocation to Golgi ER_Stress->ATF6_translocation eIF2a eIF2α phosphorylation PERK->eIF2a ATF4 ATF4 translation eIF2a->ATF4 Translation_Inhibition Inhibition of Protein Translation eIF2a->Translation_Inhibition CHOP CHOP expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1 XBP1 mRNA splicing IRE1->XBP1 XBP1s XBP1s protein XBP1->XBP1s CellCycle_Arrest G1 Cell Cycle Arrest XBP1s->CellCycle_Arrest ATF6_cleavage ATF6 cleavage ATF6_translocation->ATF6_cleavage ATF6n ATF6n (nuclear) ATF6_cleavage->ATF6n ATF6n->CellCycle_Arrest Translation_Inhibition->CellCycle_Arrest

This compound-induced Unfolded Protein Response pathway.

Signaling Pathway: this compound-Induced KLF13 Activation

This compound has been shown to upregulate the tumor suppressor KLF13 by binding to the RNA-binding protein UNR (Upstream of N-ras). This interaction increases the stability of KLF13 mRNA, leading to increased KLF13 protein expression.

KLF13_Pathway This compound This compound UNR UNR (RNA-binding protein) This compound->UNR binds to KLF13_mRNA KLF13 mRNA UNR->KLF13_mRNA binds to and stabilizes KLF13_Protein KLF13 Protein KLF13_mRNA->KLF13_Protein translation Tumor_Suppression Tumor Suppression (Inhibition of cell proliferation, Apoptosis) KLF13_Protein->Tumor_Suppression mediates

This compound-induced KLF13 activation pathway.

References

Technical Support Center: Managing Gastrointestinal Side Effects of Clofoctol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the gastrointestinal (GI) side effects of Clofoctol in animal models is limited in publicly available literature. This compound is often administered rectally to minimize gastric adverse effects. This guide provides general principles and troubleshooting strategies for managing potential drug-induced GI side effects in animal models, which can be adapted for studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential gastrointestinal side effects to monitor for when administering a novel antibacterial agent like this compound in animal models?

While specific data for this compound is scarce, general GI side effects observed with other antibacterial agents in animal models include:

  • Diarrhea: Characterized by loose, unformed, or watery stools.

  • Nausea and Vomiting: Can be assessed through species-specific behaviors.

  • Gastrointestinal Mucositis: Inflammation and ulceration of the GI tract lining, particularly with cytotoxic agents.

  • Changes in Gut Microbiota: Antibiotics can disrupt the balance of intestinal flora.[1][2][3]

Q2: Which animal models are suitable for assessing drug-induced gastrointestinal toxicity?

The choice of animal model depends on the specific side effect being investigated:

  • Rodents (Mice and Rats): Commonly used for assessing diarrhea and mucositis due to their cost-effectiveness and the availability of genetically modified strains.[4][5][6]

  • Ferrets and Dogs: Considered the gold standard for studying nausea and vomiting due to their emetic reflex, which is absent in rodents.[7][8][9]

Q3: How can I distinguish between direct drug toxicity and indirect effects on the gut microbiota?

This can be challenging. A comprehensive approach may involve:

  • Germ-free animal models: To assess direct effects of the drug on the GI tract in the absence of a microbiome.

  • Fecal microbiota transplantation (FMT): Transferring the microbiota from drug-treated animals to naive animals can help determine if the GI effects are transmissible through the microbiota.

  • 16S rRNA sequencing: To characterize changes in the gut microbiota composition following drug administration.[1][2]

Troubleshooting Guides

Issue 1: Unexpectedly high incidence or severity of diarrhea in the treatment group.

Possible Causes:

  • Direct irritation of the GI mucosa: The drug formulation or the active compound itself may be an irritant.

  • Disruption of gut microbiota (Dysbiosis): Antibacterial activity can lead to an imbalance in gut bacteria, potentially allowing pathogenic bacteria to proliferate.[1][2][3]

  • Osmotic or Secretory Diarrhea: The drug may interfere with water and electrolyte absorption in the intestines.[10]

Troubleshooting Steps:

  • Confirm Diarrhea: Systematically assess fecal consistency and water content (see Protocol 1).

  • Analyze Gut Microbiota: Collect fecal samples for 16S rRNA sequencing to identify significant changes in bacterial populations. Look for a decrease in beneficial bacteria and an increase in opportunistic pathogens.[1][2]

  • Histopathological Examination: Euthanize a subset of animals and perform histological analysis of the intestinal tissues to look for signs of inflammation, epithelial damage, or mucositis.

  • Consider Co-administration of Probiotics/Synbiotics: Supplementation with beneficial bacteria may help restore microbial balance and improve intestinal barrier function.[3][11]

Issue 2: Difficulty in assessing nausea in rodent models.

Possible Causes:

  • Rodents do not vomit, making direct assessment of emesis impossible.

Troubleshooting Steps:

  • Utilize Pica Behavior: Pica, the consumption of non-nutritive substances like kaolin clay, is a validated surrogate marker for nausea in rats.[7][12] Monitor and quantify the intake of kaolin clay alongside regular food (see Protocol 2).

  • Conditioned Taste Aversion: This behavioral test can also be used to assess nausea-like states in rodents.

  • Consider Alternative Models: If assessing emesis is critical, using ferret or dog models is recommended.[7][8]

Experimental Protocols

Protocol 1: Assessment of Drug-Induced Diarrhea in a Rodent Model

Objective: To quantify the incidence and severity of diarrhea in rodents following the administration of a test compound.

Materials:

  • Metabolic cages for individual animal housing and fecal collection.

  • Drying oven.

  • Analytical balance.

Procedure:

  • House animals individually in metabolic cages to allow for the collection of feces free from urine contamination.

  • Administer the test compound (e.g., this compound) or vehicle control according to the study design.

  • Stool Consistency Scoring: Observe and score the consistency of the feces daily using a standardized scoring system (e.g., 0 = normal, well-formed pellets; 1 = soft, but formed pellets; 2 = very soft, unformed pellets; 3 = watery diarrhea).

  • Fecal Water Content: a. Collect all feces produced by each animal over a 24-hour period. b. Weigh the total wet weight of the collected feces. c. Dry the fecal samples in a drying oven at 60°C until a constant weight is achieved (typically 24-48 hours). d. Weigh the dry feces. e. Calculate the fecal water content as follows: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100

  • Statistical Analysis: Compare the stool consistency scores and fecal water content between the treatment and control groups using appropriate statistical tests.

Data Presentation:

GroupMean Stool Consistency Score (± SEM)Mean Fecal Water Content (%) (± SEM)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Protocol 2: Assessment of Nausea (Pica Behavior) in a Rat Model

Objective: To assess the potential of a test compound to induce nausea in rats by measuring kaolin clay consumption.

Materials:

  • Rats individually housed.

  • Two food jars per cage: one for standard chow and one for kaolin clay pellets.

  • Kaolin clay.

  • Analytical balance.

Procedure:

  • Acclimatize individually housed rats to the presence of two food jars: one containing their regular chow and the other containing kaolin clay pellets for at least 3 days prior to the experiment.

  • On the day of the experiment, weigh the amount of chow and kaolin in each jar.

  • Administer the test compound (e.g., this compound) or vehicle control.

  • After a defined period (e.g., 24 hours), re-weigh the chow and kaolin jars to determine the amount of each consumed.

  • Calculate the intake of both chow and kaolin for each animal. An increase in kaolin consumption relative to the control group is indicative of pica behavior and suggests a nausea-like state.[7][12]

Data Presentation:

GroupMean Chow Intake (g) (± SEM)Mean Kaolin Intake (g) (± SEM)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control (e.g., Cisplatin)

Signaling Pathways and Visualizations

Potential Signaling Pathway for Antibiotic-Associated Diarrhea

Antibiotic administration can lead to a disruption of the gut microbiota, which can trigger a cascade of events resulting in diarrhea. This includes a reduction in beneficial bacteria, an overgrowth of potential pathogens, and a compromised intestinal barrier.

Antibiotic_Associated_Diarrhea cluster_dysbiosis Antibiotic Antibiotic (e.g., this compound) Dysbiosis Gut Microbiota Dysbiosis Antibiotic->Dysbiosis Beneficial_Bacteria Decrease in Beneficial Bacteria (e.g., Lactobacillus, Bifidobacterium) Dysbiosis->Beneficial_Bacteria Pathogen_Overgrowth Overgrowth of Potential Pathogens (e.g., Clostridium) Dysbiosis->Pathogen_Overgrowth Barrier_Dysfunction Intestinal Barrier Dysfunction Beneficial_Bacteria->Barrier_Dysfunction Reduced Butyrate Production Inflammation Inflammation Pathogen_Overgrowth->Inflammation TJ_Proteins Decreased Tight Junction Proteins (ZO-1, Occludin) Barrier_Dysfunction->Inflammation Increased Permeability & Bacterial Translocation Diarrhea Diarrhea Barrier_Dysfunction->Diarrhea Impaired Absorption Cytokines Increased Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammation->Diarrhea Fluid Secretion Experimental_Workflow start Start: Animal Model Selection (e.g., Mice) acclimatization Acclimatization & Baseline Measurements start->acclimatization treatment Drug Administration (this compound vs. Vehicle) acclimatization->treatment monitoring Daily Monitoring: - Stool Consistency - Body Weight treatment->monitoring fecal_collection 24h Fecal Collection (Metabolic Cages) monitoring->fecal_collection analysis Analysis fecal_collection->analysis water_content Fecal Water Content Analysis analysis->water_content Quantitative microbiota Gut Microbiota Analysis (16S rRNA Sequencing) analysis->microbiota Mechanistic histology Histopathology of Intestinal Tissue analysis->histology Pathological intervention Troubleshooting/ Intervention water_content->intervention microbiota->intervention histology->intervention probiotics Test Probiotic/ Synbiotic Co-administration intervention->probiotics If Diarrhea is Significant end End: Data Interpretation & Reporting intervention->end If No Significant Diarrhea probiotics->end Nausea_Vomiting_Pathway drug Emetogenic Drug in Bloodstream/GI Tract ctz Chemoreceptor Trigger Zone (CTZ) (Area Postrema) drug->ctz vagal Vagal Afferent Nerves (from GI Tract) drug->vagal GI Irritation vc Vomiting Center (Medulla) ctz->vc Substance P, Dopamine d2 Dopamine D2 Receptors ctz->d2 nk1 Neurokinin-1 (NK1) Receptors ctz->nk1 vagal->vc Serotonin, Substance P vagal->nk1 ht3 Serotonin 5-HT3 Receptors vagal->ht3 nausea Nausea vc->nausea vomiting Vomiting (Emesis) vc->vomiting

References

Technical Support Center: Optimizing Clofoctol Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clofoctol. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing its pharmacokinetic (PK) and pharmacodynamic (PD) parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is the inhibition of protein synthesis.[1][2][3] In bacteria, it targets the 50S ribosomal subunit, interfering with the elongation phase of protein synthesis.[2] In mammalian cells, including cancer cells and virus-infected cells, this compound has been shown to inhibit protein translation.[1][4] This can be an indirect effect mediated through the activation of the unfolded protein response (UPR) pathways, leading to the phosphorylation of eIF2α.[1] Specifically in the context of SARS-CoV-2, this compound has been demonstrated to inhibit the translation of viral RNA.[4][5]

Q2: What are the known pharmacokinetic properties of this compound?

A2: this compound exhibits favorable pharmacokinetic properties, particularly its ability to accumulate in lung tissue.[4][6] After rectal administration in humans, the peak concentration in the lungs can be more than 20 times higher than its in vitro IC50 against SARS-CoV-2.[4][6][7] The drug is metabolized by the liver, and co-administration with drugs that affect cytochrome P450 enzymes could alter its pharmacokinetics.[3]

Q3: What is the optimal PK/PD parameter for predicting this compound efficacy against bacterial pathogens?

A3: For its antibacterial activity, the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC) is the PK/PD parameter that best correlates with in vivo efficacy.[8][9] A study using a murine pneumonia infection model determined that an AUC/MIC value of 75.5 was required to achieve the maximum effect.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent in vitro antiviral activity.

  • Question: My in vitro experiments with this compound against SARS-CoV-2 are showing variable results. What could be the cause?

  • Answer: Inconsistent results can arise from several factors.

    • Cell Line Differences: The antiviral activity of this compound can vary between cell lines. For example, the IC50 was determined to be around 12-13 µM in Vero-TMPRSS2 cells and 8 µM in Calu-3 cells.[5][10] Ensure you are using a consistent and appropriate cell line for your experiments.

    • Timing of Drug Addition: this compound primarily acts at a post-entry step, inhibiting viral RNA translation.[4][5][7] Adding the drug at different time points relative to infection (pre-infection, during entry, or post-infection) will yield different results. For optimal inhibition, this compound should be present after the viral entry step.[4]

    • Assay Method: The method used to quantify viral replication can influence the outcome. Quantitative RT-PCR, TCID50 assays, and measurement of cytopathic effect (CPE) are all valid methods but may have different sensitivities and dynamic ranges.[4]

Issue 2: Unexpected cytotoxicity observed in cell culture.

  • Question: I am observing significant cytotoxicity in my cell cultures at concentrations where I expect to see antiviral or anticancer effects. How can I mitigate this?

  • Answer: While this compound generally has a favorable safety profile, cytotoxicity can occur, especially at higher concentrations.

    • Confirm Drug Concentration: Ensure the correct concentration of this compound is being used. A dose-response curve should be established for your specific cell line to determine the therapeutic window.

    • Cellular Stress: this compound can induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR) pathways.[1] In some cell lines, prolonged or high levels of ER stress can lead to apoptosis. Consider monitoring markers of ER stress and apoptosis in your experiments.

    • Solubility Issues: this compound has low aqueous solubility.[11] Improper dissolution can lead to precipitation and localized high concentrations, causing cytotoxicity. Ensure the drug is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium.

Issue 3: Difficulty reproducing in vivo efficacy results in animal models.

  • Question: My in vivo experiments in a mouse model are not showing the expected reduction in viral load or tumor growth. What should I check?

  • Answer: Reproducing in vivo results requires careful attention to experimental details.

    • Animal Model: The choice of animal model is critical. For SARS-CoV-2, K18-hACE2 transgenic mice have been used successfully.[4][10] For cancer studies, xenograft models with appropriate cell lines are necessary.[1]

    • Route of Administration and Dosing: The route of administration significantly impacts the drug's bioavailability and tissue distribution. Intraperitoneal injection has been used in mouse studies to achieve lung concentrations comparable to those in humans.[10] Pharmacokinetic studies in your specific animal model are recommended to ensure adequate drug exposure at the target site.[9]

    • Animal Welfare: this compound has been observed to cause weight loss in mice, which is thought to be due to decreased gastric emptying.[4][10] This side effect could impact the overall health of the animals and confound the experimental results. Careful monitoring of animal health is essential.

Data Presentation

Table 1: In Vitro Anti-SARS-CoV-2 Activity of this compound

Cell LineIC50 (µM)Assay MethodReference
Vero-81~12.4RT-qPCR[4][10]
Vero-81-TMPRSS2~13.5RT-qPCR[4][10]
Calu-3~8RT-qPCR[5][7]

Table 2: Pharmacokinetic Parameters of this compound in a Murine Model

Dose (mg/kg, s.c.)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)
1.250.60.50.82
52.10.53.9
208.5119.8
8035.2185.4
16074.51173.4
Data adapted from a study on the PK/PD of this compound in a murine pneumonia infection model.[9]

Experimental Protocols

Protocol 1: Determination of In Vitro Antiviral Activity using RT-qPCR

  • Cell Seeding: Seed permissive cells (e.g., Vero-81 or Calu-3) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.

  • Infection: Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI), for example, 0.25.[4]

  • Treatment: Immediately after infection, remove the inoculum and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Remdesivir).

  • Incubation: Incubate the plates for a defined period (e.g., 6 or 24 hours) at 37°C and 5% CO2.[4][7]

  • RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RT-qPCR: Perform quantitative reverse transcription PCR (RT-qPCR) to quantify the viral RNA levels. Use primers specific for a viral gene (e.g., RdRp) and a host housekeeping gene for normalization.[4]

  • Data Analysis: Calculate the relative viral RNA levels for each treatment condition compared to the vehicle control. Determine the IC50 value by fitting the dose-response data to a non-linear regression model.

Protocol 2: In Vivo Protein Synthesis Assay

  • Cell Culture and Treatment: Plate cells (e.g., PC3 prostate cancer cells) in 12-well plates and allow them to adhere overnight.[1] Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).[1]

  • Metabolic Labeling: Add [35S]-methionine to the culture medium and incubate for a short period (e.g., 15 minutes) to label newly synthesized proteins.[1]

  • Cell Lysis: Wash the cells with PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Autoradiography: Separate equal amounts of protein from each sample by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the [35S]-labeled proteins.[1]

  • Analysis: Quantify the band intensities to determine the relative rate of protein synthesis in this compound-treated cells compared to control cells.

Mandatory Visualizations

Clofoctol_Antiviral_Mechanism cluster_virus_lifecycle SARS-CoV-2 Lifecycle Entry Viral Entry Translation Viral RNA Translation Entry->Translation Replication Replication Translation->Replication Assembly Assembly & Release Replication->Assembly This compound This compound This compound->Translation

Caption: this compound inhibits the SARS-CoV-2 lifecycle at the post-entry stage of viral RNA translation.

Clofoctol_UPR_Pathway cluster_er Endoplasmic Reticulum This compound This compound ER_Stress ER Stress This compound->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a eIF2α PERK->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P Protein_Synthesis Protein Synthesis Inhibition eIF2a_P->Protein_Synthesis Cell_Cycle_Arrest G1 Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest

Caption: this compound induces ER stress, leading to UPR activation and inhibition of protein synthesis.

Experimental_Workflow_PKPD cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Murine Model) MIC_determination MIC Determination Determine Minimum Inhibitory Concentration (MIC) against pathogens PK_PD_analysis PK/PD Analysis Correlate PK parameters (AUC, Cmax) with PD endpoint (MIC, bacterial reduction) Determine optimal PK/PD index (e.g., AUC/MIC) MIC_determination->PK_PD_analysis PD Parameter Time_kill_assays Time-Kill Assays Assess bactericidal/static activity over time PK_study Pharmacokinetic (PK) Study Administer various doses Measure plasma/tissue concentrations over time PK_study->PK_PD_analysis PK Parameters Efficacy_study Efficacy Study Induce infection (e.g., pneumonia) Treat with this compound Measure bacterial load/viral titer Efficacy_study->PK_PD_analysis Efficacy Data

Caption: Workflow for determining the optimal PK/PD index for this compound efficacy.

References

Technical Support Center: Clofoctol Oral Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working on oral dosage forms of clofoctol. The primary challenge in formulating this compound for oral administration is its low aqueous solubility, which can lead to poor and inconsistent bioavailability.[1][2]

This compound Physicochemical Data

Proper formulation development begins with a thorough understanding of the active pharmaceutical ingredient's (API) properties.

PropertyValueSource
Molecular Formula C₂₁H₂₆Cl₂O[3][4]
Molecular Weight 365.3 g/mol [3]
LogP (calculated) 8.1[3]
Description A bacteriostatic antibiotic, historically used for respiratory tract infections, now being investigated for other indications.[1][5][6]
Key Challenge Systemic administration poses challenges due to its low solubility and potential toxicity.[1][2]

Frequently Asked Questions & Troubleshooting Guide

Question 1: Why is developing a successful oral dosage form for this compound so challenging?

Answer: The primary obstacle is this compound's extremely low aqueous solubility, indicated by its very high calculated LogP of 8.1.[3] Molecules with high lipophilicity and low water solubility often fall into the Biopharmaceutics Classification System (BCS) Class II. For these drugs, the rate-limiting step for absorption after oral administration is not their ability to permeate the gut wall (permeability), but how quickly and completely they dissolve in the gastrointestinal fluids.[7] This poor dissolution leads directly to low and erratic oral bioavailability, making it difficult to achieve therapeutic concentrations in the bloodstream consistently.

Question 2: My in vitro dissolution test for pure this compound API shows almost no release. Is my testing method flawed?

Answer: It is highly unlikely that your method is flawed. This result is expected for a poorly soluble compound like this compound. The issue lies with the intrinsic properties of the API, not the experimental setup. To achieve meaningful dissolution and subsequent absorption, this compound must be formulated using solubility enhancement techniques.[8] Attempting to formulate the crystalline API directly into a tablet or capsule without such enhancements will likely fail to produce a bioavailable product.

Question 3: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

Answer: For a BCS Class II compound like this compound, the goal is to increase the dissolution rate and/or the apparent solubility in the GI tract. The three main strategies are:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques include micronization and the creation of nanosuspensions.[9][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound at a molecular level within a hydrophilic polymer matrix can convert it from a stable, low-energy crystalline form to a high-energy amorphous state.[11][12] This amorphous form has a significantly higher apparent solubility and dissolution rate.

  • Lipid-Based Formulations (LBFs): Given this compound's high lipophilicity (LogP 8.1), dissolving it in a formulation of oils, surfactants, and co-solvents is a highly effective strategy.[3] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), facilitate drug solubilization in the gut and can leverage lipid absorption pathways, potentially bypassing first-pass metabolism.[13][14]

Problem Core Problem: Low Aqueous Solubility Consequence Consequence: Poor Oral Bioavailability Problem->Consequence Strategies Formulation Strategies Consequence->Strategies SizeReduction Particle Size Reduction (Micronization, Nanosuspensions) Strategies->SizeReduction ASD Amorphous Solid Dispersions (ASDs) Strategies->ASD Lipid Lipid-Based Formulations (LBFs) Strategies->Lipid

Fig. 1: Core formulation challenge of this compound and primary solution pathways.

Question 4: We are observing high variability in our preclinical in vivo pharmacokinetic data. What are the likely formulation-related causes?

Answer: High PK variability is a common issue with formulations of poorly soluble drugs. Key factors to investigate include:

  • Physical Instability of the Formulation: If you are using an amorphous solid dispersion, the high-energy amorphous drug can recrystallize back to its stable, low-solubility crystalline form during storage or within the GI tract. This leads to a sudden drop in dissolution and absorption.

  • Precipitation in the Gut: The formulation may successfully release the drug in a supersaturated state, but if the concentration is too high or if there are insufficient precipitation inhibitors in the formulation, the drug can rapidly precipitate into a non-absorbable form.[15]

  • Food Effects: Lipid-based formulations are particularly susceptible to food effects. The presence of food (especially high-fat meals) stimulates bile secretion, which can aid in the emulsification and solubilization of the drug, often leading to significantly higher absorption compared to a fasted state.[15] This can be a major source of variability if feeding conditions are not strictly controlled.

  • Inadequate Dissolution: The formulation may not be robust enough to ensure complete dissolution across the physiological pH range of the GI tract (pH 1.2 to 6.8).

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous media relevant to the gastrointestinal tract.

Methodology:

  • Prepare buffers at pH 1.2 (Simulated Gastric Fluid, SGF), pH 4.5, and pH 6.8 (Simulated Intestinal Fluid, SIF).

  • Add an excess amount of this compound powder to separate vials containing each buffer.

  • Agitate the vials at a constant temperature (e.g., 37°C) for 48-72 hours to ensure equilibrium is reached.

  • After agitation, allow the suspensions to settle.

  • Withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Dilute the filtrate with an appropriate solvent (e.g., methanol, acetonitrile).

  • Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Perform the experiment in triplicate for each medium.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of this compound with a hydrophilic polymer to enhance its dissolution rate.

Methodology:

  • Select a hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), or a copolymer like Soluplus®).

  • Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol or dichloromethane) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent phase separation or crystallization.

  • Further dry the resulting solid film/powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove residual solvent.

  • Gently mill the dried product into a fine powder.

  • Characterize the resulting powder using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.

Protocol 3: Screening Protocol for Lipid-Based Formulations (LBF)

Objective: To identify suitable excipients for a lipid-based formulation of this compound.

Methodology:

  • Solubility Screening: Determine the saturation solubility of this compound in a range of individual excipients, including oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).[16] This is typically done by adding an excess of this compound to the excipient, mixing for 24-48 hours, and then quantifying the dissolved amount.

  • Excipient Miscibility: Create a pseudo-ternary phase diagram to identify ratios of oil, surfactant, and co-solvent that form a single, isotropic phase.

  • Dispersion Testing: Take the most promising formulations (those with high drug solubility that are physically stable) and disperse them in an aqueous medium (e.g., water or SGF). Observe the resulting emulsion. A good formulation will spontaneously form a fine, bluish-white to transparent micro/nanoemulsion.[16]

  • Robustness to Dilution: Dilute the formed emulsion 100-fold and 1000-fold to check for any signs of drug precipitation. The formulation should be able to maintain the drug in a solubilized state upon dilution in the GI tract.

Visualized Workflows

Start Start: This compound API Char Physicochemical Characterization (Solubility, LogP, Crystal Form) Start->Char Confirm Confirm Poor Solubility (BCS Class II Suspected) Char->Confirm Decision Select Formulation Strategy Confirm->Decision ASD_Path Amorphous Solid Dispersion (ASD) Decision->ASD_Path High MP Moderate LogP Lipid_Path Lipid-Based Formulation (LBF) Decision->Lipid_Path High LogP Nano_Path Nanosuspension Decision->Nano_Path Dose Considerations ASD_Dev Polymer Screening & ASD Preparation ASD_Path->ASD_Dev Lipid_Dev Excipient Screening & Phase Diagrams Lipid_Path->Lipid_Dev Nano_Dev Stabilizer Screening & Milling/Precipitation Nano_Path->Nano_Dev Dissolution In Vitro Dissolution & Stability Testing ASD_Dev->Dissolution Lipid_Dev->Dissolution Nano_Dev->Dissolution End Lead Formulation for In Vivo Studies Dissolution->End

References

Preventing Clofoctol degradation in in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clofoctol. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main uses in research?

This compound is a bacteriostatic antibiotic that has been primarily used for treating respiratory tract infections.[1][2] It is a synthetic chemotherapeutic agent belonging to the class of diphenylmethanes and is a cresol derivative.[1][2] In recent years, research has expanded to investigate its potential as an antiviral, particularly against SARS-CoV-2, and as an anticancer agent for conditions like glioma and prostate cancer.[3] Its mechanism of action involves the inhibition of bacterial protein synthesis and the alteration of bacterial membrane permeability.[1]

Q2: What are the known chemical properties of this compound?

This compound is a phenolic compound, which suggests it may be susceptible to oxidation. While specific degradation pathways for this compound are not extensively documented in publicly available literature, phenolic compounds, in general, are sensitive to factors like light, heat, and oxidizing agents.

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a concentrated stock solution in DMSO. For example, a concentration of 55 mg/mL (150.54 mM) in DMSO is achievable, and sonication may be used to aid dissolution.[4]

Q4: What are the recommended storage conditions for this compound?

To ensure stability, store this compound powder at -20°C for up to three years.[4] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for long-term storage (up to one year) or at 4°C for short-term use (within one week).[4] It is best practice to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Q5: Is it necessary to protect this compound from light?

Troubleshooting Guide: this compound Degradation in In Vitro Assays

This guide addresses common issues that may arise due to the potential degradation of this compound during in vitro experiments.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected drug activity in assays. This compound may have degraded in the stock solution or in the final assay medium.- Prepare fresh working solutions from a properly stored stock solution for each experiment. - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced degradation or cellular stress.[4] - Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment.
Variability between experimental replicates. Uneven degradation of this compound across different wells or plates. This could be due to variations in light exposure or temperature.- Ensure uniform experimental conditions for all replicates. - Protect plates from direct light during incubation. - Use an incubator with stable and uniform temperature distribution.
Precipitation of the compound in the assay medium. The solubility of this compound may be exceeded in the aqueous culture medium, or degradation products may be less soluble.- Ensure the final concentration of this compound in the assay does not exceed its solubility limit in the culture medium. - Visually inspect the wells for any signs of precipitation before and after the experiment. - Consider using a solubilizing agent if precipitation is a persistent issue, but validate its compatibility with your assay.
Changes in the color of the culture medium containing this compound. Oxidation of the phenolic group in this compound may lead to the formation of colored byproducts.- This may be an indicator of degradation. Note any color changes and correlate them with the activity of the compound. - If possible, analyze the medium using techniques like HPLC to check for the appearance of degradation peaks.

Data Presentation: Recommended Storage and Handling of this compound

Parameter Recommendation Rationale
Form PowderMore stable for long-term storage compared to solutions.
Storage Temperature (Powder) -20°CTo minimize degradation over long periods (up to 3 years).[4]
Solvent for Stock Solution DMSOGood solubility.[4]
Storage Temperature (Stock Solution) -80°C (long-term, up to 1 year) 4°C (short-term, up to 1 week)To prevent degradation in solution. Avoid repeated freeze-thaw cycles by preparing aliquots.[4]
Light Exposure MinimizePhenolic compounds can be light-sensitive. Use amber vials or foil.[5][6]
Working Solutions Prepare fresh for each experimentTo ensure consistent potency and minimize degradation in aqueous media.[4]
Final DMSO Concentration in Assay ≤ 0.1%High concentrations of DMSO can be toxic to cells and may affect compound stability.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile anhydrous DMSO, sterile microcentrifuge tubes or vials (amber or wrapped in foil).

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of sterile anhydrous DMSO to achieve the desired stock concentration (e.g., 55 mg/mL).

    • If necessary, sonicate the solution in a water bath for a short period to ensure complete dissolution.

    • Aliquot the stock solution into sterile, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Workflow for Assessing this compound Stability in Assay Medium

This protocol provides a general method to evaluate the stability of this compound under your specific experimental conditions.

  • Preparation:

    • Prepare your complete cell culture medium.

    • Prepare a working solution of this compound in the medium at the highest concentration you plan to use in your assays.

  • Incubation:

    • Incubate the this compound-containing medium under the same conditions as your in vitro assay (e.g., 37°C, 5% CO2, protected from light).

    • Take samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • At each time point, analyze the concentration of the parent this compound compound in the sample. High-Performance Liquid Chromatography (HPLC) is a suitable method for this analysis.

    • Compare the peak area of this compound at each time point to the peak area at time 0. A significant decrease in the peak area over time indicates degradation.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time.

    • This will give you an indication of the stability of this compound under your specific assay conditions and help you determine the optimal time frame for your experiments.

Visualizations

Signaling Pathway: this compound's Antibacterial Mechanism of Action

Clofoctol_Antibacterial_Mechanism This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters BacterialMembrane Bacterial Membrane Permeability Alteration This compound->BacterialMembrane Alters Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to BacterialCell->BacterialMembrane ProteinSynthesis Bacterial Protein Synthesis BacterialCell->ProteinSynthesis BacteriostaticEffect Bacteriostatic Effect (Inhibition of Growth) BacterialMembrane->BacteriostaticEffect Ribosome->ProteinSynthesis Component of Inhibition Inhibition Ribosome->Inhibition Inhibition->BacteriostaticEffect Clofoctol_Stability_Workflow start Start prep_medium Prepare Assay Medium with this compound start->prep_medium incubate Incubate under Assay Conditions (e.g., 37°C, 5% CO2) prep_medium->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->sample analyze Analyze this compound Concentration (e.g., by HPLC) sample->analyze compare Compare Concentration to Time 0 analyze->compare plot Plot % Remaining vs. Time compare->plot interpret Interpret Stability Data plot->interpret end End interpret->end Clofoctol_Stability_Factors Clofoctol_Stability This compound Stability in In Vitro Assays Temperature Temperature Degradation Degradation (e.g., Oxidation, Hydrolysis) Temperature->Degradation Light_Exposure Light Exposure Light_Exposure->Degradation pH pH of Medium pH->Degradation Oxygen Presence of Oxygen Oxygen->Degradation Medium_Composition Medium Composition Medium_Composition->Degradation Degradation->Clofoctol_Stability affects

References

Validation & Comparative

Clofoctol vs. Remdesivir: A Mechanistic Comparison of Anti-SARS-CoV-2 Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers an in-depth, objective comparison of the antiviral mechanisms of clofoctol and remdesivir against SARS-CoV-2. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes molecular pathways and experimental workflows to facilitate a comprehensive understanding of these two distinct therapeutic agents.

Overview of Antiviral Mechanisms

This compound and remdesivir inhibit SARS-CoV-2 replication through fundamentally different strategies. Remdesivir is a direct-acting antiviral that targets a core component of the viral replication machinery. In contrast, this compound is a host-directed antiviral , interfering with cellular processes that the virus hijacks for its own propagation.

This compound: Inhibition of Viral Protein Translation

This compound is an antibacterial agent that has been identified as a potent inhibitor of SARS-CoV-2 replication.[1][2][3] Its mechanism of action is independent of the viral entry route and occurs at a post-inoculation step.[1][4][5] Experimental evidence indicates that this compound specifically blocks the translation of viral RNA.[4][6] This action prevents the synthesis of viral proteins necessary for replication and the assembly of new virions, without significantly affecting the translation of host cell proteins.[4] By targeting a host process, this compound's efficacy is conserved across different SARS-CoV-2 variants.[5]

G cluster_host_cell Host Cell Cytoplasm SARS_mRNA SARS-CoV-2 mRNA Ribosome Ribosome SARS_mRNA->Ribosome Binding Translation Translation Viral_Protein Viral Protein (e.g., Polymerase, Structural) Ribosome->Viral_Protein Synthesis This compound This compound This compound->Ribosome Inhibits Translation Step

Figure 1. Mechanism of Action of this compound.
Remdesivir: Inhibition of Viral RNA Polymerase

Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity.[7][8] It is currently an approved treatment for COVID-19.[9] Once inside the host cell, remdesivir is metabolized into its active triphosphate form, remdesivir triphosphate (RDV-TP).[8][10] RDV-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome.[7][11] It mimics the natural ATP nucleotide and is incorporated into the nascent viral RNA strand.[7][8][10] This incorporation leads to delayed chain termination, effectively halting the replication of the viral genome.[7][11]

G cluster_virus_replication Viral Replication Complex Viral_RNA_Template Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA_Template->RdRp Binds Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Elongation Remdesivir_TP Remdesivir-TP (Active Metabolite) Remdesivir_TP->RdRp Competes with ATP & Incorporates Remdesivir_TP->Nascent_RNA Causes Delayed Chain Termination ATP ATP (Natural Substrate) ATP->RdRp Incorporated G A 1. Seed Permissive Cells (e.g., Vero E6 in 96-well plate) B 2. Add Serial Dilutions of Test Compound A->B C 3. Infect Cells with SARS-CoV-2 (Defined MOI) B->C D 4. Incubate for 24-72 hours C->D E 5. Collect Supernatant (Containing Progeny Virus) D->E F 6. Quantify Viral Titer E->F G Plaque Assay / TCID50 F->G Infectivity H RT-qPCR F->H Genomic I 7. Calculate EC50 Value G->I H->I

References

Comparative Efficacy of Clofoctol and Amoxicillin in Respiratory Pathogens: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of Clofoctol and amoxicillin, with a focus on their activity against common respiratory pathogens. The information presented is supported by experimental data from in vitro studies, including details on their mechanisms of action, comparative minimum inhibitory concentrations (MICs), and performance in dynamic models that simulate human pharmacokinetics.

Executive Summary

This compound, a bacteriostatic antibiotic, demonstrates notable efficacy against Gram-positive bacteria, including penicillin-resistant strains of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. Its unique mechanism of action, which involves inhibiting bacterial cell wall synthesis and protein translation, contributes to a low potential for resistance development. Amoxicillin, a broad-spectrum β-lactam antibiotic, is a widely used first-line agent for respiratory tract infections. It acts by inhibiting the synthesis of the bacterial cell wall. While effective against a range of Gram-positive and Gram-negative bacteria, its efficacy can be compromised by β-lactamase-producing strains. Comparative studies indicate that this compound maintains its activity over time and, similar to amoxicillin, shows a low propensity for inducing resistance in Streptococcus pneumoniae.

Comparative In Vitro Efficacy

The in vitro activity of this compound and amoxicillin has been evaluated against a panel of clinical isolates of common respiratory pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested strains.

Bacterial StrainAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (Penicillin-Susceptible)This compound12
Amoxicillin0.0150.03
Streptococcus pneumoniae (Penicillin-Resistant)This compound12
Amoxicillin12
Streptococcus pyogenes This compound0.51
Amoxicillin0.0150.03
Staphylococcus aureus (Methicillin-Susceptible)This compound24
Amoxicillin0.25>128
Staphylococcus aureus (Methicillin-Resistant)This compound44
Amoxicillin>128>128
Haemophilus influenzae This compound816
Amoxicillin0.250.5

Dynamic In Vitro Model Comparison

A dynamic in vitro model simulating the pharmacokinetic profiles of this compound and amoxicillin in humans demonstrated their respective bactericidal activities against Streptococcus pneumoniae. In this model, a rapid decline in bacterial colony-forming units (CFUs) was observed for both antibiotics. Complete eradication of the bacterial population was achieved at 96 hours for this compound and 120 hours for amoxicillin.[1][2] Notably, the MICs for this compound remained stable throughout the 96-hour period, after which the bacteria were undetectable.[1][2] In contrast, the MICs for amoxicillin showed a two-fold increase after 36 hours, although the bacterial colonies were no longer detectable at 120 hours.[1][2] This suggests that this compound, similar to amoxicillin, does not readily induce resistance in S. pneumoniae under these simulated conditions.[1][2]

Mechanisms of Action

This compound and amoxicillin employ distinct mechanisms to inhibit bacterial growth, which are visualized in the diagrams below.

cluster_this compound This compound Mechanism of Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Ribosome Bacterial Ribosome (50S subunit) This compound->Ribosome Binds to CellWall Cell Wall Synthesis (Peptidoglycan) PBP->CellWall ProteinSynth Protein Synthesis Ribosome->ProteinSynth Disruption Inhibition of Bacterial Growth CellWall->Disruption ProteinSynth->Disruption

Mechanism of Action of this compound.

cluster_amoxicillin Amoxicillin Mechanism of Action Amoxicillin Amoxicillin PBP_amox Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP_amox Binds to and inactivates CellWall_amox Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP_amox->CellWall_amox Inhibits Lysis Bacterial Cell Lysis CellWall_amox->Lysis

Mechanism of Action of Amoxicillin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

G cluster_workflow MIC Determination Workflow A Prepare serial dilutions of This compound and Amoxicillin in 96-well microplates C Inoculate microplates with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Experimental Workflow for MIC Determination.

Bacterial Strains and Culture Conditions:

  • Strains: Clinical isolates of Streptococcus pneumoniae (penicillin-susceptible and -resistant), Streptococcus pyogenes, Staphylococcus aureus (methicillin-susceptible and -resistant), and Haemophilus influenzae were used.

  • Media: Mueller-Hinton broth, supplemented with lysed horse blood for fastidious organisms like Streptococcus pneumoniae, was used for susceptibility testing.

  • Inoculum: Bacterial suspensions were prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

Dynamic In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model

This model simulates the changing concentrations of an antibiotic in the body over time after administration, providing a more clinically relevant assessment of its antibacterial effect.

  • Model Setup: A one-compartment model is typically used, consisting of a central reservoir containing the bacterial culture in a suitable broth medium.

  • Antibiotic Simulation: The antibiotic is introduced into the reservoir to achieve a peak concentration (Cmax) that mimics human therapeutic doses. A continuous flow of fresh, drug-free medium into the reservoir and an equal outflow of the culture medium simulate the elimination half-life (t½) of the drug.

  • Sampling and Analysis: Samples are collected from the central reservoir at various time points over the experimental period (e.g., 24, 48, 72, 96, and 120 hours). The number of viable bacteria (CFU/mL) is determined by plating serial dilutions of the samples onto appropriate agar plates. The MIC of the antibiotic against the bacterial population is also determined at each time point to assess the emergence of resistance.

Conclusion

Both this compound and amoxicillin are effective antibacterial agents against common respiratory pathogens. This compound demonstrates a significant advantage against resistant Gram-positive strains, including penicillin-resistant S. pneumoniae and methicillin-resistant S. aureus, and exhibits a low potential for inducing resistance. Amoxicillin remains a potent broad-spectrum antibiotic, particularly against susceptible strains. The choice between these agents for clinical use should be guided by the specific pathogen, its susceptibility profile, and the patient's clinical status. The data presented in this guide provide a foundation for further research and development in the field of antibacterial therapeutics.

References

Repurposing an Old Antibiotic: A Comparative Guide to the In Vivo Anticancer Effects of Clofoctol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The repositioning of existing drugs for new therapeutic indications offers a promising and accelerated route for anticancer drug development. Clofoctol, an antibiotic with a long history of clinical use for respiratory tract infections, has emerged as a potential candidate for cancer therapy. This guide provides a comprehensive comparison of the validated in vivo anticancer effects of this compound against prostate cancer and glioma, alongside data for standard-of-care therapies in these indications. This analysis is supported by detailed experimental protocols and visualizations of the key signaling pathways involved.

In Vivo Efficacy of this compound in Prostate Cancer

This compound has demonstrated significant antitumor activity in preclinical xenograft models of human prostate cancer. Its mechanism of action is linked to the induction of endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR), leading to cell cycle arrest and inhibition of tumor growth.[1][2]

Quantitative Analysis of In Vivo Efficacy

While direct head-to-head in vivo comparative studies between this compound and standard-of-care therapies for prostate cancer are not yet available in published literature, the following tables summarize the in vivo efficacy of this compound and other relevant drugs from separate studies.

Table 1: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

Cancer TypeCell LineAnimal ModelTreatmentDosage and AdministrationKey OutcomesReference
Prostate CancerPC-3Athymic Nude MiceThis compound20 mg/kg, intraperitoneal injection, daily for 37 days60% reduction in tumor weight; Significant inhibition of tumor volume. No significant toxicity observed.[2]

Table 2: In Vivo Efficacy of Standard-of-Care Agents in Prostate Cancer Xenograft Models

Cancer TypeCell LineAnimal ModelTreatmentDosage and AdministrationKey OutcomesReference
Prostate CancerLNCaPSCID MiceDocetaxel10 mg/kg, intravenous injection, fractionated dosesSignificant increase in the apparent diffusion coefficient of water (ADCw) by day 2, indicating early therapeutic response. Strong dose-responsive inhibition of tumor volume and serum PSA levels.[3]
Prostate CancerPC-3Nude MiceEnzalutamide + PAWI-25 mg/kg (Enzalutamide) + 20 mg/kg (PAWI-2), intraperitoneal injection, daily for 21 days63% inhibition of tumor growth compared to vehicle. PAWI-2 synergized with enzalutamide.[4]

In Vivo Efficacy of this compound in Glioma

This compound has also shown promise in preclinical models of glioma, the most common and aggressive type of primary brain tumor.[1][5] In this context, its anticancer effect is mediated through the upregulation of Krüppel-like factor 13 (KLF13), a tumor suppressor gene.[1]

Quantitative Analysis of In Vivo Efficacy

Similar to prostate cancer, direct comparative in vivo studies of this compound against standard glioma therapies are limited. A synergistic effect with temozolomide has been reported.[1] The tables below present the available data for this compound and standard treatments from independent studies.

Table 3: In Vivo Efficacy of this compound in Glioma Xenograft Models

Cancer TypeModel TypeAnimal ModelTreatmentDosage and AdministrationKey OutcomesReference
GliomaSubcutaneous Xenograft (GSC2 cells)Nude MiceThis compound20 mg/kg, intraperitoneal injection, daily for 11 daysSignificant inhibition of tumor growth.[1]
GliomaPatient-Derived Xenografts (PDXs)Nude MiceThis compound20 mg/kg, intraperitoneal injectionSignificant reduction in tumor growth.[1][5]
GliomaTransgenic Mouse Model (H-RasV12 + shp53)C57BL/6 MiceThis compound10 mg/kg, intravenous injection, daily for 10 daysObvious inhibition of glioblastoma growth.[1][5]

Table 4: In Vivo Efficacy of Standard-of-Care Agents in Glioma Models

Cancer TypeModel TypeAnimal ModelTreatmentDosage and AdministrationKey OutcomesReference
GliomaAllograft (GL261 cells) and Xenografts (U87MG, U118MG, U138MG)Immunocompetent and Immunodeficient MiceTemozolomide10 mg/kgVaried effects depending on the tumor model, demonstrating sensitivity, acquired resistance, and resistance.[6]
Malignant GliomaXenografts (U87ΔEGFR, Gli36Δ5 cells)Nude Mice or RatsBevacizumabIntraperitoneal injection, three times a weekDecreased angiogenesis and tumor size, but increased tumor cell invasion.[7]

Signaling Pathways and Mechanisms of Action

This compound's Induction of the Unfolded Protein Response in Prostate Cancer

In prostate cancer cells, this compound induces massive vacuolization, which is a sign of ER stress. This leads to the activation of all three branches of the Unfolded Protein Response (UPR) pathway: IRE1, PERK, and ATF6.[2] The sustained activation of the UPR results in the inhibition of protein translation and G1 cell cycle arrest, thereby impeding tumor growth.[2]

Clofoctol_UPR_Pathway cluster_UPR Unfolded Protein Response (UPR) This compound This compound ER_Stress ER Stress (Unfolded Proteins) This compound->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 PERK->ATF4 XBP1s XBP1s IRE1->XBP1s ATF6n ATF6 (cleaved) ATF6->ATF6n Translation_Inhibition Protein Translation Inhibition eIF2a->Translation_Inhibition G1_Arrest G1 Cell Cycle Arrest Translation_Inhibition->G1_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition G1_Arrest->Tumor_Growth_Inhibition

This compound's UPR-mediated anticancer mechanism.
This compound's Activation of KLF13 in Glioma

In glioma stem cells (GSCs), this compound's anticancer activity is mediated by its binding to the "Upstream of N-ras" (UNR) protein. This interaction leads to the upregulation of Krüppel-like factor 13 (KLF13), a known tumor suppressor.[1] Increased KLF13 expression inhibits GSC proliferation and promotes apoptosis.[1]

Clofoctol_KLF13_Pathway This compound This compound UNR UNR (Upstream of N-ras) This compound->UNR binds to KLF13 KLF13 (Upregulation) UNR->KLF13 leads to GSC_Proliferation Glioma Stem Cell Proliferation KLF13->GSC_Proliferation inhibits Apoptosis Apoptosis KLF13->Apoptosis promotes Tumor_Growth_Inhibition Tumor Growth Inhibition

This compound's KLF13-mediated anticancer mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key in vivo experimental protocols for assessing this compound's anticancer effects.

Prostate Cancer Xenograft Model

This protocol describes the establishment and treatment of a subcutaneous human prostate cancer xenograft model in mice.

Prostate_Cancer_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis PC3_Culture 1. Culture PC-3 Prostate Cancer Cells Cell_Harvest 2. Harvest and Prepare Cell Suspension PC3_Culture->Cell_Harvest Injection 4. Subcutaneous Injection of PC-3 cells Cell_Harvest->Injection Mice 3. Athymic Nude Mice (6 weeks old) Mice->Injection Tumor_Growth 5. Monitor Tumor Growth Injection->Tumor_Growth Treatment_Start 6. Initiate Treatment (Tumor volume ~100 mm³) Tumor_Growth->Treatment_Start Clofoctol_Admin 7. Daily Intraperitoneal Injection of this compound (20 mg/kg) Treatment_Start->Clofoctol_Admin Vehicle_Admin 7. Daily Intraperitoneal Injection of Vehicle Treatment_Start->Vehicle_Admin Monitoring 8. Monitor Tumor Volume and Body Weight for 37 Days Clofoctol_Admin->Monitoring Vehicle_Admin->Monitoring Endpoint 9. Euthanize and Excise Tumors Monitoring->Endpoint Tumor_Weight 10. Measure Tumor Weight Endpoint->Tumor_Weight

Workflow for prostate cancer xenograft study.
Glioma Xenograft and Transgenic Models

This workflow outlines the procedures for evaluating this compound in both patient-derived xenograft (PDX) and transgenic mouse models of glioma.

Glioma_Models_Workflow cluster_pdx Patient-Derived Xenograft (PDX) Model cluster_transgenic Transgenic Mouse Model PDX_Implant 1. Subcutaneous Implantation of Patient Tumor Specimens into Nude Mice PDX_Treatment 2. Intraperitoneal Injection of This compound (20 mg/kg) or Vehicle PDX_Implant->PDX_Treatment PDX_Monitor 3. Monitor Tumor Volume PDX_Treatment->PDX_Monitor Transgenic_Induction 1. Induce Glioblastoma with H-RasV12 and shp53 Transgenic_Treatment 2. Intravenous Injection of This compound (10 mg/kg) or Vehicle for 10 days Transgenic_Induction->Transgenic_Treatment Transgenic_Monitor 3. Monitor Tumor Growth via MRI Transgenic_Treatment->Transgenic_Monitor

Workflow for glioma in vivo studies.

Conclusion and Future Directions

The available in vivo data strongly suggest that this compound is a promising candidate for anticancer therapy, particularly for prostate cancer and glioma. Its distinct mechanisms of action, involving the UPR pathway and KLF13 upregulation, offer potential advantages, especially in the context of drug resistance to current therapies.

However, the lack of direct in vivo comparative studies with standard-of-care drugs is a significant gap in the current research landscape. Future studies should focus on head-to-head comparisons of this compound with drugs like docetaxel and enzalutamide in prostate cancer, and temozolomide and bevacizumab in glioma, within the same experimental settings. Additionally, exploring combination therapies, as suggested by the synergistic effect with temozolomide, could unlock new and more effective treatment regimens. Such studies are essential to definitively establish the clinical potential of this compound in oncology.

References

Clofoctol as a UPR Pathway Activator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Clofoctol's performance as a Unfolded Protein Response (UPR) pathway activator against other well-established and novel alternatives. Supporting experimental data, detailed methodologies, and visual pathway representations are included to facilitate a comprehensive understanding of its mechanism and potential applications.

This compound: A Broad-Spectrum UPR Activator

This compound, an antibacterial agent, has been identified as a potent inducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] Unlike many specific UPR modulators, this compound uniquely activates all three canonical branches of the UPR signaling pathway: IRE1, PERK, and ATF6.[1][2] This broad activation suggests that this compound's mechanism of action likely lies upstream of the individual UPR sensors, possibly by inducing a general state of ER stress that leads to the accumulation of unfolded proteins.[1] This characteristic distinguishes it from more targeted UPR activators and inhibitors.

Comparative Analysis of UPR Activation

The following tables summarize the quantitative effects of this compound and other common UPR activators on key markers of UPR pathway activation.

CompoundTarget Pathway(s)Cell LineConcentrationTreatment TimeObserved Effect on UPR MarkersReference
This compound IRE1, PERK, ATF6PC310-40 µM24 hoursDose-dependent increase in XBP-1 splicing (IRE1), eIF2α phosphorylation (PERK), and BiP expression (ATF6).[3]
Tunicamycin General ER Stress (N-linked glycosylation inhibitor)PC31-10 µg/mlUp to 96 hoursInduction of ER stress and apoptosis.[4][4]
Thapsigargin General ER Stress (SERCA inhibitor)PC31 µM24 hoursPositive control for XBP-1 splicing; induces ER stress.[3][3]
ErSO Anticipatory UPR (a-UPR) via ERαMCF-71-1000 nM24 hoursPotent and selective activation of the a-UPR in ERα-positive cells.[1][5][1][5]
UPR BranchMarkerThis compound EffectTunicamycin EffectThapsigargin Effect
IRE1 XBP-1 mRNA SplicingDose-dependent increase[3]Increased splicing[6]Strong induction[3]
PERK eIF2α PhosphorylationDose- and time-dependent increase[3]Increased phosphorylationIncreased phosphorylation[7]
ATF6 BiP/GRP78 ExpressionDose- and time-dependent increase[3]Increased expression[6]Increased expression[8]
Apoptosis CHOP ExpressionIncreased expression[9]Increased expression[6]Increased expression[8]

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions within the UPR pathway and the experimental procedures used for its validation, the following diagrams are provided.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Lumen ER Lumen (Unfolded Proteins) IRE1 IRE1 ER_Lumen->IRE1 Activates PERK PERK ER_Lumen->PERK Activates ATF6 ATF6 ER_Lumen->ATF6 Activates BiP BiP ER_Lumen->BiP Sequesters XBP1u XBP1u mRNA IRE1->XBP1u Splices eIF2a eIF2α PERK->eIF2a Phosphorylates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates & Cleaved BiP->IRE1 Inhibits BiP->PERK Inhibits BiP->ATF6 Inhibits XBP1s XBP1s mRNA XBP1u->XBP1s UPR_Genes UPR Target Genes (e.g., BiP, CHOP) XBP1s->UPR_Genes Activates Transcription peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Translates ATF4->UPR_Genes Activates Transcription ATF6_cleaved->UPR_Genes Activates Transcription

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis UPR Marker Analysis start Plate Cells treat Treat with This compound or Alternative start->treat rna_extraction RNA Extraction treat->rna_extraction protein_lysis Protein Lysis treat->protein_lysis rt_pcr RT-PCR for XBP1 Splicing rna_extraction->rt_pcr western_blot Western Blot for p-eIF2α, BiP, CHOP protein_lysis->western_blot

Caption: Experimental workflow for validating UPR pathway activators.

Logical_Relationship cluster_activators UPR Activators cluster_inhibitors UPR Inhibitor (for context) UPR_Activation UPR Pathway Activation Ceapin_A7 Ceapin A7 (ATF6 Inhibitor) UPR_Activation->Ceapin_A7 Inhibits ATF6 branch This compound This compound (Broad Activator) This compound->UPR_Activation Tunicamycin Tunicamycin (Glycosylation Inhibitor) Tunicamycin->UPR_Activation Thapsigargin Thapsigargin (SERCA Inhibitor) Thapsigargin->UPR_Activation ErSO ErSO (a-UPR Activator) ErSO->UPR_Activation (Anticipatory)

Caption: Logical relationship of this compound and other UPR modulators.

Experimental Protocols

RT-PCR for XBP-1 mRNA Splicing (IRE1 Pathway Activation)

This protocol is used to detect the splicing of X-box binding protein 1 (XBP-1) mRNA, a hallmark of IRE1 pathway activation.

  • Cell Culture and Treatment: Plate cells (e.g., PC3) at a suitable density and allow them to adhere overnight. Treat cells with desired concentrations of this compound, a positive control (e.g., Thapsigargin), or a vehicle control for the specified duration (e.g., 24 hours).

  • RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Polymerase Chain Reaction (PCR): Amplify the XBP-1 cDNA using primers that flank the 26-nucleotide intron that is removed upon splicing.

  • Restriction Digest (Optional but Recommended): To better distinguish between the spliced (XBP-1s) and unspliced (XBP-1u) forms, digest the PCR product with an enzyme that specifically cuts the unspliced form (e.g., PstI).

  • Gel Electrophoresis: Separate the PCR products (digested or undigested) on an agarose gel. The unspliced XBP-1 will appear as a larger band, while the spliced form will be smaller. If a restriction digest was performed, the unspliced product will be cut into smaller fragments.

  • Visualization and Quantification: Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) under UV light. The intensity of the bands corresponding to the spliced and unspliced forms can be quantified using densitometry software.

Western Blot for UPR Protein Markers (PERK and ATF6 Pathway Activation)

This protocol is used to detect changes in the expression and phosphorylation of key UPR proteins.

  • Cell Culture and Treatment: Culture and treat cells as described in the RT-PCR protocol.

  • Protein Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the UPR markers of interest (e.g., anti-phospho-eIF2α, anti-total-eIF2α, anti-BiP/GRP78, anti-CHOP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound presents itself as a compelling tool for studying the UPR due to its ability to robustly activate all three signaling branches. This broad-spectrum activity, in contrast to more targeted modulators, makes it a valuable compound for investigating the global cellular consequences of ER stress. The provided data and protocols offer a framework for researchers to validate and compare the effects of this compound with other UPR-modulating compounds in their specific experimental systems. Further research is warranted to fully elucidate the upstream molecular target of this compound and to explore its therapeutic potential in diseases characterized by ER stress dysregulation.

References

Clofoctol Demonstrates Superior In Vitro Efficacy Against Penicillin-Resistant Streptococcus pneumoniae Compared to Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Milan, Italy – Independent analysis of existing research indicates that the antibacterial agent clofoctol shows significant promise in combating penicillin-resistant Streptococcus pneumoniae (PRSP), a major cause of respiratory tract infections. A key comparative study reveals that this compound exhibits lower minimum inhibitory concentrations (MIC) required to inhibit the growth of PRSP than commonly prescribed antibiotics such as amoxicillin and erythromycin.

The rise of antibiotic resistance is a critical global health challenge, rendering many first-line treatments ineffective. Streptococcus pneumoniae is a leading pathogen in community-acquired pneumonia, meningitis, and otitis media, with penicillin resistance becoming increasingly prevalent. This resistance is primarily due to alterations in the bacterial penicillin-binding proteins (PBPs), which are the targets of beta-lactam antibiotics like penicillin. These alterations reduce the binding affinity of the antibiotics to the PBPs, thereby diminishing their efficacy.

This compound, a bacteriostatic antibiotic, operates through a distinct mechanism of action, primarily by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] Evidence also suggests it may disrupt the bacterial cell membrane. This different mode of action provides a potential advantage against bacteria that have developed resistance to cell wall synthesis inhibitors.

Comparative In Vitro Susceptibility

A pivotal study by Scaglione (2012) directly compared the in vitro activity of this compound against clinical isolates of penicillin-resistant S. pneumoniae with that of amoxicillin and erythromycin. The results demonstrated that the MIC₅₀ and MIC₉₀ values for this compound were lower than those for both amoxicillin and erythromycin, indicating that a lower concentration of this compound is required to inhibit the growth of 50% and 90% of PRSP isolates, respectively.[2] While the precise MIC values from this specific comparative study are not detailed, other research provides context for the typical MIC values of the comparator drugs against PRSP.

Antibiotic MIC₅₀ (μg/mL) for Penicillin-Resistant S. pneumoniae MIC₉₀ (μg/mL) for Penicillin-Resistant S. pneumoniae
This compound Lower than Amoxicillin & Erythromycin[2]Lower than Amoxicillin & Erythromycin[2]
Amoxicillin 2.0 - 4.04.0 - 8.0
Erythromycin >1.0 - 16.0>2.0 - >64.0

Note: MIC values for Amoxicillin and Erythromycin are compiled from multiple sources and can vary based on geographic location and specific strains tested. The data for this compound is presented as a direct comparison from the cited study.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure to assess the susceptibility of bacteria to antimicrobial agents.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the S. pneumoniae isolate. The plates are incubated under controlled conditions (typically 35-37°C in a CO₂-enriched atmosphere) for 20-24 hours. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start antibiotic_prep Prepare serial dilutions of antibiotics start->antibiotic_prep bacterial_prep Prepare standardized bacterial inoculum start->bacterial_prep inoculation Inoculate microtiter plate wells with bacteria and antibiotic dilutions antibiotic_prep->inoculation bacterial_prep->inoculation incubation Incubate at 37°C for 20-24 hours inoculation->incubation read_results Visually or spectrophotometrically assess bacterial growth incubation->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic endpoint End determine_mic->endpoint

Experimental workflow for MIC determination.
Murine Pneumonia Model for In Vivo Efficacy

To evaluate the in vivo efficacy of an antibiotic, a murine pneumonia model is often employed. This typically involves the following steps:

  • Induction of Neutropenia: Mice are often rendered neutropenic (having a low level of neutrophils, a type of white blood cell) to ensure a robust infection.

  • Bacterial Challenge: A standardized inoculum of penicillin-resistant S. pneumoniae is administered to the mice, usually via intranasal or intratracheal instillation, to induce pneumonia.

  • Antibiotic Administration: At a specified time post-infection, the test antibiotic (e.g., this compound) is administered to the mice at various dosages.

  • Assessment of Efficacy: After a defined treatment period, the mice are euthanized, and their lungs are harvested. The bacterial load in the lungs is quantified by counting colony-forming units (CFUs). A significant reduction in CFU count in the treated group compared to an untreated control group indicates antibiotic efficacy.

Mechanism of Action: A Different Approach to Bacterial Inhibition

The distinct mechanisms of action of this compound and penicillin are key to understanding this compound's efficacy against penicillin-resistant strains.

Mechanism_of_Action cluster_this compound This compound cluster_penicillin Penicillin This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome binds to Cell_Membrane Cell Membrane Integrity This compound->Cell_Membrane disrupts Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis inhibits Bacterial_Growth_C Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth_C leads to Cell_Membrane->Bacterial_Growth_C contributes to Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP binds to Cell_Wall Cell Wall Synthesis PBP->Cell_Wall inhibits Bacterial_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Lysis leads to

Simplified signaling pathways of this compound and Penicillin.

Conclusion

The available evidence strongly suggests that this compound is a potent agent against penicillin-resistant S. pneumoniaein vitro. Its superior MIC values compared to amoxicillin and erythromycin, coupled with a distinct mechanism of action that circumvents common resistance pathways, position this compound as a valuable candidate for further investigation and potential clinical use in an era of mounting antibiotic resistance. Further studies, including clinical trials, are warranted to fully elucidate its therapeutic potential in treating infections caused by PRSP.

References

Comparative Analysis of Clofoctol Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various delivery systems for the antibacterial and repurposed anticancer agent, Clofoctol. This analysis is supported by a synthesis of existing experimental data and methodologies to aid in the formulation of more effective therapeutic strategies.

This compound, a bacteriostatic antibiotic, has shown promise in recent years for its anticancer and antiviral activities.[1][2] However, its clinical application is hampered by its poor aqueous solubility and potential systemic toxicity.[2][3] To overcome these challenges, various drug delivery systems have been explored to enhance its bioavailability and target-specific delivery. This guide focuses on a comparative analysis of poly(lactic-co-glycolic) acid (PLGA) nanoparticles, and explores the potential of liposomes, solid lipid nanoparticles (SLNs), micelles, and cyclodextrin complexes as alternative delivery platforms.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters of different this compound delivery systems. Data for PLGA nanoparticles is based on existing literature, while data for other systems are projected based on their known characteristics and the physicochemical properties of this compound (LogP ~8.1).[4]

Delivery SystemParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)In Vitro Release (at 24h)
PLGA Nanoparticles 150 - 300-15 to -30> 805 - 15Sustained (~40%)
Liposomes 100 - 200-10 to -25 (anionic)70 - 902 - 10Moderate (~50%)
Solid Lipid Nanoparticles (SLNs) 100 - 400-20 to -40> 855 - 20Slow/Sustained (~30%)
Micelles 10 - 50Near neutral to slightly negative> 901 - 5Rapid (> 70%)
Cyclodextrin Complexes 1 - 2 (molecular complex)Not Applicable> 95 (complexation efficiency)10 - 25Rapid (dissolution dependent)

Experimental Protocols

Detailed methodologies for the preparation and characterization of each delivery system are provided below.

This compound-Loaded PLGA Nanoparticles

Method: Emulsification-solvent evaporation is a widely used method for encapsulating hydrophobic drugs like this compound into PLGA nanoparticles.[5]

Protocol:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50) and 15 mg of this compound in 5 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 20 minutes), discard the supernatant, and wash the pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v sucrose) and freeze-dry to obtain a powder for long-term storage.

This compound-Loaded Liposomes

Method: The thin-film hydration method is a common technique for preparing liposomes encapsulating hydrophobic drugs.

Protocol:

  • Lipid Film Formation: Dissolve 100 mg of a lipid mixture (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and 10 mg of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid phase transition temperature to form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

This compound-Loaded Solid Lipid Nanoparticles (SLNs)

Method: High-pressure homogenization is a robust method for producing SLNs with a narrow size distribution.[6]

Protocol:

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation: Prepare a hot aqueous solution of a surfactant (e.g., Poloxamer 188) at the same temperature as the lipid phase.

  • Pre-emulsion Formation: Disperse the hot lipid phase in the hot aqueous surfactant solution under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).

  • Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

This compound-Loaded Micelles

Method: The solvent evaporation method is suitable for the encapsulation of hydrophobic drugs into polymeric micelles.[7]

Protocol:

  • Polymer-Drug Solution: Dissolve an amphiphilic block copolymer (e.g., polyethylene glycol-b-poly(lactic acid)) and this compound in a common volatile organic solvent (e.g., acetone or acetonitrile).

  • Solvent Evaporation: Slowly add the organic solution to an aqueous solution under constant stirring. The organic solvent will gradually evaporate.

  • Micelle Formation: As the organic solvent is removed, the hydrophobic blocks of the copolymer will self-assemble to form the core of the micelles, entrapping the hydrophobic this compound, while the hydrophilic blocks will form the corona.

  • Purification: Remove any remaining organic solvent and unencapsulated drug by dialysis.

This compound-Cyclodextrin Inclusion Complexes

Method: The co-precipitation method is effective for forming inclusion complexes of hydrophobic drugs with cyclodextrins.[8]

Protocol:

  • Solution Preparation: Prepare a saturated aqueous solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound solution to the cyclodextrin solution under vigorous stirring.

  • Co-precipitation: Continue stirring for an extended period (e.g., 24-48 hours) to allow for complex formation and subsequent precipitation.

  • Recovery: Collect the precipitate by filtration or centrifugation.

  • Drying: Wash the collected complex with a small amount of cold water or the organic solvent used and then dry it under vacuum.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for the preparation and characterization of nanoparticle-based delivery systems.

clofoctol_upr_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus cluster_Outcome Cellular Outcome This compound This compound ER_Stress ER Stress This compound->ER_Stress BiP BiP ER_Stress->BiP PERK PERK BiP->PERK releases IRE1 IRE1 BiP->IRE1 releases ATF6 ATF6 BiP->ATF6 releases eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates & cleaved p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 Translation_Inhibition Protein Translation Inhibition p_eIF2a->Translation_Inhibition ATF4_n ATF4 ATF4->ATF4_n translocates XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_n sXBP1 XBP1s->XBP1s_n translocates ATF6_n ATF6 ATF6_cleaved->ATF6_n translocates UPR_Genes UPR Target Genes (e.g., CHOP, GRP78) ATF4_n->UPR_Genes activates XBP1s_n->UPR_Genes activates ATF6_n->UPR_Genes activates Apoptosis Apoptosis UPR_Genes->Apoptosis Translation_Inhibition->Apoptosis

Caption: this compound-induced Unfolded Protein Response (UPR) pathway.

clofoctol_klf13_pathway This compound This compound UNR UNR (RNA-binding protein) This compound->UNR binds to KLF13_mRNA KLF13 mRNA UNR->KLF13_mRNA stabilizes KLF13_Protein KLF13 Protein (Tumor Suppressor) KLF13_mRNA->KLF13_Protein translates to GSC_Proliferation Glioma Stem Cell Proliferation KLF13_Protein->GSC_Proliferation inhibits Apoptosis Apoptosis KLF13_Protein->Apoptosis induces

Caption: this compound's mechanism of action via the KLF13 pathway.

experimental_workflow cluster_Formulation Formulation cluster_Characterization Characterization cluster_Evaluation Evaluation Drug_Polymer This compound & Carrier (e.g., PLGA, Lipid) Preparation Preparation Method (e.g., Emulsification, Hydration) Drug_Polymer->Preparation Solvent Organic Solvent Solvent->Preparation Aqueous_Phase Aqueous Phase (with stabilizer) Aqueous_Phase->Preparation Particle_Size Particle Size & PDI (DLS) Preparation->Particle_Size Zeta_Potential Zeta Potential Preparation->Zeta_Potential Morphology Morphology (SEM/TEM) Preparation->Morphology EE_DL Encapsulation Efficiency & Drug Loading Preparation->EE_DL In_Vitro_Release In Vitro Release Study Preparation->In_Vitro_Release In_Vitro_Activity In Vitro Cell-based Assays Particle_Size->In_Vitro_Activity Zeta_Potential->In_Vitro_Activity In_Vitro_Release->In_Vitro_Activity In_Vivo_Studies In Vivo Animal Models In_Vitro_Activity->In_Vivo_Studies

Caption: General workflow for nanoparticle formulation and evaluation.

References

Validating the Anti-inflammatory Properties of Clofoctol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Clofoctol's anti-inflammatory potential against established alternatives, supported by available experimental data.

This guide provides a comprehensive analysis of the anti-inflammatory properties of this compound, a repurposed antibacterial drug, in comparison to the well-established nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen and the natural compound Curcumin. This document is intended for researchers, scientists, and drug development professionals interested in the potential anti-inflammatory applications of this compound.

Executive Summary

This compound has demonstrated in vivo anti-inflammatory effects, notably by reducing pro-inflammatory cytokine levels in a mouse model of SARS-CoV-2-induced lung inflammation. However, current evidence suggests this effect is likely secondary to its antiviral activity. A direct, primary anti-inflammatory mechanism for this compound has not yet been elucidated in the scientific literature. In contrast, Ibuprofen and Curcumin have well-documented direct anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This guide presents the available quantitative data for these compounds, details the experimental protocols for key assays, and visualizes the relevant signaling pathways to aid in the comparative assessment of this compound's anti-inflammatory potential.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of this compound, Ibuprofen, and Curcumin are summarized below, with a focus on their impact on the key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

| Compound | Model System | Key Findings | Quantitative Data (Cytokine Reduction) | Reference | | :--- | :--- | :--- | :--- | | This compound | In vivo (K18-hACE2 mice with SARS-CoV-2 infection) | Reduced expression of pro-inflammatory cytokines and lowered pulmonary pathology. The anti-inflammatory effect is suggested to be a consequence of its antiviral activity. | Markedly reduced mRNA expression of IL-6 and TNFα in lung tissue. |[1] | | Ibuprofen | In vitro (LPS-stimulated human peripheral blood mononuclear cells) | In some studies, paradoxically stimulated TNF-α and IL-6 production.[2] In other models, it has been shown to reduce these cytokines.[3][4] | Variable; one study showed a significant increase in TNF-α and IL-6.[5] Another study in older adults showed ibuprofen taken before exercise blunted the IL-6 response.[6] |[2][3][4][5][6] | | Curcumin | In vitro (TNF-α-treated HaCaT cells) | Inhibited the expression of TNF-α-induced IL-1β, IL-6, and TNF-α. | Dose-dependent inhibition of IL-6 and TNF-α expression.[7][8] |[7][8] | | Curcumin | In vitro (LPS-stimulated RAW 264.7 macrophages) | Inhibited the release of TNF-α and IL-6. | IC50 for NF-κB inhibition (a proxy for cytokine reduction) was found to be 18.2±3.9 μM.[9] |[9] |

Mechanisms of Action: Signaling Pathways

The known and proposed mechanisms of action for each compound are detailed below, with a focus on key inflammatory signaling pathways.

This compound: An Indirect Anti-inflammatory Effect via Unfolded Protein Response (UPR)

Current research has not established a direct interaction of this compound with canonical inflammatory pathways like NF-κB or MAPK. The observed in vivo anti-inflammatory effects are attributed to its primary antiviral activity, which reduces the inflammatory stimulus.[1] this compound is a known activator of the Unfolded Protein Response (UPR), a cellular stress response pathway.[1] The UPR is interconnected with inflammatory signaling, and its activation can modulate immune responses.[10][11] It is hypothesized that this compound's anti-inflammatory properties may be, in part, mediated through its induction of the UPR, though this direct link requires further investigation.

G cluster_this compound This compound's Potential Anti-inflammatory Mechanism (Hypothetical) This compound This compound UPR Unfolded Protein Response (UPR) Activation This compound->UPR Activates Inflammation_Modulation Modulation of Inflammatory Signaling (e.g., NF-κB, MAPK) UPR->Inflammation_Modulation Potentially Modulates Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (IL-6, TNF-α) Inflammation_Modulation->Cytokine_Reduction

Figure 1. Hypothetical anti-inflammatory pathway of this compound via UPR activation.

Ibuprofen: Inhibition of Cyclooxygenase (COX) and Modulation of NF-κB

Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the synthesis of prostaglandins, important mediators of inflammation and pain.[12] Some studies also suggest that Ibuprofen can inhibit the activation of the NF-κB transcription factor, which plays a central role in regulating the expression of pro-inflammatory genes.[13]

cluster_ibuprofen Ibuprofen's Anti-inflammatory Mechanism Ibuprofen Ibuprofen COX COX-1 & COX-2 Ibuprofen->COX Inhibits NFkB NF-κB Activation Ibuprofen->NFkB Inhibits Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Catalyzes Cytokines Pro-inflammatory Cytokine Genes (IL-6, TNF-α) NFkB->Cytokines Activates

Figure 2. Ibuprofen's mechanism of action on COX and NF-κB pathways.

Curcumin: Broad-Spectrum Inhibition of Inflammatory Pathways

Curcumin, the active component of turmeric, exerts its anti-inflammatory effects through multiple mechanisms. It is a potent inhibitor of the NF-κB signaling pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα.[14] Curcumin also inhibits the activation of Mitogen-Activated Protein Kinases (MAPKs), including JNK, p38, and ERK, which are upstream regulators of inflammatory gene expression.[7][8]

cluster_curcumin Curcumin's Anti-inflammatory Mechanism Curcumin Curcumin IKK IKK Curcumin->IKK Inhibits MAPK MAPK Activation (JNK, p38, ERK) Curcumin->MAPK Inhibits IkBa IκBα Phosphorylation IKK->IkBa NFkB_translocation NF-κB Nuclear Translocation IkBa->NFkB_translocation Allows Cytokines Pro-inflammatory Gene Expression (IL-6, TNF-α) NFkB_translocation->Cytokines MAPK->Cytokines

Figure 3. Curcumin's inhibitory effects on NF-κB and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro LPS-Induced Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using Lipopolysaccharide (LPS) and subsequent treatment with a test compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound, Ibuprofen, Curcumin) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well and 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well or a 24-well plate at 4 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.[7][15]

  • The following day, remove the culture medium.

  • For cytokine measurement, pre-treat the cells with various concentrations of the test compound for 1-2 hours.[15]

  • Following pre-treatment, add LPS to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[7]

  • Incubate the cells for a specified period (e.g., 24 hours for cytokine analysis).

  • After incubation, collect the cell culture supernatant for cytokine quantification by ELISA.

  • For signaling pathway analysis (Western Blot), cells are typically treated for shorter durations (e.g., 30 minutes to a few hours) before cell lysis.

cluster_workflow Experimental Workflow: In Vitro Inflammation Assay start Seed RAW 264.7 cells incubation1 Incubate overnight start->incubation1 pretreatment Pre-treat with test compound incubation1->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation incubation2 Incubate (e.g., 24h) lps_stimulation->incubation2 supernatant_collection Collect supernatant incubation2->supernatant_collection cell_lysis Cell lysis incubation2->cell_lysis elisa ELISA for aytokines supernatant_collection->elisa western_blot Western Blot for signaling proteins cell_lysis->western_blot

Figure 4. Workflow for in vitro LPS-induced inflammation assay.

Quantification of Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of cytokines in biological samples.

Materials:

  • ELISA kits for specific cytokines (e.g., mouse TNF-α, mouse IL-6)

  • Cell culture supernatant from the in vitro inflammation assay

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add standards and samples (cell culture supernatant) to the wells and incubate.

  • Wash the wells to remove unbound substances.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Wash the wells again.

  • Add a substrate that reacts with the enzyme to produce a color change.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[16]

Analysis of NF-κB and MAPK Activation by Western Blot

Western blotting is used to detect the phosphorylation and activation of key signaling proteins in the NF-κB and MAPK pathways.

Materials:

  • Cell lysates from the in vitro inflammation assay

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.[17]

Conclusion and Future Directions

The available evidence indicates that this compound possesses anti-inflammatory properties, as demonstrated by its ability to reduce pro-inflammatory cytokine levels in an in vivo model of viral-induced lung inflammation.[1] However, a direct, primary anti-inflammatory mechanism of action remains to be elucidated. Its known role as a UPR activator presents a plausible, yet unproven, avenue for its immunomodulatory effects.

In contrast, Ibuprofen and Curcumin have well-defined direct anti-inflammatory mechanisms involving the inhibition of the COX, NF-κB, and MAPK pathways. For researchers and drug developers, this compound presents an intriguing candidate for further investigation. Future studies should focus on:

  • Investigating the direct anti-inflammatory effects of this compound in in vitro models of inflammation, such as LPS-stimulated macrophages, to determine its impact on cytokine production and key inflammatory signaling pathways (NF-κB and MAPK) independent of its antimicrobial or antiviral activities.

  • Elucidating the role of the Unfolded Protein Response in mediating the potential anti-inflammatory effects of this compound.

  • Conducting in vivo studies in non-viral models of inflammation to validate its broader anti-inflammatory potential.

By addressing these research gaps, a clearer understanding of this compound's therapeutic potential as a direct anti-inflammatory agent can be achieved, paving the way for its potential repurposing in a wider range of inflammatory conditions.

References

Clofoctol: A Comparative Guide to its Post-Entry Inhibition of SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Clofoctol's post-entry inhibitory activity against SARS-CoV-2 with other potential therapeutic alternatives. The information presented is supported by experimental data to aid in research and development efforts.

Executive Summary

This compound, an antibacterial agent, has been identified as a potent inhibitor of SARS-CoV-2, acting at a post-entry stage of the viral life cycle.[1][2] Its mechanism of action involves the specific inhibition of viral RNA translation, a critical step for viral replication.[3] This mode of action distinguishes it from other antivirals that target viral entry or replication machinery. This guide compares the in vitro efficacy and cytotoxicity of this compound with other compounds that also exhibit post-entry inhibitory mechanisms against SARS-CoV-2, providing a valuable resource for the scientific community.

Comparative Efficacy and Cytotoxicity of Post-Entry Inhibitors

The following table summarizes the in vitro activity of this compound and selected alternative compounds that inhibit SARS-CoV-2 at the post-entry stage, primarily by targeting viral protein translation. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) are presented for comparative analysis. A higher SI value indicates a more favorable safety profile.

CompoundMechanism of ActionCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Inhibition of viral RNA translationVero-814>40>10
Vero-81-TMPRSS212.41 - 13.51Not specifiedNot specified
Emetine Inhibition of viral protein synthesisVero0.007 - 0.1471.96 - 1603.8 (nM)280 - 10910.4
Tylophorine Derivatives Inhibition of viral RNA synthesis/translationVero E60.0025 - 0.078Not specifiedNot specified
(NK007(S,R))Not specified0.03Not specifiedNot specified
Digitoxin Post-entry inhibitionVero0.043 (IC50)>10>232.55
Ouabain Post-entry inhibitionVero0.024 (IC50)>10>416.66
Zotatifin (eFT226) eIF4A inhibitor (translation initiation)Vero E60.037 (IC90)Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of antiviral compounds.

Viral Yield Reduction Assay (Plaque Reduction Neutralization Test - PRNT)

This assay quantifies the concentration of a substance required to neutralize a known amount of virus, preventing the formation of plaques (areas of cell death) in a cell monolayer.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Semi-solid overlay (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • 96-well and 24-well plates

Procedure:

  • Seed Vero E6 cells in 24-well plates and incubate until a confluent monolayer is formed.[4]

  • Prepare serial dilutions of the test compound (e.g., this compound) in a serum-free medium.

  • Mix the diluted compounds with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units - PFU).

  • Incubate the virus-compound mixture for 1 hour at 37°C to allow for neutralization.

  • Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with a semi-solid medium containing the respective concentrations of the test compound.

  • Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.[5]

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • The EC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of plaques.[5]

Quantification of Viral RNA by qRT-PCR

This assay measures the amount of viral RNA in infected cells to determine the inhibitory effect of a compound on viral replication.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • Test compounds

  • RNA extraction kit

  • qRT-PCR primers and probes specific for a SARS-CoV-2 gene (e.g., N gene)

  • One-step qRT-PCR master mix

  • Real-time PCR instrument

Procedure:

  • Seed Vero E6 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[6]

  • Incubate the infected cells for a defined period (e.g., 24 or 48 hours).[7]

  • Lyse the cells and extract total RNA using a commercial RNA extraction kit.[8]

  • Perform one-step qRT-PCR using primers and probes targeting a specific SARS-CoV-2 gene.[9]

  • The cycling conditions typically include a reverse transcription step, followed by PCR amplification cycles.[10]

  • Quantify the viral RNA levels based on the cycle threshold (Ct) values and a standard curve.

  • Calculate the percentage of viral RNA reduction in treated cells compared to untreated controls to determine the EC50 value.[11]

Cytotoxicity Assay (MTS Assay)

This colorimetric assay determines the concentration of a compound that is toxic to cells, which is crucial for evaluating the therapeutic window of an antiviral agent.

Materials:

  • Vero E6 cells

  • Test compounds

  • MTS reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed Vero E6 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include wells with cells only (no compound) as a control for 100% viability and wells with medium only for background measurement.[12]

  • Incubate the plates for the same duration as the antiviral assays (e.g., 24 or 48 hours).[13]

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]

  • During this incubation, viable cells metabolize the MTS tetrazolium salt into a colored formazan product.

  • Measure the absorbance of the formazan product at 490 nm using a plate reader.[14]

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

  • The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.[11]

Visualizations

The following diagrams illustrate the experimental workflow for evaluating antiviral compounds and the proposed signaling pathway of this compound's post-entry inhibition of SARS-CoV-2.

Experimental_Workflow cluster_invitro In Vitro Antiviral & Cytotoxicity Evaluation A Compound Preparation (Serial Dilutions) C Antiviral Assay (SARS-CoV-2 Infection) A->C D Cytotoxicity Assay (Uninfected Cells) A->D B Cell Seeding (e.g., Vero E6) B->C B->D E Incubation C->E D->E F Viral Quantification (PRNT or qRT-PCR) E->F G Viability Measurement (MTS Assay) E->G H Data Analysis (EC50 Calculation) F->H I Data Analysis (CC50 Calculation) G->I J Selectivity Index (SI = CC50 / EC50) H->J I->J

Caption: Experimental workflow for in vitro evaluation of antiviral compounds.

Clofoctol_Mechanism cluster_virus_lifecycle SARS-CoV-2 Lifecycle cluster_clofoctol_action This compound Intervention Entry 1. Viral Entry (Binding & Fusion) Uncoating 2. Uncoating Entry->Uncoating Translation 3. Viral RNA Translation Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Virion Assembly & Release Replication->Assembly This compound This compound Inhibition Inhibition of Translation Initiation This compound->Inhibition Inhibition->Translation Blocks synthesis of viral proteins

Caption: Proposed mechanism of this compound's post-entry inhibition of SARS-CoV-2.

References

Clofoctol vs. Erythromycin: A Comparative Efficacy Guide for Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro efficacy of clofoctol and erythromycin against common community-acquired respiratory pathogens. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two antimicrobial agents.

Executive Summary

This compound demonstrates sustained activity and a lower propensity for inducing resistance in Streptococcus pneumoniae compared to erythromycin. In a dynamic in vitro model simulating human pharmacokinetics, this compound, similar to amoxicillin, resulted in the complete eradication of S. pneumoniae, whereas erythromycin treatment led to bacterial regrowth and a significant increase in minimum inhibitory concentrations (MICs).[1][2] While comprehensive comparative data for Haemophilus influenzae and Moraxella catarrhalis is less available, existing studies suggest this compound's efficacy against H. influenzae is comparable to or better than erythromycin, particularly against resistant strains. The distinct mechanisms of action of the two compounds likely contribute to these differences in efficacy and resistance development.

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and erythromycin against key respiratory pathogens. MIC values are a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MICs for Streptococcus pneumoniae

AntibioticPenicillin SusceptibilityMIC50 (µg/mL)MIC90 (µg/mL)
This compound Penicillin-Resistant11
Erythromycin Penicillin-Resistant>2>2
Erythromycin Penicillin-Susceptible0.030.06
Erythromycin All isolates≤0.03 - 0.068 - 16

Table 2: Comparative MICs for Haemophilus influenzae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound 22
Erythromycin 24

Table 3: Erythromycin MICs for Moraxella catarrhalis

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Erythromycin 0.06 - 0.120.12 - 0.25

Note: Specific MIC data for this compound against M. catarrhalis was not available in the reviewed literature.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented were determined using standardized broth microdilution or agar dilution methods as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Bacterial Strains : Clinical isolates of S. pneumoniae, H. influenzae, and M. catarrhalis were obtained from patients with community-acquired respiratory tract infections.

  • Media : For fastidious organisms like H. influenzae and S. pneumoniae, specialized media such as Haemophilus Test Medium (HTM) or Mueller-Hinton agar supplemented with blood were used.

  • Inoculum : A standardized bacterial inoculum is prepared and added to wells or agar plates containing serial dilutions of the antimicrobial agents.

  • Incubation : The plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation : The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Dynamic In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model

A dynamic in vitro model was utilized to simulate the human pharmacokinetic profiles of this compound and erythromycin and to evaluate their bactericidal activity and the potential for resistance development over time.[1][2]

  • Model Setup : The model consists of a central compartment containing the bacterial culture, connected to pumps that infuse fresh medium and remove the drug-containing medium at a rate that mimics the drug's half-life in humans.

  • Bacterial Strain : A clinical isolate of Streptococcus pneumoniae was used.

  • Drug Administration : this compound and erythromycin were administered to simulate a twice-daily dosing regimen for five days.

  • Sampling : Samples were collected from the central unit daily to measure the bacterial count (Colony Forming Units, CFUs) and to determine the MIC of the surviving bacteria.

  • Outcome Measures : The primary outcomes were the change in bacterial CFU counts over time and the change in the MIC of the bacterial population.

Mechanisms of Action

The differing mechanisms of action of this compound and erythromycin are fundamental to understanding their respective efficacies and resistance profiles.

This compound exhibits a multi-targeted mechanism of action. It is described as a "membrane-acting agent" that disrupts bacterial cell wall synthesis by inhibiting the synthesis of peptidoglycan in the cytoplasmic membrane.[3] More recent studies have shown that this compound also inhibits protein translation.[3] This multifaceted mechanism is thought to make the development of resistance more difficult for bacteria.[2]

Erythromycin , a macrolide antibiotic, acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis, ultimately halting bacterial growth.[4] Resistance to erythromycin can develop through modification of the ribosomal binding site or via efflux pumps that actively remove the drug from the bacterial cell.[4]

Visualizations

Experimental Workflow: Dynamic In Vitro PK/PD Model

G cluster_setup Model Setup cluster_process Experimental Process (5 Days) Central_Compartment Central Compartment (Bacterial Culture) Waste Waste Central_Compartment->Waste Outflow Daily_Sampling Daily Sampling Central_Compartment->Daily_Sampling Fresh_Medium Fresh Medium Reservoir Peristaltic_Pumps Peristaltic Pumps Fresh_Medium->Peristaltic_Pumps Inflow Drug_Reservoir Drug Reservoir Drug_Reservoir->Peristaltic_Pumps Inflow Peristaltic_Pumps->Central_Compartment Inoculation Inoculate with S. pneumoniae Inoculation->Central_Compartment Simulated_Dosing Simulated Twice-Daily Dosing Simulated_Dosing->Drug_Reservoir Analysis Bacterial Count (CFU) & MIC Determination Daily_Sampling->Analysis

Caption: Workflow of the dynamic in vitro PK/PD infection model.

Signaling Pathway: this compound's Mechanism of Action

G This compound This compound Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Protein_Translation Protein Translation This compound->Protein_Translation Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Bacterial_Membrane->Peptidoglycan_Synthesis Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall_Synthesis Disrupts Bacterial_Growth Bacterial Growth Inhibition Cell_Wall_Synthesis->Bacterial_Growth Protein_Translation->Bacterial_Growth

Caption: Multi-targeted mechanism of action of this compound.

Signaling Pathway: Erythromycin's Mechanism of Action

G Erythromycin Erythromycin Ribosome_50S Bacterial 50S Ribosomal Subunit Erythromycin->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis (Translocation Step) Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition (Bacteriostatic) Protein_Synthesis->Bacterial_Growth

Caption: Erythromycin's mechanism of inhibiting protein synthesis.

References

In Vivo Veritas: Validating the In Vitro Promise of Clofoctol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Clofoctol, a bacteriostatic antibiotic primarily used for respiratory tract infections, has recently garnered significant attention for its potential antiviral and anticancer properties.[1] Initial in vitro studies have demonstrated promising results, leading to further investigation into its efficacy and mechanisms of action in living organisms. This guide provides a comprehensive comparison of the in vitro findings and their subsequent in vivo validation, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound across its different therapeutic applications.

Table 1: In Vitro vs. In Vivo Efficacy of this compound as an Antiviral Agent (SARS-CoV-2)

ParameterIn VitroIn Vivo (K18-hACE2 mice)Reference
IC50 (Vero-81 cells) 12.41 µM-[2]
IC50 (Vero-81-TMPRSS2 cells) 13.51 µM-[2]
IC50 (Human pulmonary cells) Less than peak concentration in human lungs-[3]
Viral Load Reduction Dose-dependent decrease in infectious virus productionSignificant reduction in lung viral load[2][3]
Inflammation -Drastic reduction in pulmonary inflammation and inflammatory gene expression[2][3]

Table 2: In Vitro vs. In Vivo Efficacy of this compound as an Antibacterial Agent

ParameterIn VitroIn Vivo (Murine Pneumonia Model)Reference
MIC50 (Penicillin-resistant S. pneumoniae) Lower than amoxicillin and erythromycin-[4][5]
MIC90 (Penicillin-resistant S. pneumoniae) Lower than amoxicillin and erythromycin-[4][5]
Primary Efficacy Parameter -Area Under Curve/Minimum Inhibitory Concentration (AUC/MIC) ratio[4][5]
Target AUC/MIC for maximal effect -75.5[4][5]

Table 3: In Vitro vs. In Vivo Efficacy of this compound as an Anticancer Agent

Cancer TypeIn Vitro FindingsIn Vivo Findings (Xenograft Models)Reference
Prostate Cancer (PC3 cells) Inhibition of protein translation, G1 cell cycle arrestSignificant inhibition of tumor growth, 60% reduction in tumor weight[6]
Glioma (GSCs) Reduction of colony formation, induction of apoptosisMarked inhibition of tumor growth[7]

Experimental Protocols

1. Antiviral (SARS-CoV-2) Studies

  • In Vitro:

    • Cell Lines: Vero-81 and Vero-81-TMPRSS2 cells were used to assess antiviral activity.[2]

    • Methodology: Cells were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound. Viral replication was quantified using RT-qPCR to measure viral RNA, and infectious virus production was determined. Cell viability was assessed using an MTS assay to rule out cytotoxic effects.[2]

  • In Vivo:

    • Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, were used as a model for SARS-CoV-2 infection.[2]

    • Methodology: Mice were infected with SARS-CoV-2 and subsequently treated with this compound. The viral load in the lungs was quantified by RT-qPCR. Lung pathology and inflammation were assessed by analyzing the expression of pro-inflammatory cytokines.[2]

2. Antibacterial Studies

  • In Vitro:

    • Bacterial Strains: Clinical isolates of respiratory pathogens such as Streptococcus pneumoniae (penicillin-susceptible and -resistant), Streptococcus pyogenes, Staphylococcus aureus (methicillin-susceptible and -resistant), and Haemophilus influenzae were used.[4][5]

    • Methodology: The minimum inhibitory concentrations (MICs) of this compound against these strains were determined using standard broth microdilution methods and compared to other antibiotics like amoxicillin and erythromycin.[4][5]

  • In Vivo:

    • Animal Model: A murine pneumonia infection model was established.[4]

    • Methodology: Mice were infected intratracheally with S. pneumoniae. The pharmacokinetic/pharmacodynamic (PK/PD) relationships of this compound were characterized to determine the parameter that best correlates with its efficacy.[4]

3. Anticancer Studies

  • In Vitro:

    • Cell Lines: PC3 human prostate cancer cells and glioma stem cells (GSCs) were utilized.[6][7]

    • Methodology: The effects of this compound on cell proliferation, cell cycle, apoptosis, and protein translation were investigated using various molecular and cellular biology techniques.[6][7]

  • In Vivo:

    • Animal Model: Human prostate cancer xenografts were established by implanting PC3 cells subcutaneously into athymic nude mice. For glioma studies, primary patient-derived xenografts and transgenic xenografts were used.[6][7]

    • Methodology: Tumor-bearing mice were treated with either a vehicle control or this compound. Tumor volume and weight were measured throughout the treatment period to assess the antitumor activity of the compound.[6][7]

Signaling Pathways and Mechanisms of Action

Antiviral Mechanism of Action

This compound has been shown to inhibit SARS-CoV-2 replication at a post-entry step.[3] This means it does not prevent the virus from entering the host cell but interferes with its ability to replicate its genetic material and produce new viral particles.

antiviral_workflow Virus SARS-CoV-2 Entry Viral Entry Virus->Entry Cell Host Cell Entry->Cell Replication Viral Replication Entry->Replication NewVirus New Virus Particles Replication->NewVirus This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Replication

Figure 1: this compound's antiviral action at a post-entry stage of the SARS-CoV-2 lifecycle.

Anticancer Mechanism of Action in Prostate Cancer

In prostate cancer cells, this compound induces the unfolded protein response (UPR), a cellular stress response pathway. This leads to the inhibition of overall protein translation and subsequent cell cycle arrest in the G1 phase.[6]

anticancer_prostate_pathway This compound This compound UPR Unfolded Protein Response (UPR) Activation This compound->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 Translation_Inhibition Inhibition of Protein Translation PERK->Translation_Inhibition IRE1->Translation_Inhibition ATF6->Translation_Inhibition G1_Arrest G1 Cell Cycle Arrest Translation_Inhibition->G1_Arrest Tumor_Inhibition Tumor Growth Inhibition G1_Arrest->Tumor_Inhibition

Figure 2: this compound's induction of the Unfolded Protein Response in prostate cancer.

Anticancer Mechanism of Action in Glioma

In glioma stem cells, this compound upregulates the tumor suppressor gene Krüppel-like factor 13 (KLF13) by binding to the Upstream of N-ras (UNR) protein. This leads to the inhibition of glioma stem cell proliferation.[7]

anticancer_glioma_pathway This compound This compound UNR UNR Protein This compound->UNR Binds to KLF13 KLF13 Upregulation UNR->KLF13 Leads to GSC_Inhibition Glioma Stem Cell Proliferation Inhibition KLF13->GSC_Inhibition

Figure 3: this compound's mechanism of action in glioma stem cells.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

The journey of validating this compound's novel activities follows a logical progression from initial cell-based assays to confirmation in animal models.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation Screening High-Throughput Screening Dose_Response Dose-Response Assays (IC50/MIC Determination) Screening->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism Animal_Model Animal Model Development Mechanism->Animal_Model Promising results lead to Efficacy Efficacy Studies (e.g., Tumor Reduction, Viral Load) Animal_Model->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Figure 4: General workflow for validating in vitro findings in in vivo models.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Clofoctol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of clofoctol, a bacteriostatic antibiotic. Adherence to these procedures is essential to maintain a safe laboratory environment, protect personnel, and ensure regulatory compliance.

This compound Hazard Profile

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key safety information.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink or smoke when using this product. Rinse mouth if ingested.[1]
Skin Corrosion/Irritation Causes skin irritation.[1] May cause an allergic skin reaction.[2]Wear protective gloves. Wash hands thoroughly after handling. If on skin, wash with plenty of soap and water.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Respiratory Tract Irritation May cause respiratory irritation.[1]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]
Aquatic Hazard Toxic to aquatic life.[2] May cause long lasting harmful effects to aquatic life.[3]Avoid release to the environment.[2]

Experimental Protocol: this compound Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. These procedures are based on general guidelines for pharmaceutical waste disposal and specific information from this compound safety data sheets.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (inspected prior to use), and a lab coat.[1][4] If there is a risk of dust or aerosol formation, a respirator should be used.[4]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with general laboratory trash.

  • All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipettes, vials), and contaminated PPE, should be collected in a designated, clearly labeled, and sealed container.[4] The container should be suitable for hazardous chemical waste.

3. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.[4]

  • Remove all sources of ignition.[4]

  • For solid spills, carefully collect the material without creating dust.[4]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material.

  • Place all contaminated materials into a sealed container for disposal.[4]

  • Ventilate the area and wash the spill site after material pickup is complete.

4. Disposal Pathway:

  • This compound waste is considered pharmaceutical and potentially hazardous waste and must be disposed of according to federal, state, and local regulations.[5][6][7]

  • Do not dispose of this compound down the drain or in the regular trash.[4] Improper disposal can lead to environmental contamination.[5]

  • The primary method for the disposal of pharmaceutical waste is through a licensed hazardous waste disposal facility, which typically involves incineration.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your this compound waste container.

5. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date. This is crucial for regulatory compliance.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Clofoctol_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate and Collect Waste in a Labeled, Sealed Container ppe->segregate spill_check Is there a spill? segregate->spill_check spill_procedure Follow Spill Management Protocol: - Evacuate - Contain - Clean - Collect Contaminated Materials spill_check->spill_procedure Yes storage Step 3: Store Waste Container in a Designated Secure Area spill_check->storage No spill_procedure->storage contact_ehs Step 4: Contact Institutional EHS for Waste Pickup storage->contact_ehs documentation Step 5: Document Waste Generation and Disposal contact_ehs->documentation end End: Proper Disposal Complete documentation->end

This compound Disposal Workflow Diagram

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of pharmaceutical waste. Always consult your institution's specific guidelines and the most current Safety Data Sheet for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Clofoctol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Clofoctol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. By adhering to these procedures, you will ensure a safe laboratory environment and maintain the integrity of your research. This document outlines personal protective equipment (PPE) requirements, step-by-step handling procedures, and operational plans for disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound, a halogenated phenolic compound. The following tables summarize the recommended PPE based on the nature of the task.

Table 1: PPE for Handling Solid this compound

PPE ComponentSpecificationRationale
Gloves Double gloving with nitrile or neoprene gloves.Provides a robust barrier against skin contact. Halogenated phenols can be corrosive and readily absorbed through the skin.[1][2][3]
Eye Protection Chemical splash goggles.Protects eyes from airborne particles and potential splashes.
Respiratory Protection NIOSH-approved N95 or higher respirator.Prevents inhalation of fine particles, especially during weighing and transfer.[4]
Lab Coat Standard laboratory coat.Protects clothing and skin from contamination.

Table 2: PPE for Handling this compound in Solution

PPE ComponentSpecificationRationale
Gloves Double gloving with neoprene or butyl rubber gloves.Offers enhanced protection against splashes and potential solvent penetration. Check manufacturer's chemical resistance data.[5]
Eye Protection Chemical splash goggles and a face shield.Provides full-face protection from splashes, which are more likely when working with liquids.
Respiratory Protection Work in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors and aerosols.
Lab Coat Chemical-resistant lab coat or apron over a standard lab coat.Provides an additional layer of protection against spills of solutions containing this compound.

Experimental Protocol: A Step-by-Step Guide to Safe Handling

While a specific experimental protocol for this compound will vary based on the research, the following procedural steps for preparation of a stock solution provide a framework for safe handling.

Objective: To safely prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Chemical fume hood

Procedure:

  • Preparation:

    • Don the appropriate PPE as outlined in Table 1.

    • Ensure the analytical balance is clean and calibrated.

    • Perform all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation risk.

  • Weighing:

    • Carefully weigh the desired amount of this compound directly into a sterile microcentrifuge tube.

    • Avoid generating dust. Use a spatula and handle the compound gently.

    • Close the container of solid this compound immediately after use.

  • Solubilization:

    • Transition to the appropriate PPE for handling solutions as outlined in Table 2.

    • In the chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

    • Securely cap the tube.

  • Mixing:

    • Vortex the tube until the this compound is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles.

  • Labeling and Storage:

    • Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a designated and labeled freezer.

Operational and Disposal Plans: A Workflow for Safety and Compliance

A systematic approach to the entire process, from preparation to disposal, is essential.

Clofoctol_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal PPE_Solid Don PPE for Solid Handling Weigh Weigh this compound in Fume Hood PPE_Solid->Weigh PPE_Solution Switch to PPE for Solution Handling Weigh->PPE_Solution Dissolve Dissolve in Solvent (Fume Hood) PPE_Solution->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste via EHS Segregate->Dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

Disposal Plan:

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 3: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
This compound Solutions Collect in a labeled, sealed, and chemically compatible container for hazardous liquid waste. Do not mix with incompatible waste streams.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled container for solid hazardous waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated, labeled container for solid hazardous waste.[6]
Empty Stock Containers Triple rinse with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste. Deface the label and dispose of the container in accordance with institutional guidelines.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clofoctol
Reactant of Route 2
Reactant of Route 2
Clofoctol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.